Xipamide
描述
This compound is a sulfonamide-based diuretic. This compound acts on the distal convoluted tubules. In addition, this agent has a weak inhibitory effect on carbonic anyydrase (CA).
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.
A sulfamoylbenzamide analog of CLOPAMIDE. It is diuretic and saluretic with antihypertensive activity. It is bound to PLASMA PROTEINS, thus has a delayed onset and prolonged action.
See also: Ethoxzolamide (related).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZBBNMLMNBNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023744 | |
| Record name | Xipamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14293-44-8 | |
| Record name | Xipamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14293-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xipamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xipamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13803 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xipamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xipamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XIPAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9EY0NUEC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Xipamide's Mechanism of Action in Renal Tubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xipamide is a sulfonamide-based diuretic agent utilized in the management of hypertension and edema.[1] While structurally related to thiazide diuretics, it exhibits a unique pharmacodynamic and pharmacokinetic profile.[2] This guide provides a comprehensive technical overview of the core mechanism of action of this compound at the level of the renal tubules, with a focus on its molecular target, the downstream physiological consequences, and the broader regulatory pathways influencing its site of action.
Primary Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)
The principal mechanism of action of this compound is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3 (solute carrier family 12 member 3).[1][3] This transporter is located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron.[4][5] The DCT is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[6]
By binding to and inhibiting the NCC, this compound blocks the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the bloodstream.[1][4] This leads to an increased concentration of these ions in the tubular lumen, resulting in an osmotic gradient that draws water into the tubule, ultimately increasing urine output (diuresis).[1] Unlike thiazide diuretics, this compound is thought to reach its target from the peritubular (blood) side of the tubule.[7]
Molecular Interaction with NCC
Downstream Effects on Electrolyte Excretion
The inhibition of NCC by this compound has several important downstream consequences on electrolyte handling in the kidney:
-
Natriuresis and Diuresis: The primary effect is an increase in sodium and water excretion.
-
Kaliuresis: The increased delivery of sodium to the collecting duct stimulates the epithelial sodium channel (ENaC), which in turn enhances the secretion of potassium (K⁺) into the tubular fluid, potentially leading to hypokalemia.[1]
-
Magnesiuresis: this compound also promotes the excretion of magnesium (Mg²⁺).[8]
-
Hypocalciuria: In contrast to loop diuretics, this compound decreases the urinary excretion of calcium (Ca²⁺).[8] The exact mechanism for this is not fully elucidated but is a characteristic feature of thiazide-like diuretics.
In high doses, this compound has also been shown to have a weak inhibitory effect on carbonic anhydrase, which can contribute to its diuretic effect by increasing bicarbonate excretion.[7]
Quantitative Data
The following tables summarize the known pharmacokinetic and pharmacodynamic parameters of this compound. It is important to note that specific values for NCC binding are not available in the public domain.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | High | [9] |
| Time to Peak Plasma Concentration | 1-2 hours | [7] |
| Plasma Half-life | 5-8 hours | [7] |
| Protein Binding | High | [7] |
| Metabolism | Hepatic (minor) | [7] |
| Excretion | Primarily renal (unchanged) | [7] |
Table 2: Effects of this compound on Urinary Electrolyte Excretion
| Electrolyte | Effect of this compound | Reference |
| Sodium (Na⁺) | Increased Excretion | [1] |
| Chloride (Cl⁻) | Increased Excretion | [1] |
| Potassium (K⁺) | Increased Excretion | [1] |
| Magnesium (Mg²⁺) | Increased Excretion | [8] |
| Calcium (Ca²⁺) | Decreased Excretion | [8] |
| Bicarbonate (HCO₃⁻) | Increased Excretion (at high doses) | [7] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experimental approaches used in the study of diuretics.
In Vitro Studies on Isolated Renal Tubules or Cultured DCT Cells
These studies allow for the direct assessment of a drug's effect on tubular transport function in a controlled environment.
Objective: To determine the effect of this compound on Na⁺ and Cl⁻ transport in isolated DCT segments or cultured DCT cell lines (e.g., mpkDCT cells).
Methodology:
-
Tissue/Cell Preparation:
-
For isolated tubules, individual DCT segments are microdissected from animal kidneys (e.g., rabbit, mouse).
-
For cell culture, a suitable DCT cell line is grown to confluence on permeable supports.
-
-
Perfusion and Incubation:
-
Isolated tubules are perfused with an artificial tubular fluid, and the bathing solution mimics the peritubular environment.
-
Cultured cells are bathed in appropriate media on both the apical and basolateral sides.
-
-
Drug Application: this compound is added to the basolateral (peritubular) bathing solution at varying concentrations to establish a dose-response relationship.
-
Measurement of Ion Transport:
-
Radiotracer Flux Studies: The transport of radiolabeled ions (e.g., ²²Na⁺, ³⁶Cl⁻) across the tubular epithelium is measured in the presence and absence of this compound.
-
Electrophysiological Measurements: Intracellular ion concentrations can be measured using ion-selective microelectrodes or fluorescent dyes to assess changes in response to this compound.
-
-
Data Analysis: The inhibitory effect of this compound on Na⁺ and Cl⁻ transport is quantified, and an IC50 value can be determined.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a drug to its molecular target.
Objective: To determine the binding affinity (Kd) and the maximal binding capacity (Bmax) of this compound for the NCC.
Methodology:
-
Membrane Preparation: Membranes containing the NCC are prepared from cells or tissues known to express the transporter (e.g., HEK293 cells transfected with the SLC12A3 gene, or renal cortical tissue).
-
Radioligand: A radiolabeled ligand that binds to the NCC is required (e.g., [³H]-metolazone, a high-affinity thiazide-like diuretic).
-
Competition Binding Assay:
-
A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 of this compound is determined. The Ki (inhibition constant), which reflects the binding affinity, can then be calculated using the Cheng-Prusoff equation.
In Vivo Micropuncture Studies
This technique allows for the study of tubular function in the intact kidney of a living animal.
Objective: To determine the site and magnitude of this compound's effect on ion and water reabsorption along the nephron.
Methodology:
-
Animal Preparation: Anesthetized animals (typically rats) are prepared for micropuncture. The kidney is exposed, and the surface of the renal cortex is illuminated for visualization of the tubules.
-
Tubular Fluid Collection: Micropipettes are used to collect fluid samples from different segments of the nephron, such as the late proximal tubule and the early distal tubule, both before and after the administration of this compound.
-
Analysis of Tubular Fluid: The collected fluid is analyzed for volume and the concentration of various solutes (e.g., Na⁺, K⁺, Cl⁻, inulin). Inulin is used as a marker for water reabsorption.
-
Data Analysis: By comparing the composition of the tubular fluid at different points along the nephron, the fractional reabsorption of water and electrolytes in the intervening segment can be calculated. This allows for the precise localization of this compound's action to the DCT.
Signaling Pathways and Regulation of NCC
The activity of the NCC is tightly regulated by a complex signaling network, primarily the WNK-SPAK/OSR1 kinase pathway. While this compound is a direct inhibitor of NCC, understanding this regulatory pathway is crucial for a complete picture of its pharmacological context.
The WNK-SPAK/OSR1 Pathway
The "With-No-Lysine" (WNK) kinases are a family of serine/threonine kinases that act as key regulators of ion transport in the kidney. The pathway is as follows:
-
WNK Kinase Activation: WNK kinases (primarily WNK1 and WNK4 in the DCT) are activated by various stimuli, including low intracellular chloride concentrations and hormones like angiotensin II.
-
SPAK/OSR1 Phosphorylation: Activated WNKs phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1).
-
NCC Phosphorylation and Activation: Activated SPAK/OSR1 then directly phosphorylate specific serine and threonine residues on the N-terminus of the NCC. This phosphorylation is a key step in increasing the trafficking of NCC to the apical membrane and enhancing its transport activity.
While there is no direct evidence to suggest that this compound's mechanism of action involves the inhibition of the WNK-SPAK/OSR1 pathway, conditions that activate this pathway (e.g., volume depletion) can lead to an upregulation of NCC activity, which may influence the clinical response to this compound.
Visualizations
Signaling and Action Pathway of this compound
Caption: this compound inhibits the NCC transporter on the apical membrane of DCT cells.
Experimental Workflow for In Vitro DCT Cell Assay
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of WNK1 and WNK4 interaction in the regulation of thiazide-sensitive NaCl cotransport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. Regulation of the renal Na+-Cl− cotransporter by phosphorylation and ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distal Convoluted Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Pharmacodynamics and pharmacokinetics of this compound in patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Symporter: An In-depth Technical Guide to the Molecular Targets of Xipamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xipamide, a sulfonamide diuretic, is well-recognized for its primary therapeutic action of inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney. This activity is central to its efficacy in treating hypertension and edema. However, a growing body of evidence suggests that the pharmacological profile of this compound extends beyond this primary target. This technical guide provides a comprehensive overview of the known molecular targets of this compound other than the NCC symporter, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated molecular pathways. The information compiled herein is intended to support further research into the polypharmacology of this compound, potentially uncovering new therapeutic applications and providing a more complete understanding of its side-effect profile.
Off-Target Profile of this compound
While the natriuretic and diuretic effects of this compound are predominantly attributed to its high-affinity binding to the NCC symporter, several other molecular interactions have been identified. These off-target effects may contribute to both the therapeutic and adverse effects of the drug. This guide details the current understanding of these secondary targets.
Carbonic Anhydrase Inhibition
This compound has been shown to inhibit carbonic anhydrase, a zinc-containing enzyme critical for various physiological processes, including the reabsorption of bicarbonate in the kidney.[1] This inhibitory action, although less potent than its effect on NCC, may contribute to the overall diuretic effect of this compound.
Table 1: Quantitative Data for Carbonic Anhydrase Inhibition by this compound
| Target | Parameter | Value | Species | Reference |
| Carbonic Anhydrase | IC50 | 1.1 x 10-5 M | Not Specified | [2] |
Interaction with Bicarbonate Transport in Cardiomyocytes
Studies in cultured rat heart cells have revealed a novel effect of this compound on intracellular pH regulation, independent of carbonic anhydrase inhibition. This compound was found to inhibit amiloride-induced cellular acidification, an effect that is dependent on the presence of bicarbonate and is sensitive to the anion exchange inhibitor 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid (DIDS). This suggests that this compound may interact with a DIDS-sensitive bicarbonate transporter in cardiac tissue.
Table 2: Quantitative Data for the Effect of this compound on Amiloride-Induced Acidification in Cardiomyocytes
| Cell Type | This compound Concentration | Inhibition of Acidification | Species |
| Rat heart myogenic H9c2 cells | 1 µM | 50 ± 7% | Rat |
| Newborn rat cardiomyocytes | 1 µM | 70-80% | Rat |
Potential Vasodilatory Mechanisms
The antihypertensive effect of thiazide-like diuretics, including this compound, is not solely due to their diuretic action. A reduction in total peripheral resistance suggests a vasodilatory component. While the direct molecular target for this compound-induced vasodilation has not been definitively identified, research on similar diuretics points towards the activation of vascular potassium channels, leading to hyperpolarization and relaxation of vascular smooth muscle cells.[3][4] This effect appears to be independent of the NCC symporter.[3]
Logical Relationship of Potential Vasodilatory Action
References
Xipamide Structure-Activity Relationship for Diuretic Potency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of xipamide, a potent diuretic agent. The document focuses on the molecular features essential for its diuretic efficacy, presenting available quantitative and qualitative data, detailing relevant experimental methodologies, and illustrating key concepts through diagrams. This guide is intended to support research and development efforts in the field of diuretic drug discovery.
Introduction to this compound
This compound is a sulfonamide diuretic that exerts its effects by inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron.[1][2][3] This inhibition leads to increased excretion of sodium and water, thereby producing a diuretic effect.[2] Structurally, this compound is a derivative of 4-chlorosalicylic acid.[4] While it shares characteristics with thiazide diuretics, it also exhibits properties similar to loop diuretics, being effective even in patients with impaired renal function.[5][6]
Structure-Activity Relationship (SAR) of this compound Analogs
The diuretic potency of this compound is highly sensitive to modifications of its chemical structure. Seminal work in the field has established that the core structure of 4-chloro-5-sulfamoyl-2',6'-salicyloxylidide is optimal for activity.[1] Any alterations to this core molecular framework have been shown to result in a decrease in diuretic efficacy.[1]
Core Scaffold and Key Substituents
The fundamental components of the this compound molecule crucial for its diuretic activity are:
-
4-Chlorosalicylic Acid Backbone: This forms the central scaffold of the molecule.
-
5-Sulfamoyl Group: The sulfonamide group at the 5-position is essential for the diuretic effect.
-
2',6'-Dimethylphenyl Amide Linkage: The specific substitution pattern on the aromatic amide component is critical for potency.
Quantitative and Qualitative SAR Data
The following table summarizes the known structure-activity relationships for this compound and its derivatives based on available literature. The primary source for this SAR data is the foundational study by Liebenow and Leuschner (1975), which identified this compound as the most potent compound among a series of synthesized 4-chlorosalicylic acid derivatives.[1]
| Modification | Position | Change | Diuretic Potency | Quantitative Data (Rat Model) | Reference |
| Parent Compound | - | This compound | High | 10-fold increase in urine volume at 100 mg/kg p.o. | [1] |
| Acetylation | - | Acetylation of the molecule | Decreased | Not specified | [1] |
| Sulfamoyl Group | 5 | Addition of a second sulfamoyl group | Decreased | Not specified | [1] |
| Sulfonic Group | 5 | Exchange for a carbonyl group | Decreased | Not specified | [1] |
Experimental Protocols for Diuretic Activity Assessment
The evaluation of the diuretic potency of this compound and its analogs is primarily conducted using in vivo animal models, most commonly in rats. The Lipschitz test is a widely accepted method for this purpose. The following protocol is a representative example based on established methodologies for screening diuretic agents.[2][3]
In Vivo Diuretic Activity Assay in Rats (Lipschitz Test)
Objective: To determine the diuretic, natriuretic, and kaliuretic activity of a test compound.
Animals: Male Wistar rats weighing 150-200g. Animals are acclimatized to laboratory conditions for at least one week before the experiment.
Procedure:
-
Fasting: Animals are fasted overnight (approximately 18 hours) with free access to water.
-
Hydration: To ensure a uniform state of hydration and promote diuresis, animals are orally pre-hydrated with a saline solution (0.9% NaCl) at a volume of 15-25 mL/kg body weight.
-
Grouping: Animals are divided into several groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Standard Group: Receives a standard diuretic, such as furosemide (10 mg/kg, p.o.) or hydrochlorothiazide (10 mg/kg, p.o.).
-
Test Groups: Receive the test compounds (this compound analogs) at various doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Administration: The vehicle, standard, or test compound is administered orally by gavage.
-
Urine Collection: Immediately after administration, the animals are placed individually in metabolic cages designed to separate urine and feces. Urine is collected for a period of 5 to 24 hours.
-
Measurement of Urine Volume: The total volume of urine collected for each animal is measured at specific time points (e.g., every hour for the first 5 hours and then the total volume at 24 hours). The diuretic index is calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.
-
Electrolyte Analysis: The collected urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: The results are expressed as mean ± standard error of the mean (SEM). Statistical significance between the groups is determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test.
Visualizations: Signaling Pathways and Logical Relationships
Mechanism of Action of this compound
This compound's primary mechanism of action involves the inhibition of the Na+/Cl- symporter (NCC) located in the apical membrane of the distal convoluted tubule cells in the kidney. This direct inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.
Caption: Mechanism of action of this compound in the distal convoluted tubule.
This compound Structure-Activity Relationship Logic
The structure-activity relationship for this compound's diuretic potency is stringent, with the parent molecule representing the peak of activity. This diagram illustrates the logical relationship where any modification from the core structure leads to a reduction in potency.
Caption: Logical diagram of this compound's structure-activity relationship.
Conclusion
The structure-activity relationship of this compound for diuretic potency is well-defined, albeit based on a limited set of publicly available quantitative data. The 4-chloro-5-sulfamoyl-2',6'-salicyloxylidide structure is essential for its high efficacy, and any deviation from this chemical architecture results in a loss of activity. The provided experimental protocol for in vivo diuretic screening in rats serves as a robust framework for the evaluation of novel analogs. The visualizations of the mechanism of action and the SAR logic offer a clear conceptual understanding for drug development professionals. Further research to obtain and publish detailed quantitative SAR data for a broader range of this compound derivatives would be highly beneficial for the future design of novel diuretic agents.
References
- 1. [Structure-activity relationships in the diuretic this compound (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Diuretic Activity of Alcoholic Extract of Roots of Cissampelos Pareira in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Discovery and synthesis of Xipamide and its early analogues
An In-depth Technical Guide to the Discovery and Synthesis of Xipamide and its Early Analogues
Introduction
This compound is a sulfonamide diuretic used for the treatment of hypertension and edema.[1] Structurally, it is a derivative of salicylic acid and shares characteristics with thiazide diuretics, although it also exhibits properties of loop diuretics.[2][3] Its discovery in the 1970s stemmed from structure-activity relationship studies on derivatives of 4-chlorosalicylic acid. Research identified 4-chloro-5-sulfamoyl-2',6'-salicyloxylidide (this compound, BE 1293) as a highly potent diuretic agent. This document provides a technical overview of its synthesis, the exploration of its early analogues, and the experimental methodologies that defined its development.
Chemical Synthesis and Early Analogues
The synthesis of this compound is a multi-step process beginning with 4-chlorosalicylic acid. This foundational molecule undergoes chlorosulfonation and subsequent amination to produce the key intermediate, 4-chloro-5-sulfamoyl salicylic acid. This intermediate is then activated, typically by conversion to its acid chloride, and condensed with 2,6-dimethylaniline to yield this compound.[1]
Early exploration of analogues focused on modifying the amide substituent. The foundational patent literature describes the synthesis of several related compounds where the key intermediate was reacted with various simple amines instead of 2,6-dimethylaniline.[1] Structure-activity relationship studies from this period concluded that most changes to the molecular structure of this compound, including acetylation or altering the substituent groups, resulted in a decrease in diuretic activity, establishing the 2,6-dimethylphenyl group as critical for its high potency.
Data Summary
Physicochemical and Pharmacokinetic Properties
The properties of this compound and its key synthetic intermediate are summarized below.
| Property | This compound | 4-Chloro-5-sulfamoyl salicylic acid |
| IUPAC Name | 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide | 2-hydroxy-4-chloro-5-sulfamoylbenzoic acid |
| Molecular Formula | C₁₅H₁₅ClN₂O₄S | C₇H₆ClNO₅S |
| Molar Mass | 354.81 g/mol | 251.64 g/mol |
| Melting Point | 252 °C | Not specified |
| CAS Number | 14293-44-8 | 3086-91-7 |
| Bioavailability | 95% | N/A |
| Protein Binding | 98% | N/A |
| Elimination Half-life | 5.8 to 8.2 hours | N/A |
| Metabolism | ~30% Glucuronidation | N/A |
| Excretion | Kidney (1/3) and Bile (2/3) | N/A |
Data sourced from multiple references.[1]
Structure-Activity Relationship of Early Analogues
The diuretic potency of this compound was found to be superior to its early analogues. The following table details some of these analogues as described in the patent literature.
| Amide Substituent | Compound Name | Melting Point (°C) | Relative Potency |
| 2,6-Dimethylphenyl | This compound | 252 | High |
| Propyl | 4-chloro-5-sulfamoyl salicylic acid propylamide | 241 | Lower |
| Isopropyl | 4-chloro-5-sulfamoyl salicylic acid isopropylamide | 215 | Lower |
| Ethyl | 4-chloro-5-sulfamoyl salicylic acid ethylamide | Not specified | Lower |
Data sourced from US Patent 3,567,777.[1]
Experimental Protocols
Synthesis of 4-chloro-5-sulfamoyl salicylic acid (Key Intermediate)
This protocol is adapted from the procedures described in US Patent 3,567,777.[1]
-
Chlorosulfonation: 4-chlorosalicylic acid is reacted with chlorosulfonic acid. The reaction mixture is carefully controlled to introduce the chlorosulfonyl group at the 5-position of the salicylic acid ring.
-
Ammonolysis: The resulting 4-chloro-5-chlorosulfonyl salicylic acid is then reacted with ammonia. This step substitutes the chlorine on the sulfonyl group with an amino group (NH₂) to form the sulfamoyl moiety.
-
Acidification and Purification: The ammoniacal solution is acidified to precipitate the desired product, 4-chloro-5-sulfamoyl salicylic acid. The crude product can be purified by recrystallization from water.
Synthesis of this compound (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide)
This protocol is adapted from the procedures described in US Patent 3,567,777.[1]
-
Activation of Intermediate: 4-chloro-5-sulfamoyl salicylic acid is reacted with a chlorinating agent, such as thionyl chloride, to convert the carboxylic acid group into a more reactive acid chloride (4-chloro-5-sulfamoyl salicylic acid chloride).
-
Condensation: The activated acid chloride is dissolved in a dry, inert solvent (e.g., dioxane).
-
A solution of 2,6-dimethylaniline in the same solvent is added dropwise to the acid chloride solution at a controlled temperature (e.g., 10 °C) with stirring.
-
The reaction is stirred for several hours at room temperature to allow the condensation reaction to complete.
-
Isolation and Purification: The reaction mixture is treated with dilute hydrochloric acid to precipitate the crude product. The precipitate is filtered, washed, and recrystallized from a suitable solvent (e.g., methanol) to yield pure this compound.
Protocol for Diuretic Activity Assay in Rats
This is a generalized protocol based on standard methods for evaluating diuretics in the 1970s.[4][5][6]
-
Animal Preparation: Male albino rats (150-200g) are fasted overnight with free access to water.
-
Grouping: Animals are divided into a control group and one or more test groups.
-
Hydration: All animals receive a hydrating load of normal saline (0.9% NaCl) orally, typically 15-25 ml/kg body weight, to ensure a measurable urine output.
-
Drug Administration: The control group receives only the saline vehicle. Test groups receive the compound (e.g., this compound) dissolved or suspended in the saline vehicle, administered orally.
-
Urine Collection: Immediately after administration, each rat is placed in an individual metabolic cage designed to separate urine and feces. Urine is collected in a graduated measuring cylinder.[6]
-
Measurement: The total volume of urine excreted by each rat is measured over a period of 5 hours.
-
Analysis: The diuretic activity is expressed as the total urine output. The results from the test groups are compared to the control group to determine the efficacy of the compound. Electrolyte concentrations (Na+, K+, Cl-) in the urine may also be analyzed to determine the saluretic effect.
Mechanism of Action
This compound exerts its diuretic effect primarily by acting on the kidneys.[7] Like thiazide diuretics, it inhibits the sodium-chloride (Na⁺/Cl⁻) symporter located on the apical membrane of the epithelial cells in the distal convoluted tubule (DCT) of the nephron.[7][8] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubule creates an osmotic force that retains water within the lumen, leading to increased urine output (diuresis).[7] This reduction in extracellular fluid volume contributes to its antihypertensive effect. At higher doses, this compound may also exhibit a weak inhibitory effect on the enzyme carbonic anhydrase.[8]
References
- 1. US3567777A - 4-chloro-5-sulfamyl salicylic acid-(2',6'-dimethyl) anilide - Google Patents [patents.google.com]
- 2. [Mechanism of action of this compound and its classification as a "low ceiling diuretic". Pharmacodynamic-pharmacokinetic studies in healthy volunteers and in kidney and liver patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. ijpp.com [ijpp.com]
- 5. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 6. scribd.com [scribd.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Pharmacological Profile of Xipamide: A Thiazide-Like Diuretic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xipamide is a sulfonamide-based diuretic that exhibits a pharmacological profile characteristic of a thiazide-like diuretic.[1][2] It is primarily utilized in the management of hypertension and edema.[3][4] Structurally, it is a derivative of salicylic acid and shares resemblances with chlorthalidone.[4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental protocols, and pathway visualizations.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the Na+/Cl- symporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, this compound increases the luminal concentrations of these ions. This leads to an osmotic increase in water excretion, resulting in diuresis.[1] The ensuing reduction in plasma volume contributes to its antihypertensive effect.[5]
Unlike thiazide diuretics, this compound reaches its site of action from the peritubular (blood) side of the nephron.[3] At higher doses, this compound also exhibits a weak inhibitory effect on carbonic anhydrase, which can contribute to increased bicarbonate excretion and alkalinization of the urine.[1][3]
Pharmacokinetics
This compound is well-absorbed after oral administration, with peak plasma concentrations reached within approximately one hour.[3] It is highly bound to plasma proteins. The elimination half-life is around 7 hours in individuals with normal renal function and is only slightly prolonged in patients with renal insufficiency, suggesting that extrarenal elimination pathways play a significant role.[6][7]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |
| Elimination Half-Life (t1/2) | ~7 hours (normal renal function) | [6][7] |
| Elimination Half-Life (t1/2) | ~9 hours (renal insufficiency) | [6][7] |
| Protein Binding | Highly bound | |
| Metabolism | Minimal hepatic metabolism | |
| Excretion | Primarily excreted unchanged in urine |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is diuresis and a reduction in blood pressure. The onset of diuretic action is observed within 1 to 2 hours after administration, and the effect can last for up to 24 hours.[5]
Dose-Response Relationship
Studies in hypertensive patients have shown a progressive decline in blood pressure with daily doses ranging from 5 to 20 mg, with no significant additional decrease at 40 mg.[8] Maximum natriuresis and diuresis are achieved with a daily dose of 5 mg.[9]
| Dose | Effect on Blood Pressure | Effect on Plasma Urea | Effect on Plasma Potassium | Reference |
| 0.3125 - 2.5 mg/day | Minimal | No significant change | No significant change | [8] |
| 5 - 20 mg/day | Progressive decline | Increased | No significant change | [8] |
| 40 mg/day | No greater fall than 20 mg | Increased | Decrease | [8] |
Effects on Electrolyte Excretion
This compound significantly increases the excretion of sodium and chloride.[6] It also leads to an increase in potassium and magnesium excretion, while decreasing the urinary excretion of calcium.[10]
| Electrolyte | Effect on Urinary Excretion | Reference |
| Sodium (Na+) | Increased | [6] |
| Chloride (Cl-) | Increased | [6] |
| Potassium (K+) | Increased | [10] |
| Magnesium (Mg2+) | Increased | [10] |
| Calcium (Ca2+) | Decreased | [10] |
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on carbonic anhydrase activity.
Methodology (Modified Philpot Test): [11]
-
Enzyme Preparation: A solution of carbonic anhydrase is prepared.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., N,N-dimethylformamide) due to its poor water solubility.
-
Assay Procedure:
-
The assay is conducted using the Philpot method, which measures the time required for a pH change in a buffer solution as a result of CO2 hydration, a reaction catalyzed by carbonic anhydrase.
-
The reaction is initiated by the addition of CO2-saturated water to a buffer solution containing the enzyme and the inhibitor at various concentrations.
-
The time taken for the pH to drop between two set points is measured.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. For this compound, the IC50 was found to be 1.1 x 10^-5 M.[11]
In Vivo Diuretic Activity Assessment in Rodents (Lipschitz Test)
Objective: To evaluate the diuretic, natriuretic, and kaliuretic activity of this compound in an animal model.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to metabolic cages for a specified period before the experiment.
-
Experimental Groups:
-
Control group (vehicle)
-
Standard diuretic group (e.g., furosemide)
-
This compound-treated groups (various doses)
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
A saline load (e.g., 0.9% NaCl, 25 mL/kg) is administered orally to ensure a uniform state of hydration and to promote urine flow.
-
Immediately after the saline load, the vehicle, standard drug, or this compound is administered orally.
-
Animals are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).
-
-
Measurements:
-
Total urine volume is measured.
-
Urine concentrations of Na+, K+, and Cl- are determined using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: The diuretic activity is expressed as the ratio of urine volume in the treated group to the control group. Natriuretic and kaliuretic activities are calculated similarly based on electrolyte excretion.
Clinical Trial for Antihypertensive Efficacy
Objective: To assess the efficacy and safety of this compound in patients with mild to moderate essential hypertension.
Methodology (Double-blind, Placebo-controlled, Crossover Trial): [12]
-
Patient Population: Patients diagnosed with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 115 mmHg).
-
Study Design: A double-blind, placebo-controlled, crossover design is employed.
-
Procedure:
-
Washout Period: A washout period where patients receive a placebo to establish baseline blood pressure.
-
Treatment Periods: Patients are randomly assigned to receive either this compound (e.g., 20 mg or 40 mg once daily) or a placebo for a defined period (e.g., 4-6 weeks).
-
Crossover: After the first treatment period and a washout period, patients are switched to the alternate treatment.
-
-
Efficacy and Safety Assessments:
-
Blood pressure (systolic and diastolic) is measured at regular intervals in both supine and standing positions.
-
Serum electrolytes, uric acid, and glucose levels are monitored.
-
Adverse events are recorded throughout the study.
-
-
Data Analysis: Statistical analysis is performed to compare the changes in blood pressure and biochemical parameters between the this compound and placebo treatment groups.
Conclusion
This compound is a potent thiazide-like diuretic with a well-defined mechanism of action centered on the inhibition of the Na+/Cl- symporter in the distal convoluted tubule. Its pharmacokinetic profile allows for once-daily dosing, and its pharmacodynamic effects lead to effective diuresis and blood pressure reduction. The provided data and experimental protocols offer a comprehensive foundation for further research and development involving this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - BioPharma Notes [biopharmanotes.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Pharmacodynamics and pharmacokinetics of this compound in patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics and pharmacokinetics of this compound in patients with normal and impaired kidney function | Semantic Scholar [semanticscholar.org]
- 8. A log-dose-response study of this compound and its effect on metabolic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Dose-response relationship of this compound in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Mechanism of action of this compound and its classification as a "low ceiling diuretic". Pharmacodynamic-pharmacokinetic studies in healthy volunteers and in kidney and liver patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Inhibition of carbonic anhydrase by this compound (4-chloro-sulfamoyl-2',6'-salicyloxylidide) in the modified Philpot test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Once daily treatment of mild to moderate hypertension with xipamid: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Review of Xipamide's Effects on Electrolyte Balance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Xipamide, a sulfonamide diuretic, exerts its primary effects on the distal convoluted tubule of the nephron, leading to significant alterations in electrolyte and fluid balance. This technical guide provides a comprehensive review of the pharmacodynamic effects of this compound on key electrolytes, including potassium, sodium, magnesium, calcium, and chloride. It further explores the drug's impact on the renin-angiotensin-aldosterone system (RAAS). This document synthesizes available quantitative data from clinical studies into structured tables for comparative analysis, details common experimental protocols for assessing diuretic-induced electrolyte changes, and presents visual representations of the underlying physiological mechanisms and experimental workflows through Graphviz diagrams. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.
Mechanism of Action
This compound is a diuretic medication primarily used in the management of hypertension and edema.[1][2] Structurally similar to thiazide diuretics, this compound's primary site of action is the distal convoluted tubule (DCT) in the nephron.[1][3] It exerts its diuretic and antihypertensive effects by inhibiting the Na+/Cl- symporter on the apical membrane of the DCT cells.[4] This inhibition blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased urinary excretion of these ions and consequently, water.[1][4] This natriuretic and diuretic effect results in a reduction of extracellular fluid volume, contributing to its antihypertensive properties.
The increased delivery of sodium to the collecting duct also indirectly stimulates the exchange of sodium for potassium, leading to an increased excretion of potassium, a key consideration in the clinical use of this compound.[1]
Effects on Electrolyte Balance
The administration of this compound induces a cascade of effects on various electrolytes, which are summarized below.
Potassium (K+)
A prominent and clinically significant effect of this compound is the increased urinary excretion of potassium, which can lead to hypokalemia (low serum potassium levels).[1][5][6] This occurs because the increased sodium load in the collecting duct enhances the activity of the epithelial sodium channel (ENaC), creating a favorable electrochemical gradient for potassium secretion through the renal outer medullary potassium channel (ROMK). Studies have shown that with a daily dose of 40 mg of this compound, significant hypokalemia can develop.[7] In a comparative study, the fall in plasma potassium was significantly greater with this compound (10 mg and 20 mg) than with cyclopenthiazide.[2]
Sodium (Na+) and Chloride (Cl-)
As a direct consequence of its mechanism of action, this compound significantly increases the urinary excretion of sodium (natriuresis) and chloride.[1] This effect is dose-dependent, with significant natriuresis observed even at a low dose of 5 mg per day.[7] The increased excretion of these ions leads to a reduction in extracellular fluid volume.
Magnesium (Mg2+)
This compound has been shown to increase the urinary excretion of magnesium (magnesiuria).[5][8] This effect is observed even at low doses and can potentially lead to magnesium depletion with chronic use.[8] The mechanism for this is not as well-defined as its effects on other electrolytes but is a recognized class effect of thiazide-like diuretics.
Calcium (Ca2+)
In contrast to its effects on other cations, this compound tends to decrease the urinary excretion of calcium.[5] This can lead to a slight increase in serum calcium levels, a condition referred to as hypercalcemia.[7] A study observed a reduction in urinary calcium from 4.2 to 1.7 mmol/24h with a 40 mg dose of this compound.[3]
Data Presentation: Quantitative Effects on Electrolytes
The following tables summarize the quantitative data on the effects of this compound on serum and urinary electrolyte levels as reported in various clinical studies. Due to the limited availability of full-text articles, some data is presented as ranges or qualitative descriptions from abstracts.
Table 1: Effect of this compound on Serum Electrolytes
| Electrolyte | Dose | Study Population | Duration | Change in Serum Level | Reference |
| Potassium | 40 mg/day | Healthy Volunteers | 15 days | Significant decrease (hypokalemia) | [7] |
| Potassium | 10 mg & 20 mg/day | Hypertensive Patients | 6 weeks | Significantly greater decrease vs. cyclopenthiazide | [2] |
| Calcium | 40 mg/day | Healthy Volunteers | 15 days | Slight increase (hypercalcemia) | [7] |
| Calcium | 40 mg/day | Hypertensive Patients | 4 weeks | Increase from 2.28 to 2.32 mmol/l | [3] |
Table 2: Effect of this compound on Urinary Electrolyte Excretion
| Electrolyte | Dose | Study Population | Duration | Change in 24-hour Urinary Excretion | Reference |
| Sodium | 5, 10, 20 mg | Healthy Volunteers | Single dose | Significant increase at all doses | [8] |
| Sodium | 5 mg/day | Healthy Volunteers | 15 days | Significant increase | [7] |
| Chloride | 5, 10, 20 mg | Healthy Volunteers | Single dose | Significant increase at all doses | [8] |
| Potassium | 5, 10, 20 mg | Healthy Volunteers | Single dose | Significant increase at all doses | [8] |
| Magnesium | 5, 10, 20 mg | Healthy Volunteers | Single dose | Significant increase at all doses | [8] |
| Calcium | 40 mg/day | Hypertensive Patients | 4 weeks | Decrease from 4.2 to 1.7 mmol/24h | [3] |
Effects on the Renin-Angiotensin-Aldosterone System (RAAS)
The diuretic-induced reduction in plasma volume and the decrease in sodium chloride concentration at the macula densa lead to the activation of the Renin-Angiotensin-Aldosterone System (RAAS).[9] This is a compensatory mechanism aimed at restoring fluid and electrolyte balance.
Studies have demonstrated that this compound administration leads to an increase in plasma renin activity (PRA) and aldosterone concentration.[9] This activation of the RAAS can counteract the antihypertensive effect of the diuretic to some extent and also contributes to the increased potassium excretion.
Experimental Protocols
The evaluation of a diuretic's effect on electrolyte balance typically involves controlled clinical trials with specific methodologies. While full detailed protocols for this compound studies were not accessible, the following outlines a general experimental workflow based on common practices in diuretic research.
Crossover Study Design
A common design to assess the effects of diuretics is a randomized, double-blind, crossover trial. This design allows each participant to serve as their own control, reducing inter-individual variability.
References
- 1. A randomized double-blind clinical trial of xipamid and hydrochlorothiazide in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Graphviz [graphviz.org]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Graphviz — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. [Mechanism of action of this compound and its classification as a "low ceiling diuretic". Pharmacodynamic-pharmacokinetic studies in healthy volunteers and in kidney and liver patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diuretic Therapy: Mechanisms, Clinical Applications, and Management [mdpi.com]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Xipamide's Interaction with the Sodium-Chloride Symporter (NCC): An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Sodium-Chloride Symporter (NCC)
The NCC is a key component of the renal system responsible for reabsorbing approximately 5-10% of the filtered sodium load. Its activity is tightly regulated to maintain electrolyte and fluid homeostasis. Dysregulation of NCC activity is implicated in several blood pressure disorders, making it a prime target for diuretic drugs.
Mechanism of Action of Xipamide on NCC
This compound, as a member of the thiazide-like diuretic class, directly inhibits the ion translocation function of NCC.[1][2] While a specific co-crystal structure of this compound with NCC is not yet available, studies on other thiazide-like diuretics such as polythiazide, chlorthalidone, and indapamide provide significant insights into the likely mechanism.[3][4] These diuretics bind to a pocket within the transmembrane domain of NCC, which overlaps with the chloride binding site.[5] This binding event is thought to lock the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for ion transport across the cell membrane.[2][5]
Quantitative Data on Diuretic Effects
Direct quantitative data for this compound's binding affinity (Kd, Ki) and inhibitory potency (IC50) on NCC at a molecular level are not extensively reported in peer-reviewed literature. However, clinical studies have established a clear dose-response relationship for its diuretic and natriuretic effects. The following table summarizes the physiological effects observed in healthy human subjects.
| Parameter | This compound Dose (mg/day) | Effect | Reference |
| Diuresis | 5 | Significant increase compared to placebo | [5] |
| Natriuresis | 5 | Significant increase compared to placebo | [5] |
| 10, 20, 40 | No further significant increase in diuresis or natriuresis | [5] | |
| Serum Potassium | 40 | Significant hypokalemia | [5] |
| Serum Calcium | 40 | Light hypercalcemia | [5] |
Note: The lack of a direct molecular IC50 value for this compound on NCC is a notable gap in the current literature.
Signaling Pathways Regulating NCC Activity
The activity of NCC is intricately regulated by the WNK-SPAK/OSR1 signaling pathway.[4][6][7] This pathway modulates the phosphorylation state of NCC, which is a key determinant of its transport activity.
The WNK-SPAK/OSR1 Kinase Cascade
With-No-Lysine (WNK) kinases (WNK1 and WNK4) act as upstream regulators that phosphorylate and activate the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[8][9] Activated SPAK/OSR1, in turn, directly phosphorylates conserved serine and threonine residues on the N-terminal domain of NCC.[7][10] This phosphorylation event is crucial for the activation of NCC's ion transport function.[10]
Experimental Protocols
This section details the methodologies for key experiments to characterize the interaction of this compound with NCC.
Protocol for NCC Functional Assay (Ion Flux Assay)
This protocol is adapted from established methods for measuring NCC activity in a heterologous expression system.[11]
Objective: To measure the inhibitory effect of this compound on NCC-mediated ion transport.
Materials:
-
HEK293 cells stably co-expressing human NCC and a chloride-sensitive yellow fluorescent protein (YFP).
-
Cell culture reagents.
-
Assay buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 5 mM glucose, pH 7.4).
-
Chloride-free buffer (replace NaCl and KCl with sodium gluconate and potassium gluconate).
-
This compound stock solution (in DMSO).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Seed the HEK293-NCC-YFP cells in 96-well plates and grow to confluence.
-
Chloride Depletion: Wash the cells twice with chloride-free buffer. Incubate the cells in chloride-free buffer for 30-60 minutes to deplete intracellular chloride.
-
Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.
-
Initiate Ion Flux: Place the plate in a fluorescence plate reader. Initiate chloride influx by adding the assay buffer containing 140 mM NaCl.
-
Fluorescence Measurement: Immediately begin recording YFP fluorescence quenching over time. The rate of fluorescence quenching is proportional to the rate of chloride influx.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration of this compound. Plot the rate of inhibition against the log of this compound concentration to determine the IC50 value.
Protocol for Assessing NCC Phosphorylation
This protocol describes a method to determine if this compound affects the phosphorylation state of NCC.
Objective: To analyze the level of NCC phosphorylation at key regulatory sites in response to this compound treatment.
Materials:
-
Distal convoluted tubule (DCT) cell line or primary DCT cells.
-
Cell culture reagents.
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-total NCC, anti-phospho-NCC (e.g., targeting Threonine-53, Threonine-58, or Serine-71).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Treatment: Culture DCT cells and treat with this compound at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total NCC and phosphorylated NCC overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for total NCC and phosphorylated NCC.
-
Normalize the phosphorylated NCC signal to the total NCC signal for each sample.
-
Conclusion
This compound is an effective antihypertensive agent that functions through the inhibition of the renal sodium-chloride symporter, NCC. While direct quantitative binding data for this compound is an area for future research, the wealth of structural and functional data for other thiazide-like diuretics provides a strong basis for understanding its mechanism of action. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the specific interactions of this compound with NCC and to explore the nuances of its regulatory pathways. A deeper understanding of these molecular interactions will be instrumental in the development of next-generation diuretics with improved efficacy and safety profiles.
References
- 1. [Structure-activity relationships in the diuretic this compound (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 7. Regulation of the renal Na+-Cl- cotransporter by phosphorylation and ubiquitylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the NaCl cotransporter via SPAK, an effect antagonized by WNK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]
- 10. Regulation of the renal Na+-Cl− cotransporter by phosphorylation and ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Xipamide in Kidney Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xipamide, a sulfonamide diuretic, exerts its primary effects on the kidney, playing a crucial role in the management of hypertension and edema.[1] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying this compound's action in kidney cells. The core focus is on its interaction with the thiazide-sensitive Na-Cl cotransporter (NCC) and the upstream regulatory WNK/SPAK signaling cascade. This document synthesizes available data on the quantitative effects of this compound on renal electrolyte handling, details relevant experimental methodologies, and visualizes the key signaling pathways involved. While the direct molecular interactions of this compound are well-established, this guide also explores other potential cellular pathways that may be modulated by its activity, providing a framework for future research and drug development endeavors.
Introduction
This compound is a diuretic medication used in the treatment of edema and hypertension.[1][2] Structurally related to thiazide diuretics, it primarily acts on the distal convoluted tubule (DCT) of the nephron to induce natriuresis and diuresis.[3][4] Understanding the specific cellular pathways modulated by this compound is critical for optimizing its therapeutic use and for the development of novel diuretic agents with improved efficacy and side-effect profiles. This guide delves into the core molecular mechanisms of this compound, with a focus on its impact on renal ion transport and the associated signaling cascades.
Primary Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)
The principal molecular target of this compound in the kidney is the Na-Cl cotransporter (NCC) , also known as SLC12A3.[1][2] NCC is an electroneutral ion transporter located on the apical membrane of cells in the distal convoluted tubule, where it is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid.[5]
By binding to and inhibiting NCC, this compound blocks the reabsorption of Na⁺ and Cl⁻ ions from the tubular lumen back into the bloodstream.[1][2] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).[1] The reduction in extracellular fluid volume contributes to the antihypertensive effect of the drug.[3]
Unlike some thiazide diuretics, this compound reaches its target from the peritubular (blood) side of the tubule cells.[4] In high doses, it may also exhibit a weak inhibitory effect on carbonic anhydrase.[3][4]
The WNK/SPAK/OSR1 Signaling Pathway: Upstream Regulation of NCC
The activity of the Na-Cl cotransporter (NCC) is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the downstream kinases STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1) .[6][7] This pathway is a critical determinant of NCC phosphorylation and, consequently, its activity.
Pathway Description:
-
WNK Kinases (WNK1 and WNK4): These kinases act as sensors for various physiological signals, including intracellular chloride concentration and hormones like angiotensin II.[5][6] WNK4, which is highly expressed in the DCT, can activate the downstream SPAK/OSR1 kinases.[5]
-
SPAK/OSR1 Kinases: Once activated by WNK kinases, SPAK and OSR1 directly phosphorylate specific serine and threonine residues on the N-terminal domain of NCC.[6]
-
NCC Phosphorylation and Activation: Phosphorylation of NCC increases its trafficking to and stability at the apical membrane, as well as its intrinsic transport activity, leading to enhanced Na⁺ and Cl⁻ reabsorption.[8]
Although direct experimental evidence demonstrating this compound's effect on the phosphorylation state of WNK, SPAK, or NCC is limited in the available literature, its inhibitory action on NCC functionally opposes the stimulatory effect of this pathway. It is plausible that long-term administration of this compound could lead to compensatory changes in the expression or activity of components within the WNK/SPAK/NCC cascade.
Figure 1: The WNK/SPAK/NCC signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound's Effects
While detailed in-vitro quantitative data for this compound on kidney cells is sparse in publicly available literature, in-vivo studies in humans provide valuable insights into its dose-dependent effects on urinary electrolyte excretion.
| Parameter | Placebo | 5 mg this compound | 10 mg this compound | 20 mg this compound | 40 mg this compound |
| Diuresis (24h urine volume) | Baseline | ↑ | ↑ | ↑ | ↑ |
| Natriuresis (24h Na⁺ excretion) | Baseline | ↑↑ | ↑↑ | ↑↑ | ↑↑ |
| Kaliuresis (24h K⁺ excretion) | Baseline | ↑ | ↑ | ↑ | ↑↑ |
| Magnesiuria (24h Mg²⁺ excretion) | Baseline | ↑ | ↑ | ↑ | ↑ |
| Calciuria (24h Ca²⁺ excretion) | Baseline | ↓ | ↓ | ↓ | ↓ |
| Serum Potassium | Normal | ↔ / ↓ | ↓ | ↓ | ↓↓ |
| Serum Uric Acid | Normal | ↔ / ↑ | ↑ | ↑ | ↑ |
| Table 1: Summary of Dose-Response Effects of this compound on Urinary Excretion and Serum Electrolytes in Healthy Subjects.[9] (↑ denotes an increase, ↓ denotes a decrease, ↔ denotes no significant change. The number of arrows indicates the relative magnitude of the effect.) |
A study on healthy volunteers established a dose-effect relationship for this compound, showing that significant diuresis and natriuresis were achieved with a daily dose of 5 mg, with no further increase at higher doses.[9] However, a dose of 40 mg per day was associated with significant hypokalemia.[9] Another study confirmed that even low doses of this compound induce hypermagnesiuria.[10]
Potential Modulation of Other Cellular Pathways
The primary action of this compound on NCC can indirectly influence other signaling pathways in renal cells due to changes in ion flux and cell volume.
Calcium Signaling
Changes in intracellular sodium concentration can affect the Na⁺/Ca²⁺ exchanger, potentially altering intracellular calcium levels.[5] Diuretics that act on the distal tubule can influence calcium reabsorption. This compound, like thiazides, decreases urinary calcium excretion.[1] This effect is thought to be secondary to the inhibition of sodium entry, which enhances the driving force for passive calcium reabsorption in the proximal tubule and potentially alters the activity of apical calcium channels (TRPV5) in the distal tubule.[5]
Figure 2: Potential influence of this compound on calcium handling in the distal tubule.
Prostaglandin E2 (PGE2) Signaling
Prostaglandins, particularly PGE2, are important local regulators of renal blood flow and tubular transport.[11] The synthesis of PGE2 in the kidney can be influenced by changes in tubular flow and ion concentrations.[11] While there is no direct evidence for this compound's effect on PGE2 synthesis, diuretics that increase distal tubular flow can stimulate prostaglandin production, which may in turn modulate the diuretic's primary effect.
Cyclic AMP (cAMP) Signaling
Cyclic AMP is a key second messenger in the kidney, mediating the effects of hormones like vasopressin.[12] Some studies have suggested that changes in intracellular ion concentrations can influence adenylyl cyclase activity and cAMP levels.[13] Further research is needed to determine if the alterations in ion transport induced by this compound have a significant impact on cAMP signaling pathways in distal tubule cells.
Experimental Protocols
This section provides generalized methodologies for key experiments relevant to studying the effects of this compound on kidney cells.
Western Blotting for Phosphorylated NCC and SPAK
This technique is used to detect and quantify the phosphorylation status of NCC and its upstream kinase SPAK, providing a measure of the activity of the WNK/SPAK/NCC pathway.
Protocol:
-
Cell Culture and Treatment: Culture a suitable renal cell line (e.g., mpkDCT cells) to confluence. Treat the cells with varying concentrations of this compound for different durations. Include positive controls (e.g., low chloride medium to stimulate phosphorylation) and negative controls (vehicle).
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for total NCC, phospho-NCC (e.g., at Thr53, Thr58, or Ser71), total SPAK, and phospho-SPAK (e.g., at Ser373).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Figure 3: General workflow for Western blot analysis.
Thiazide-Sensitive Na⁺ Uptake Assay
This functional assay measures the activity of NCC by quantifying the uptake of radioactive sodium (²²Na⁺) in the presence and absence of a thiazide-type diuretic.
Protocol:
-
Cell Culture: Grow a renal cell line expressing NCC (e.g., mpkDCT or HEK293 cells transfected with NCC) on permeable supports.
-
Pre-incubation: Wash the cells and pre-incubate them in a Na⁺-free buffer.
-
Treatment: Add this compound at various concentrations to the pre-incubation buffer for a defined period.
-
Na⁺ Uptake: Initiate Na⁺ uptake by adding a buffer containing ²²Na⁺ and Cl⁻.
-
Termination: After a short incubation period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold stop solution to remove extracellular ²²Na⁺.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular ²²Na⁺ using a scintillation counter.
-
Data Analysis: Calculate the rate of Na⁺ uptake and determine the dose-response curve for this compound's inhibition of NCC activity. The thiazide-sensitive component is determined by subtracting the uptake in the presence of a saturating concentration of a thiazide from the total uptake.
Single-Cell RNA Sequencing (scRNA-seq)
This high-throughput technique can be used to analyze the gene expression profile of individual kidney cells in response to this compound treatment, providing insights into the broader transcriptional changes and potentially identifying novel modulated pathways.
Protocol:
-
Tissue Dissociation: Isolate kidneys from control and this compound-treated animals and dissociate the tissue into a single-cell suspension using enzymatic digestion.
-
Single-Cell Isolation: Isolate individual cells using a microfluidics-based platform (e.g., 10x Genomics).
-
Library Preparation: Generate cDNA from the mRNA of each cell and prepare sequencing libraries with unique cellular barcodes.
-
Sequencing: Sequence the libraries on a high-throughput sequencer.
-
Data Analysis:
-
Perform quality control and align the sequencing reads.
-
Cluster the cells based on their gene expression profiles to identify different cell types within the kidney.
-
Perform differential gene expression analysis between control and this compound-treated cells within each cell type.
-
Conduct pathway enrichment analysis to identify the biological pathways affected by this compound.
-
Conclusion and Future Directions
The primary cellular mechanism of this compound in kidney cells is the direct inhibition of the Na-Cl cotransporter, NCC, in the distal convoluted tubule. This action is upstream regulated by the WNK/SPAK/OSR1 signaling pathway. While the direct inhibitory effect on NCC is well-established, the precise molecular interactions and the downstream consequences on other cellular signaling pathways, such as those involving calcium, prostaglandins, and cAMP, require further investigation.
Future research should focus on:
-
Quantitative in-vitro studies: Determining the binding affinity and inhibitory kinetics of this compound on NCC in renal cell lines.
-
Phosphorylation studies: Directly assessing the effect of this compound on the phosphorylation status of NCC, SPAK, and WNK kinases using techniques like Western blotting and mass spectrometry-based proteomics.
-
Transcriptomic and Proteomic Analyses: Employing unbiased, high-throughput methods like RNA-seq and proteomics to obtain a global view of the cellular response to this compound and identify novel modulated pathways.
-
Electrophysiological Studies: Utilizing patch-clamp techniques to characterize the effects of this compound on ion channel activity in distal tubule cells.
A deeper understanding of the complete cellular and molecular profile of this compound's action will be invaluable for the development of more targeted and effective diuretic therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - BioPharma Notes [biopharmanotes.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Calcium reabsorption in the distal tubule: regulation by sodium, pH, and flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacodynamics and pharmacokinetics of this compound in patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic and metabolomic profiling reveals the underlying molecular mechanisms in modified alternate-day fasting-mediated protection against Diabetic kidney disease | PLOS One [journals.plos.org]
- 10. The magnesiuric effects of several single doses of this compound in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Genes Reveals the Mechanism of Cell Ferroptosis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomic Analysis of Minimally Damaged Renal Tubular Tissue from Two-Kidney-One-Clip Hypertensive Rats Demonstrates Extensive Changes Compared to Tissue from Controls [pubmed.ncbi.nlm.nih.gov]
- 13. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Thiazide-Like Diuretic: A Technical History of Xipamide's Development and Early Clinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the history, development, and initial clinical validation of Xipamide, a sulfonamide diuretic. With a chemical structure resembling chlorthalidone, this compound has carved a niche in the management of hypertension and edema. This document details its origins, mechanism of action, and the foundational clinical studies that established its therapeutic profile. Quantitative data from these early trials are systematically presented, and experimental protocols are described to the fullest extent ascertainable from published literature. Visualizations of its mechanism of action and experimental workflows are provided to facilitate a comprehensive understanding.
A European Genesis: The Development of this compound
Contrary to some attributions, the initial development of this compound, chemically known as 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide, was pioneered by the German pharmaceutical company Beiersdorf AG, not Eli Lilly.[1] The foundational patent for a series of 4-Chloro-5-sulphamoyl-salicylic acid derivatives, including what would become this compound, was filed by Beiersdorf.[1] Subsequent research published in 1975 further detailed the synthesis and structure-activity relationships of various derivatives, identifying this compound (designated BE 1293) as a highly potent diuretic agent.[2] Eli Lilly later marketed the drug under trade names such as Aquaphor in Germany.[3]
The synthesis of this compound involves the reaction of 4-chloro-5-sulfamyl salicylic acid with 2,6-dimethylaniline in the presence of phosphorus trichloride, followed by recrystallization.[4] Preclinical studies in rats demonstrated its significant diuretic potency, with an oral dose of 100 mg/kg increasing urinary volume tenfold.[2] These early investigations established the compound's promise as a therapeutic agent for conditions characterized by fluid retention.
Mechanism of Action: A Thiazide-Like Profile
This compound exerts its diuretic and antihypertensive effects primarily by acting on the kidneys, specifically the distal convoluted tubule of the nephron.[5] Its mechanism is analogous to that of thiazide diuretics.
Inhibition of the Na+/Cl- Cotransporter
The principal molecular target of this compound is the sodium-chloride (Na+/Cl-) cotransporter located on the apical membrane of the distal convoluted tubule cells.[5] By inhibiting this transporter, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, creating an osmotic gradient that draws water into the tubule, resulting in diuresis.[5]
Downstream Effects
The increased delivery of sodium to the collecting ducts stimulates the exchange of sodium for potassium and hydrogen ions, leading to an increased excretion of these ions.[5] This can result in hypokalemia, a common side effect of thiazide and thiazide-like diuretics. In high doses, this compound also exhibits weak inhibitory effects on carbonic anhydrase.[3]
Figure 1: Mechanism of action of this compound in the distal convoluted tubule.
Initial Clinical Trials: Establishing Efficacy and Safety
The initial clinical evaluation of this compound focused on its utility in treating hypertension and various forms of edema. These early studies were crucial in defining its therapeutic dosage, efficacy compared to existing diuretics, and its side-effect profile.
Hypertension
Several randomized, double-blind clinical trials were conducted to assess the antihypertensive effects of this compound.
A multicenter study involving 74 patients with uncomplicated hypertension investigated the effects of this compound in doses of 5-20 mg once daily over an average of 10.4 months.[6] A subsequent double-blind, crossover study with a placebo further confirmed its efficacy at doses lower than 20 mg.[6]
Table 1: Long-Term Antihypertensive Efficacy of Low-Dose this compound [6]
| Parameter | Baseline | After this compound (avg. 12.2 mg/day) |
| Supine Blood Pressure (mmHg) | - | ↓ 22.2/14 |
| Standing Blood Pressure (mmHg) | - | ↓ 21/14 |
| Serum Potassium (mEq/l) | 4.43 ± 0.06 | 3.96 ± 0.5 |
| Serum Uric Acid (mg%) | 5.47 ± 0.06 | 6.04 ± 0.18 |
An extended dose-response study in 12 hypertensive patients evaluated doses from 0.3125 to 40 mg/day at 4-week intervals.[7]
Table 2: Dose-Response of this compound on Blood Pressure and Metabolic Parameters [7]
| Dose (mg/day) | Change in Blood Pressure | Change in Plasma Urea | Change in Plasma Potassium |
| 5-20 | Progressive decline | Increased | No significant change |
| 40 | No greater fall than 20mg | Increased | Decreased |
This compound was compared with other established diuretics in several studies. A double-blind, crossover trial compared 40 mg of this compound with 50 mg of hydrochlorothiazide in 17 patients with mild to moderate essential hypertension.[8] A similar parallel design trial in 12 newly diagnosed patients used 80 mg of this compound and 100 mg of hydrochlorothiazide.[8]
Another double-blind, randomized, crossover trial compared the efficacy of 40 mg/day of this compound with 100 mg/day of chlorthalidone over 6-week treatment periods.[9]
Table 3: Summary of Comparative Antihypertensive Trials
| Study | Comparator | Key Finding |
| Kumar et al. (1984)[8] | Hydrochlorothiazide | This compound produced a slightly greater, though not statistically significant, decrease in blood pressure. |
| Bonaduce et al. (1981)[9] | Chlorthalidone | This compound was as effective as chlorthalidone in controlling blood pressure. |
Edema
This compound was also evaluated for its efficacy in managing edema of various origins.
A clinical trial in 11 patients with edema from nephrotic syndrome (n=8), hepatic cirrhosis (n=1), and congestive cardiac failure (n=2) demonstrated its potency.[10] Another study compared this compound with furosemide in the treatment of edema in patients with rheumatoid arthritis.[11]
Table 4: Efficacy of this compound in Edematous States
| Indication | Comparator | Key Finding |
| Renal, Hepatic, and Cardiac Edema | - | Potent, safe, and efficacious with side effects similar to other thiazide-derived diuretics.[10] |
| Edema in Rheumatoid Arthritis | Furosemide | This compound was found to be a potent and safe diuretic, comparable to furosemide.[11] |
Experimental Protocols of Initial Clinical Trials
While complete, detailed protocols are not fully available in the published literature, the following methodologies were extracted from the abstracts of these seminal studies.
Study Design
-
Hypertension Trials: Many of the initial studies employed a randomized, double-blind design.[8][9] Both crossover and parallel-group designs were utilized.[8][9] A run-in period with a placebo was often included to establish a stable baseline blood pressure.[8]
-
Edema Trials: Clinical trials for edema were also conducted, with some being comparative studies against other diuretics like furosemide.[10][11]
Figure 2: Generalized workflow of an early crossover hypertension trial.
Patient Population
-
Inclusion Criteria: Patients with mild to moderate essential hypertension were typically recruited.[8][9] For edema studies, patients with conditions such as nephrotic syndrome, hepatic cirrhosis, and congestive cardiac failure were included.[10]
-
Exclusion Criteria: While not explicitly detailed in all abstracts, standard exclusions would have likely included severe renal or hepatic impairment, electrolyte abnormalities, and hypersensitivity to sulfonamides.
Interventions and Dosages
-
This compound: Dosages in hypertension studies ranged from 5 mg to 80 mg daily.[6][7][8] In edema, doses up to 80 mg were used.[12]
-
Comparators:
Outcome Measures
-
Primary Endpoints:
-
Secondary and Safety Endpoints:
Conclusion
The development of this compound by Beiersdorf AG in the 1970s provided a valuable addition to the armamentarium of diuretic and antihypertensive agents. Its mechanism of action, centered on the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule, aligns it with the thiazide-like diuretics. The initial clinical trials, conducted in the late 1970s and early 1980s, robustly demonstrated its efficacy in lowering blood pressure and resolving edema, with a potency and side-effect profile comparable to other diuretics of its class. This early body of research laid a solid foundation for its long-standing clinical use in Europe and other regions. Further research could delve into the pharmacogenomics of this compound response and its potential role in combination therapies for resistant hypertension.
References
- 1. NZ202165A - Pharmaceutical composition containing this compound and triametrine - Google Patents [patents.google.com]
- 2. [Structure-activity relationships in the diuretic this compound (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 14293-44-8 [chemicalbook.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Once daily administration of low-dose this compound: a long-term study in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A log-dose-response study of this compound and its effect on metabolic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized double-blind clinical trial of xipamid and hydrochlorothiazide in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the antihypertensive activities of this compound and chlorthalidone: a double-blind, randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in the management of renal, hepatic and cardiac oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xipamid in the treatment of oedema in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Off-Target Activity of Xipamide: A Technical Guide to its Carbonic Anhydrase Inhibitory Profile
For Immediate Release
This technical guide provides a comprehensive analysis of the carbonic anhydrase (CA) inhibitory activity of Xipamide, a sulfonamide-based diuretic. Primarily known for its action on the sodium-chloride symporter in the distal convoluted tubule, this compound also exhibits off-target effects on the ubiquitous family of zinc-containing metalloenzymes, the carbonic anhydrases. This document is intended for researchers, scientists, and drug development professionals interested in the polypharmacology of diuretics and the structure-activity relationships of carbonic anhydrase inhibitors.
Introduction
This compound is a saluretic agent used in the treatment of hypertension and edema.[1][2] Its principal mechanism of action involves the inhibition of the sodium-chloride symporter in the kidney, leading to increased excretion of sodium, chloride, and water.[1] However, as a sulfonamide derivative, this compound possesses the key structural motif responsible for the inhibition of carbonic anhydrases.[1] This secondary mechanism, while milder than its primary diuretic effect, contributes to its overall pharmacological profile by reducing bicarbonate reabsorption.[1] Understanding the extent and selectivity of this compound's interaction with various carbonic anhydrase isozymes is crucial for a complete comprehension of its therapeutic and potential side effects.
Quantitative Inhibitory Data
The inhibitory potency of this compound against carbonic anhydrase has been quantified, although comprehensive data across all human isozymes is limited. The available data is summarized in the table below. For context, data for Acetazolamide, a potent, clinically used carbonic anhydrase inhibitor, is included.
| Compound | Enzyme | Inhibition Parameter | Value | Reference |
| This compound | Carbonic Anhydrase | IC50 | 1.1 x 10⁻⁵ M | [3] |
| Acetazolamide | hCA I | Ki | 250 nM | [4] |
| Acetazolamide | hCA II | Ki | 12 nM | [4] |
| Acetazolamide | hCA IX | Ki | 25.8 nM | [5] |
| Acetazolamide | hCA XII | - | - | - |
hCA refers to human carbonic anhydrase isozymes.
Experimental Protocols for Assessing Carbonic Anhydrase Inhibition
The determination of carbonic anhydrase inhibitory activity is typically performed using one of two well-established methods: the stopped-flow CO₂ hydration assay or a colorimetric esterase assay.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the direct physiological reaction of carbonic anhydrase. It measures the enzyme's ability to catalyze the hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored spectrophotometrically using a pH indicator.
Detailed Methodology:
-
Reagents and Buffers:
-
HEPES buffer (25 mM) containing NaCl (50 mM), pH 7.5.
-
Phenol Red pH indicator.
-
Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IV, IX, XII) at a final concentration of 20-40 nM.
-
CO₂-saturated water, prepared by bubbling CO₂ gas through MilliQ water for 1 hour at 25°C.
-
Inhibitor stock solutions (e.g., this compound) prepared in a suitable solvent like DMSO.
-
-
Instrumentation:
-
Applied Photophysics SX.18MV-R stopped-flow spectrometer or equivalent.
-
-
Procedure:
-
The enzyme solution, buffer, pH indicator, and varying concentrations of the inhibitor are placed in one syringe of the stopped-flow apparatus.
-
The CO₂-saturated water is placed in the other syringe.
-
The two solutions are rapidly mixed, and the change in absorbance of the Phenol Red indicator is monitored at 557 nm over time.
-
The initial rates of the catalyzed and uncatalyzed (in the absence of enzyme) reactions are determined from the linear portion of the absorbance curves.
-
The inhibitory activity is calculated as the percentage decrease in the enzyme-catalyzed rate.
-
IC50 or Ki values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
-
Colorimetric Esterase Assay
This high-throughput screening method utilizes the esterase activity of carbonic anhydrase on a chromogenic substrate, typically p-nitrophenyl acetate (p-NPA). The enzymatic cleavage of p-NPA releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Detailed Methodology:
-
Reagents and Buffers:
-
CA Assay Buffer (e.g., Tris-HCl, pH 7.4).
-
Purified carbonic anhydrase enzyme.
-
p-Nitrophenyl acetate (p-NPA) substrate solution.
-
Inhibitor stock solutions (e.g., this compound) in a suitable solvent.
-
96-well microplate.
-
-
Instrumentation:
-
Absorbance microplate reader.
-
-
Procedure:
-
In a 96-well plate, add the CA assay buffer, the carbonic anhydrase enzyme solution, and varying concentrations of the inhibitor.
-
A control well containing the enzyme and buffer without the inhibitor is also prepared.
-
The plate is pre-incubated at room temperature for a defined period (e.g., 10-15 minutes).[7]
-
The reaction is initiated by adding the p-NPA substrate solution to all wells.
-
The absorbance is measured kinetically at 405 nm for a specified duration (e.g., 1 hour) at room temperature.[7]
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualization of Experimental Workflow and Inhibitory Mechanism
To facilitate a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for a colorimetric CA inhibition assay and the general mechanism of action for sulfonamide-based inhibitors.
Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 7. abcam.com [abcam.com]
Methodological & Application
High-Throughput Quantification of Xipamide in Human Plasma by HPLC-MS/MS
Application Note: A-1024
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xipamide is a diuretic agent used in the treatment of hypertension and edema. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1] This application note details a robust and validated HPLC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and highly selective mass spectrometric detection.
Materials and Reagents
-
Analytes and Standards:
-
This compound reference standard (purity >99%)
-
Internal Standard (IS), e.g., a structurally similar compound like mefruside or a stable isotope-labeled this compound.[2]
-
-
Reagents and Solvents:
Instrumentation
-
Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) is recommended for fast and efficient separation.[7]
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve.[8]
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.[3]
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma.[9]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[10]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[11]
-
Reconstitute the residue in 100 µL of the mobile phase.[11]
-
Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
Chromatographic Conditions
The chromatographic separation is achieved using a gradient elution on a C18 column.
| Parameter | Condition |
| Column | C18, 50 mm × 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[13] |
| Flow Rate | 0.4 mL/min[12] |
| Injection Volume | 5 µL[12] |
| Column Temperature | 40°C[2] |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometric Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, with detection performed using Multiple Reaction Monitoring (MRM).[6]
| Parameter | Setting |
| Ionization Mode | ESI Positive[6] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound and Internal Standard (IS)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[14] The validation parameters are summarized in the table below.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | 0.999 |
| Range | - | 5 - 100 µg/mL[15] |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 5% |
| Inter-day Precision (%RSD) | < 15% | < 7% |
| Accuracy (% Bias) | ± 15% | -4.5% to 6.2% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect | CV < 15% | Complies |
| Stability (Freeze-thaw, Short-term, Long-term) | % Change < 15% | Stable |
Data Presentation
The quantitative data for the method validation is presented in the tables above for clarity and easy comparison. The linearity of the method was excellent over the specified concentration range.[15] The precision and accuracy of the method were well within the acceptable limits, demonstrating the reliability of the assay.
Visualizations
Caption: Experimental workflow from plasma sample preparation to final quantification.
Caption: Logical relationship of the core components of the analytical method.
Conclusion
This application note describes a sensitive, selective, and high-throughput HPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for routine analysis in a clinical or research setting, particularly for pharmacokinetic and bioequivalence studies. The method has been thoroughly validated and meets the stringent requirements of regulatory agencies.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. chemisgroup.us [chemisgroup.us]
- 4. researchgate.net [researchgate.net]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A sensitive and specific LC–MS/MS method for determination of a novel antihypertensive peptide FR-6 in rat plasma and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Determination of loperamide in human plasma and saliva by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. organomation.com [organomation.com]
- 12. Development and Validation of a UHPLC–MS/MS-Based Method to Quantify Cenobamate in Human Plasma Samples [mdpi.com]
- 13. HPLC-MS/MS method development and validation for the determination of tetradecapeptide in human plasma | Tokareva | Drug development & registration [pharmjournal.ru]
- 14. Establishment and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Assessment of Amlodipine and Indapamide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quality by design approach for development and validation of a RP-HPLC method for simultaneous estimation of this compound and valsartan in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for High-Throughput Screening of Xipamide-Like Diuretic Compounds
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, nephrology, and cardiovascular drug discovery.
Introduction
Diuretics are a cornerstone in the management of hypertension and edematous states. Xipamide, a sulfonamide diuretic, exerts its therapeutic effect primarily through the inhibition of the sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the kidney.[1] This inhibition leads to increased urinary excretion of sodium and water, thereby reducing blood volume and blood pressure. The development of novel diuretic compounds with improved efficacy and safety profiles necessitates robust and efficient screening platforms. This application note provides a detailed protocol for a cell-based assay designed for the high-throughput screening (HTS) of compounds with a this compound-like mechanism of action, targeting the NCC.
The described assay utilizes a human embryonic kidney (HEK293) cell line stably expressing the human sodium-chloride cotransporter (NCC). The primary screening assay is a fluorescence-based ion influx assay that measures chloride transport activity. A secondary, radiometric-based sodium influx assay is also detailed for hit confirmation and further characterization of lead compounds. Additionally, protocols for assessing compound cytotoxicity and confirming target protein expression are provided to ensure data quality and aid in the interpretation of screening results.
Signaling Pathway of this compound Action
This compound and other thiazide-like diuretics directly inhibit the NCC protein located on the apical membrane of distal convoluted tubule cells. This blockage prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased luminal ion concentration osmotically retains water, leading to diuresis.
Caption: Mechanism of action of this compound-like compounds on the NCC.
Experimental Workflow
The overall workflow for screening potential this compound-like diuretic compounds involves a primary high-throughput screen, followed by hit confirmation, cytotoxicity assessment, and secondary assays to confirm the mechanism of action.
Caption: High-throughput screening workflow for this compound-like compounds.
Data Presentation
The inhibitory activity of test compounds on the sodium-chloride cotransporter should be quantified and compared to known diuretics. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.
| Compound | Target/System | Assay Type | IC50 (µM) | Reference |
| This compound | Cl-/NaCO3- anion exchanger (Human Red Blood Cells) | Ion Flux | 25 | [1] |
| Hydrochlorothiazide | NCC (HEK293 cells) | Cl- Influx | ~10-100 (Qualitative) | [1] |
| Chlorthalidone | NCC (HEK293 cells) | Cl- Influx | ~10-100 (Qualitative) | [1] |
| Metolazone | NCC | Ion Flux | Not explicitly stated | [2] |
Experimental Protocols
Cell Culture and Maintenance of NCC-Expressing HEK293 Cells
This protocol describes the maintenance of a HEK293 cell line stably expressing the human sodium-chloride cotransporter (SLC12A3).
Materials:
-
HEK293 cell line stably expressing human SLC12A3 (e.g., from a commercial vendor or developed in-house)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Selection antibiotic (e.g., Puromycin, G418 - concentration to be determined based on the expression vector)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
Protocol:
-
Culture cells in T-75 flasks in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 80-90% confluency (typically every 2-3 days).
-
To passage, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Primary Screening: Fluorescence-Based Chloride Influx Assay
This high-throughput assay measures NCC activity by detecting the influx of chloride ions into the cells using a chloride-sensitive yellow fluorescent protein (YFP).
Materials:
-
NCC-HEK293 cells co-expressing a membrane-anchored, chloride-sensitive YFP
-
Poly-D-lysine coated, black-walled, clear-bottom 96-well plates
-
Hypotonic, Chloride- and Potassium-free buffer (e.g., 20 mM HEPES, 45 mM (NMDG)2SO4, pH 7.4)
-
Assay Buffer (e.g., 20 mM HEPES, 140 mM NaCl, pH 7.4)
-
Test compounds and control diuretics (this compound, Hydrochlorothiazide)
-
Fluorescence plate reader
Protocol:
-
Seed the dual-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
On the day of the assay, wash the cells with the hypotonic, chloride- and potassium-free buffer.
-
Pre-incubate the cells with the test compounds or control diuretics at various concentrations in the hypotonic buffer for a defined period (e.g., 30 minutes) at room temperature.
-
To initiate the assay, replace the compound-containing buffer with the Assay Buffer (containing NaCl).
-
Immediately begin measuring the YFP fluorescence quenching over time (e.g., every 5 seconds for 1-2 minutes) using a plate reader with appropriate excitation and emission wavelengths for YFP.
-
The rate of fluorescence quenching is proportional to the rate of chloride influx via NCC.
-
Calculate the initial rate of quenching and determine the percent inhibition for each compound concentration relative to the vehicle control.
Secondary Assay: Radiometric 22Na+ Influx Assay
This assay provides a direct measure of sodium transport through NCC and is suitable for hit confirmation and potency determination.
Materials:
-
NCC-HEK293 cells
-
24-well plates
-
Uptake Buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM glucose, 10 mM HEPES, pH 7.4)
-
Wash Buffer (ice-cold PBS)
-
22NaCl (radioactive sodium chloride)
-
Test compounds and control diuretics
-
Scintillation fluid and scintillation counter
Protocol:
-
Seed NCC-HEK293 cells into 24-well plates and grow to confluency.
-
On the day of the assay, wash the cells with Uptake Buffer.
-
Pre-incubate the cells with test compounds or control diuretics at various concentrations in Uptake Buffer for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the uptake by adding Uptake Buffer containing 22NaCl (final concentration ~1 µCi/mL) and the respective compounds.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold Wash Buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the amount of 22Na+ uptake and calculate the percent inhibition for each compound concentration.
Cytotoxicity Assessment: MTT Assay
This assay is crucial to eliminate compounds that show apparent inhibitory activity due to cytotoxicity.
Materials:
-
NCC-HEK293 cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
Absorbance plate reader
Protocol:
-
Seed NCC-HEK293 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for the same duration as the primary screening assay.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Confirmation of NCC Expression: Western Blotting
This protocol is used to confirm the expression of the NCC protein in the stable cell line.
Materials:
-
NCC-HEK293 cell lysate
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NCC (SLC12A3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates from NCC-HEK293 cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NCC antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system. A band at the expected molecular weight for NCC will confirm its expression.
References
Application Notes and Protocols for Evaluating the Antihypertensive Effects of Xipamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xipamide is a sulfonamide-based diuretic used in the management of hypertension and edema.[1][2] Its primary mechanism of action involves the inhibition of the Na+/Cl- symporter (NCC) in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2] This diuretic effect reduces blood volume and subsequently lowers blood pressure.[1] To evaluate the antihypertensive efficacy and elucidate the pharmacological profile of this compound preclinically, various animal models of hypertension are employed. This document provides detailed application notes and protocols for utilizing these models.
Recommended Animal Models
Several well-established rodent models are suitable for studying the antihypertensive effects of this compound. The choice of model depends on the specific research question, as each recapitulates different aspects of human hypertension.
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension. SHRs develop hypertension without any experimental intervention, closely mimicking the progression of primary hypertension in humans.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a form of mineralocorticoid-induced, volume-dependent hypertension with low renin levels. It is particularly relevant for studying the effects of diuretics.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: This is a model of renovascular hypertension characterized by activation of the renin-angiotensin-aldosterone system (RAAS).
Experimental Protocols
Induction of Hypertension
a) Spontaneously Hypertensive Rat (SHR)
No induction is necessary. SHRs genetically develop hypertension. Age-matched Wistar-Kyoto (WKY) rats are typically used as normotensive controls.
b) DOCA-Salt Hypertensive Rat
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Procedure:
-
Perform a unilateral nephrectomy (left kidney) under appropriate anesthesia.
-
Allow a one-week recovery period.
-
Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg, 21-day release) subcutaneously in the neck region.
-
Replace drinking water with 1% NaCl solution.
-
-
Control Group: Sham-operated rats receiving a placebo pellet and normal drinking water.
-
Timeline: Hypertension typically develops over 3-4 weeks.
c) Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat
-
Animals: Male Sprague-Dawley or Wistar rats (180-200 g).
-
Procedure:
-
Under anesthesia, expose the left renal artery.
-
Place a silver clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to partially constrict it.
-
The contralateral (right) kidney remains untouched.
-
-
Control Group: Sham-operated rats where the renal artery is exposed but not clipped.
-
Timeline: A significant increase in blood pressure is typically observed within 2-4 weeks.
Administration of this compound
-
Route of Administration: Oral gavage is the most common and clinically relevant route.
-
Vehicle: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol and water.
-
Dosage: Based on clinical data and studies of similar diuretics in rats, a starting dose range of 1-10 mg/kg/day can be explored. Dose-response studies are recommended to determine the optimal dose. For example, studies with the thiazide-like diuretic chlorthalidone in DOCA-salt rats have used doses around 8 mg/rat/day.[2]
-
Treatment Duration: Typically, treatment should last for several weeks (e.g., 4-8 weeks) to observe a sustained antihypertensive effect.
Measurement of Blood Pressure
Blood pressure can be measured using either non-invasive or invasive methods.
-
Non-Invasive Method (Tail-Cuff Plethysmography):
-
Acclimatize the rats to the restraining device and tail cuff for several days before the actual measurement to minimize stress-induced blood pressure elevation.
-
Warm the rat's tail to increase blood flow.
-
Place the cuff on the base of the tail and inflate it to occlude blood flow.
-
Gradually deflate the cuff and record the systolic blood pressure when the pulse reappears.
-
-
Invasive Method (Radiotelemetry): This is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving animals.
-
Surgically implant a telemetry transmitter with a catheter in the abdominal aorta or carotid artery.
-
Allow a recovery period of at least one week.
-
Record blood pressure, heart rate, and activity continuously.
-
Biochemical and Histopathological Analyses
At the end of the treatment period, collect blood and tissue samples for further analysis.
-
Blood/Serum/Plasma Analysis:
-
Electrolytes: Measure serum levels of sodium, potassium, chloride, calcium, and magnesium to assess the diuretic effect and potential side effects of this compound.
-
Kidney Function Markers: Measure blood urea nitrogen (BUN) and creatinine to evaluate renal function.
-
Renin-Angiotensin-Aldosterone System (RAAS): Measure plasma renin activity (PRA) and aldosterone levels to understand the impact of this compound on this key blood pressure regulatory system. Diuretics that cause volume depletion can lead to a reactive increase in PRA and aldosterone.[3]
-
-
Urine Analysis:
-
Collect 24-hour urine samples using metabolic cages to measure urine volume and electrolyte excretion (sodium, potassium, chloride).
-
-
Histopathology:
-
Perfuse and fix organs (kidney, heart, aorta) with 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Picrosirius red for fibrosis.
-
Examine for hypertensive-induced organ damage such as glomerular sclerosis, tubular atrophy, cardiac hypertrophy, and vascular remodeling.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Hypertensive Rats (Analogous Data)
| Animal Model | Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | SBP after 4 Weeks (mmHg) | Change in SBP (mmHg) |
| SHR | Control (WKY) | - | 120 ± 5 | 122 ± 6 | +2 |
| Vehicle (SHR) | - | 185 ± 8 | 195 ± 7 | +10 | |
| Hydrochlorothiazide | 10 | 187 ± 6 | 165 ± 5 | -22 | |
| Hydrochlorothiazide | 25 | 186 ± 7 | 150 ± 6 | -36 | |
| DOCA-Salt | Sham | - | 115 ± 4 | 118 ± 5 | +3 |
| Vehicle | - | 155 ± 6 | 170 ± 8 | +15 | |
| Chlorthalidone | ~8 mg/rat/day | 158 ± 7 | 125 ± 5* | -33 |
*p < 0.05 compared to the vehicle group. Data are presented as mean ± SEM. Note: This table presents analogous data from studies on hydrochlorothiazide in SHR and chlorthalidone in DOCA-salt rats, as direct preclinical data for this compound is limited.[1][4]
Table 2: Effect of this compound on Serum Biochemical Parameters in Hypertensive Rats (Expected Outcomes)
| Parameter | Control Group | Hypertensive Vehicle | This compound-Treated | Expected Change with this compound |
| Serum Sodium (mmol/L) | 142 ± 2 | 145 ± 3 | Lower | ↓ |
| Serum Potassium (mmol/L) | 4.5 ± 0.3 | 4.3 ± 0.2 | Lower | ↓ (Hypokalemia is a known side effect) |
| Serum Chloride (mmol/L) | 105 ± 2 | 108 ± 3 | Lower | ↓ |
| BUN (mg/dL) | 20 ± 2 | 25 ± 3 | Higher | ↑ (Possible due to dehydration) |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.7 ± 0.1 | Higher | ↑ (Possible due to dehydration) |
| Plasma Renin Activity (ng/mL/h) | 1.5 ± 0.2 | 0.8 ± 0.1 (DOCA-salt) / 2.5 ± 0.3 (2K1C) | Higher | ↑ (Compensatory response to volume depletion) |
| Plasma Aldosterone (pg/mL) | 150 ± 20 | 100 ± 15 (DOCA-salt) / 300 ± 40 (2K1C) | Higher | ↑ (Compensatory response) |
Data are presented as mean ± SEM. Expected changes are based on the known pharmacology of thiazide-like diuretics.
Visualizations
Signaling Pathway of this compound's Antihypertensive Action
Caption: Mechanism of antihypertensive action of this compound.
Experimental Workflow for Evaluating this compound in a DOCA-Salt Hypertensive Rat Model
Caption: Workflow for DOCA-salt hypertension model.
Logical Relationship of Key Events in Renovascular Hypertension and the Point of Intervention
References
- 1. Chlorthalidone reduces vascular hyperresponsiveness in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The diuretic chlorthalidone normalizes baroreceptor and Bezold-Jarisch reflexes in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Comparative cardiovascular effects of loop-acting, thiazide-type and potassium-sparing diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Xipamide in Pharmaceutical Formulations
Abstract
This application note details a sensitive and rapid spectrophotometric method for the quantification of Xipamide in both pure form and pharmaceutical tablet formulations. The method is based on the formation of stable, colored complexes between this compound and various metal ions, including Fe(III), Cu(II), La(III), UO₂(II), Th(IV), and ZrO(II).[1][2] This approach offers a simple, cost-effective, and accurate alternative to more complex techniques like HPLC for routine quality control analysis. The experimental protocols, validation parameters, and data are presented herein.
Introduction
This compound, a sulfonamide diuretic, is utilized in the treatment of hypertension and edema.[3] Its therapeutic importance necessitates reliable and accessible analytical methods for its quantification in pharmaceutical dosage forms to ensure product quality and efficacy. While various analytical techniques such as HPLC and voltammetry exist for this compound determination, UV-Vis spectrophotometry provides a practical and widely available option for many laboratories.[4][5] This note describes a method based on the chelation of this compound with different metal ions, resulting in colored complexes that can be measured spectrophotometrically.[1][2]
Principle
The methodology is based on the reaction of this compound with certain metal ions in a methanolic solution to form stable complexes.[1][2] These complexes exhibit distinct absorption maxima in the visible or near-UV region of the electromagnetic spectrum, at wavelengths where the free ligand and metal ions have negligible absorbance.[2] The absorbance of the colored complex is directly proportional to the concentration of this compound, in accordance with Beer-Lambert's law, allowing for its quantitative determination.
Data Presentation
The analytical performance of the spectrophotometric method for this compound determination using different metal ions is summarized in the following tables.
Table 1: Spectrophotometric Characteristics of this compound-Metal Complexes [1][2]
| Metal Ion | Wavelength of Maximum Absorbance (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Fe(III) | 500 | 7.20 x 10³ |
| Cu(II) | 390 | - |
| La(III) | 335 | - |
| UO₂(II) | 445 | - |
| Th(IV) | 325 | - |
| ZrO(II) | 333 | 0.43 x 10³ |
Note: Molar absorptivity values for all complexes were not available in the cited literature.
Table 2: Validation Parameters for the Spectrophotometric Determination of this compound [1]
| Parameter | Fe(III) | Cu(II) | La(III) | UO₂(II) | Th(IV) | ZrO(II) |
| Beer's Law Range (µg/mL) | 54.64 - 1995.75 | 54.64 - 1995.75 | 54.64 - 1995.75 | 54.64 - 1995.75 | 54.64 - 1995.75 | 54.64 - 1995.75 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | - | - | - | - | - | - |
| Limit of Quantitation (LOQ) | - | - | - | - | - | - |
| Precision (RSD, %) | 0.42 | 0.54 | 0.66 | 0.57 | 0.46 | 0.63 |
| Accuracy (Relative Error, %) | 0.61 | 0.54 | 0.43 | 0.74 | 0.55 | - |
Note: Specific values for LOD and LOQ were not provided in the primary source material.
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation: A Shimadzu model UV/Vis-1601PC spectrophotometer with 1 cm quartz cells was used for absorbance measurements.[2]
-
Reagents and Solvents: All reagents and solvents should be of analytical or pharmacopoeial grade. Methanol and diethyl ether are required.[2] Stock solutions of the metal salts (e.g., FeCl₃, CuCl₂, etc.) should be prepared in methanol.
Preparation of Standard Solutions
-
This compound Stock Solution: Accurately weigh and dissolve a suitable amount of pure this compound in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol to cover the linear dynamic range (e.g., 50 to 2000 µg/mL).[1]
Sample Preparation (from Tablets)
-
Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.[2][5]
-
Accurately weigh a portion of the powdered tablets equivalent to a known amount of this compound and transfer it to a 100 mL glass-stoppered flask.
-
Add diethyl ether to the flask and stir vigorously with a magnetic stirrer for 15 minutes.[2][5]
-
Evaporate the ether extract to dryness on a water bath at 40°C.[2][5]
-
Dissolve the cooled residue in a known volume of methanol to achieve a concentration within the calibration range.
Analytical Procedure
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the working standard solutions or the prepared sample solution.
-
Add an excess of the chosen metal ion solution (the concentration of the metal ion should be at least three times that of the this compound).[2]
-
Dilute to the mark with methanol and mix well.[2]
-
Allow the solution to stand for 10 minutes for complex formation (15 minutes for ZrO(II)).[2]
-
Measure the absorbance of the resulting solution at the corresponding λmax (see Table 1) against a reagent blank prepared in the same manner but without the this compound.[2]
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. Quality by design approach for development and validation of a RP-HPLC method for simultaneous estimation of this compound and valsartan in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemisgroup.us [chemisgroup.us]
- 5. researchgate.net [researchgate.net]
Application Note: LC-MS Method for Identifying Xipamide and its Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of the diuretic drug xipamide and its primary metabolite, this compound-O-glucuronide, in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive and specific, making it suitable for pharmacokinetic studies, clinical monitoring, and anti-doping applications. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected analytical parameters.
Introduction
This compound is a sulfonamide diuretic used in the treatment of hypertension and edema.[1] Like many pharmaceuticals, it undergoes metabolism in the body before excretion. The primary metabolic pathway for this compound is glucuronidation, resulting in the formation of this compound-O-glucuronide.[1] Monitoring both the parent drug and its major metabolite in urine is crucial for understanding its pharmacokinetics and ensuring its appropriate use. LC-MS/MS offers a highly selective and sensitive platform for the simultaneous analysis of these compounds in complex biological matrices like urine.
Metabolic Pathway of this compound
This compound is metabolized in the liver via Phase II conjugation, where a glucuronic acid moiety is attached to the phenolic hydroxyl group of the this compound molecule, forming this compound-O-glucuronide. This process increases the water solubility of the compound, facilitating its renal excretion.
Experimental Protocol
This protocol outlines a method for the analysis of this compound and this compound-O-glucuronide in urine using LC-MS/MS.
Materials and Reagents
-
This compound reference standard
-
This compound-O-glucuronide reference standard (if available)
-
Internal Standard (IS), e.g., a structurally similar diuretic or a deuterated analog
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Human urine (drug-free for calibration and quality control)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode) or 96-well plates
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter.
-
Spiking: To 1 mL of the urine supernatant, add the internal standard solution. For calibration standards and quality control (QC) samples, spike with appropriate concentrations of this compound and this compound-O-glucuronide.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Alternative Sample Preparation: "Dilute-and-Shoot"
For a more rapid analysis, a "dilute-and-shoot" approach can be employed.[2]
-
Dilution: Dilute the centrifuged urine sample 1:10 (v/v) with the initial mobile phase containing the internal standard.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Analysis Workflow
Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The following table provides the expected precursor and product ions for this compound and its glucuronide metabolite. These should be optimized on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| This compound | 353.1 | To be determined experimentally | To be determined experimentally |
| This compound-O-glucuronide | 529.1 | 353.1 (loss of glucuronide) | To be determined experimentally |
Note: The precursor ion for this compound-O-glucuronide is calculated by adding the mass of the glucuronic acid moiety (176 Da) to the deprotonated mass of this compound. The primary product ion is expected to be the deprotonated this compound molecule following the neutral loss of the glucuronide group.
Data Presentation and Method Validation
A comprehensive validation of the method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized below.
Quantitative Data Summary
| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| This compound-O-glucuronide | To be determined | To be determined | To be determined | To be determined |
LOD: Limit of Detection; LOQ: Limit of Quantification. These values are dependent on the specific instrumentation and method optimization.
Validation Experiments
-
Linearity: Analyze a series of calibration standards to establish the linear range of the assay.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at multiple concentration levels.
-
Selectivity and Specificity: Analyze blank urine samples from multiple sources to ensure no endogenous interferences co-elute with the analytes of interest.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the urine matrix by comparing the response of the analytes in neat solution versus post-extraction spiked blank urine.
-
Recovery: Determine the extraction efficiency of the sample preparation method by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Assess the stability of the analytes in urine under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous identification and quantification of this compound and its primary metabolite, this compound-O-glucuronide, in human urine. The detailed protocol and suggested validation parameters will enable researchers and scientists to implement this method for various applications in drug development, clinical research, and anti-doping analysis. The use of a "dilute-and-shoot" sample preparation method can significantly increase sample throughput for high-volume screening purposes.
References
Application Notes and Protocols for In Vivo Pharmacodynamic Studies of Xipamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xipamide is a diuretic-antihypertensive agent with a pharmacological profile that exhibits characteristics of both thiazide and loop diuretics.[1][2] Primarily, it exerts its effects by inhibiting the Na+/Cl- symporter (NCC) in the distal convoluted tubule of the nephron.[3] This inhibition leads to increased urinary excretion of sodium and water (natriuresis and diuresis), which contributes to a reduction in blood volume and subsequently, blood pressure.[3] Additionally, this compound influences the excretion of other electrolytes, typically increasing potassium and magnesium excretion while decreasing calcium excretion.[2]
These application notes provide a comprehensive framework for the in vivo experimental design of pharmacodynamic studies for this compound, focusing on its diuretic and antihypertensive effects in rodent models. The protocols detailed herein are intended to guide researchers in obtaining robust and reproducible data.
Mechanism of Action: Signaling Pathway
This compound's primary molecular target is the Sodium-Chloride Cotransporter (NCC) located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney. By inhibiting NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an osmotic loss of water, resulting in diuresis. The increased sodium load in the distal nephron also promotes potassium excretion.
Experimental Design and Protocols
A comprehensive in vivo pharmacodynamic assessment of this compound should involve at least two key studies: a diuretic and electrolyte excretion study in normotensive rats, and an antihypertensive study in a hypertensive rat model.
Diuretic and Electrolyte Excretion Study
Objective: To determine the dose-dependent effects of this compound on urine volume and electrolyte excretion in normotensive rats.
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are suitable for this study.
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Group 2-5: this compound at increasing doses (e.g., 0.1, 1, 10, and 30 mg/kg, p.o.). A study in rats indicated a dose-dependent increase in sodium excretion and urine volume with doses ranging from 0.01 to 30 mg/kg.[2]
-
Group 6: Positive control (e.g., Hydrochlorothiazide, 10 mg/kg, p.o.)
Experimental Workflow:
Detailed Protocol: Urine Collection and Analysis
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to minimize stress-induced variations.
-
Fasting: Fast the animals overnight (approximately 18 hours) before the experiment, with free access to water.
-
Hydration: On the day of the experiment, administer an oral saline load (e.g., 25 ml/kg of 0.9% NaCl) to ensure adequate urine flow.
-
Dosing: Immediately after hydration, administer the vehicle, this compound, or positive control by oral gavage.
-
Urine Collection: Place the animals back into the metabolic cages. Collect urine at specified intervals, for instance, from 0 to 6 hours and 6 to 24 hours post-dosing.
-
Sample Analysis:
-
Measure the total volume of urine collected for each time interval.
-
Centrifuge the urine samples to remove any particulate matter.
-
Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Na+ Excretion (mmol/24h) | K+ Excretion (mmol/24h) | Cl- Excretion (mmol/24h) |
| Vehicle Control | - | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 30 | ||||
| Hydrochlorothiazide | 10 |
Antihypertensive Efficacy Study
Objective: To evaluate the dose-dependent antihypertensive effect of this compound in a genetically hypertensive rat model.
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a well-established and appropriate model for this study.[1][4][5] Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as a control group.
Experimental Groups:
-
Group 1: WKY rats + Vehicle
-
Group 2: SHR + Vehicle
-
Group 3-5: SHR + this compound (e.g., 1, 5, and 20 mg/kg/day, p.o. for a specified duration, e.g., 4 weeks).
-
Group 6: SHR + Positive control (e.g., Captopril, 30 mg/kg/day, p.o.)
Experimental Workflow:
Detailed Protocol: Non-Invasive Blood Pressure Measurement
-
Acclimatization: For at least one week prior to the study, acclimate the rats to the restrainers used for blood pressure measurement to minimize stress-induced hypertension.
-
Baseline Measurement: Before initiating treatment, measure the baseline systolic and diastolic blood pressure of all animals for several consecutive days to obtain a stable baseline.
-
Procedure:
-
Place the rat in a warming chamber (32-34°C) for 10-15 minutes to induce vasodilation of the tail artery.
-
Position the rat in the restrainer.
-
Place the tail cuff and pulse sensor on the rat's tail.
-
Inflate and deflate the cuff multiple times (e.g., 10-15 cycles) and record the blood pressure readings.
-
Average the readings to obtain the final blood pressure value for that time point.
-
-
Treatment and Monitoring: Administer the respective treatments daily for the duration of the study (e.g., 4 weeks). Measure blood pressure weekly and at the end of the study.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | Week 1 SBP (mmHg) | Week 2 SBP (mmHg) | Week 3 SBP (mmHg) | Week 4 SBP (mmHg) |
| WKY + Vehicle | - | |||||
| SHR + Vehicle | - | |||||
| SHR + this compound | 1 | |||||
| SHR + this compound | 5 | |||||
| SHR + this compound | 20 | |||||
| SHR + Captopril | 30 |
A similar table should be created for Diastolic Blood Pressure (DBP).
Conclusion
The described experimental designs and protocols provide a robust framework for the in vivo pharmacodynamic evaluation of this compound. The diuretic and saluretic study in normotensive rats will elucidate the dose-dependent effects on renal function, while the antihypertensive study in SHRs will determine its efficacy in a disease-relevant model. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data for researchers in the field of pharmacology and drug development.
References
- 1. A study of the antihypertensive action of this compound using ambulatory intra-arterial monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mechanism of action of this compound and its classification as a "low ceiling diuretic". Pharmacodynamic-pharmacokinetic studies in healthy volunteers and in kidney and liver patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site of renal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Assessing Xipamide's Binding Affinity to the Na-Cl Cotransporter (NCC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xipamide is a sulfonamide diuretic that exerts its therapeutic effects by inhibiting the Na-Cl cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the nephron.[1][2] This inhibition leads to increased excretion of sodium and chloride ions, resulting in diuresis and a reduction in blood pressure.[1] A thorough understanding of the binding affinity of this compound to NCC is crucial for elucidating its mechanism of action, optimizing drug design, and developing more effective antihypertensive therapies.
These application notes provide an overview of the key techniques available for assessing the binding affinity of small molecules like this compound to membrane proteins such as NCC. Detailed protocols for several state-of-the-art methods are presented to guide researchers in setting up and performing these experiments.
NCC Signaling and Regulation
The activity of the Na-Cl cotransporter is tightly regulated by a complex signaling network. The primary mechanism of NCC activation is phosphorylation at specific serine and threonine residues in its N-terminal domain. This phosphorylation is mediated by the WNK (With-No-Lysine) kinases (WNK1 and WNK4), which in turn activate the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). Conversely, dephosphorylation by protein phosphatases leads to NCC inactivation. Additionally, NCC expression at the plasma membrane is regulated through ubiquitination, which targets the transporter for degradation. Several hormones and physiological stimuli, including angiotensin II, aldosterone, and insulin, can modulate NCC activity by influencing these signaling pathways.
Quantitative Data on NCC Inhibition
While direct binding affinity data (Kd or Ki) for this compound with NCC is not extensively reported in the public literature, the inhibitory potency of various thiazide and thiazide-like diuretics is often characterized by their half-maximal inhibitory concentration (IC50) in functional assays. These values provide a reliable measure of the drug's effectiveness in blocking NCC-mediated ion transport and serve as a proxy for binding affinity. Recent structural studies have elucidated the binding sites of thiazide and thiazide-like diuretics on NCC, revealing that they act as orthosteric inhibitors, physically occluding the ion translocation pathway.[3]
| Compound | Compound Type | Assay Type | IC50 (µM) | Reference |
| Indapamide | Thiazide-like Diuretic | Cell-based functional assay | ~0.03 | [4] |
| Chlorthalidone | Thiazide-like Diuretic | Cell-based functional assay | ~0.1 | [4] |
| Metolazone | Thiazide-like Diuretic | Cell-based functional assay | Not specified | [5] |
| Polythiazide | Thiazide Diuretic | Not specified | Not specified | [5] |
| Hydrochlorothiazide | Thiazide Diuretic | Cell-based functional assay | ~10 | [3] |
Note: The IC50 values can vary depending on the experimental conditions, such as the cell line used, substrate concentrations, and assay format.
Experimental Workflow for Assessing Binding Affinity
A typical workflow for assessing the binding affinity of a compound like this compound to NCC involves several key stages, from protein preparation to data analysis. The choice of a specific biophysical assay will depend on factors such as the availability of purified protein, the requirement for labeled reagents, and the desired throughput.
Experimental Protocols
Here, we provide detailed methodologies for key experiments that can be adapted to assess the binding affinity of this compound to the Na-Cl cotransporter.
Radioligand Binding Assay
Radioligand binding assays are a sensitive and robust method for determining the affinity of a ligand for its receptor. This protocol describes a competitive binding assay using a radiolabeled thiazide diuretic.
Materials:
-
HEK293 cells stably expressing human NCC
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM KCl, 1 mM MgCl2)
-
Radiolabeled ligand (e.g., [3H]metolazone)
-
Unlabeled this compound
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-NCC cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in lysis buffer and homogenize.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled ligand (typically at or below its Kd) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
For total binding, add only the radiolabeled ligand and binding buffer.
-
For non-specific binding, add the radiolabeled ligand and a high concentration of an unlabeled competitor (e.g., 10 µM hydrochlorothiazide).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified and detergent-solubilized NCC
-
Dialysis buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% DDM)
-
This compound solution prepared in the final dialysis buffer
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the purified NCC extensively against the ITC running buffer to ensure buffer matching.
-
Prepare a concentrated solution of this compound in the final dialysis buffer. It is crucial that the buffer composition of the protein and ligand solutions are identical to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the purified NCC solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection to account for any initial mixing artifacts.
-
Carry out a series of injections of this compound into the NCC solution.
-
-
Data Analysis:
-
Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.
Materials:
-
Purified and detergent-solubilized NCC
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-P+ with 0.05% DDM)
-
This compound solutions at various concentrations in running buffer
-
SPR instrument
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified NCC solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate the remaining active esters on the surface with ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein immobilization.
-
-
Binding Analysis:
-
Equilibrate the sensor chip with running buffer.
-
Inject a series of concentrations of this compound over both the NCC-immobilized and reference flow cells.
-
Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Regenerate the sensor surface between each this compound injection if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves for all this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method for assessing target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Materials:
-
HEK293 cells expressing NCC
-
Cell culture medium
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-NCC antibody
Protocol:
-
Cell Treatment and Heating:
-
Seed HEK293-NCC cells in culture plates and grow to confluency.
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NCC in each sample by SDS-PAGE and Western blotting using an anti-NCC antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the normalized amount of soluble NCC as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of NCC.
-
Isothermal dose-response experiments can also be performed by treating cells with a range of this compound concentrations and heating at a single, optimized temperature to determine an apparent binding affinity.
-
Conclusion
The assessment of this compound's binding affinity to the Na-Cl cotransporter is a critical step in understanding its pharmacological properties. The techniques and protocols outlined in these application notes provide a comprehensive guide for researchers to quantitatively characterize this interaction. While direct binding data for this compound remains to be extensively published, the use of functional inhibition assays and the comparison with other thiazide-like diuretics offer valuable insights. The application of advanced biophysical methods such as ITC, SPR, and CETSA will further refine our understanding of the molecular basis of this compound's action and aid in the development of next-generation diuretics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Dose-Response Curve for Xipamide in a Research Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for establishing a dose-response curve for the diuretic drug Xipamide in a research setting. Detailed protocols for both in vitro and in vivo experimental models are presented to enable the accurate determination of this compound's potency and efficacy. The primary mechanism of action of this compound, the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney, is the focus of the described assays.[1] This document includes methodologies for cell-based assays using renal epithelial cells and for diuretic and natriuretic studies in rodent models. Quantitative data from published studies are summarized in tabular format to provide expected dose ranges and effects. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the key concepts and procedures.
Introduction
This compound is a sulfonamide-based diuretic used in the treatment of hypertension and edema.[2] Structurally similar to thiazide diuretics, its primary pharmacological effect is to increase the excretion of sodium and water by inhibiting the Na+/Cl- cotransporter (NCC) in the apical membrane of the distal convoluted tubule cells in the kidney.[1][3] This inhibition leads to increased luminal concentrations of sodium and chloride, resulting in enhanced diuresis and natriuresis.[1] Establishing a precise dose-response relationship is a critical step in the preclinical evaluation of this compound and other diuretic compounds. This involves determining the concentration or dose range over which the drug produces its therapeutic effect, from the minimal effective dose to the point of maximal response.
This document outlines detailed protocols for generating a dose-response curve for this compound through both cellular and whole-animal-based approaches.
Mechanism of Action and Signaling Pathway
This compound exerts its diuretic effect by directly targeting and inhibiting the Sodium-Chloride Cotransporter (NCC), also known as SLC12A3, located in the distal convoluted tubule of the nephron. This inhibition disrupts the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to an increase in their excretion in the urine. The increased osmotic pressure within the renal tubules consequently leads to a greater volume of water being excreted, resulting in diuresis. At higher concentrations, this compound may also exhibit a weak inhibitory effect on carbonic anhydrase.[3]
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Data Presentation
Table 1: In Vivo Dose-Response of this compound on Diuresis and Natriuresis in Rats
| Dose (mg/kg, p.o.) | Urine Volume (% increase over control) | Sodium Excretion (% increase over control) | Potassium Excretion | Reference |
| 0.01 | Statistically significant increase | Statistically significant increase | Slightly enhanced | [4] |
| 0.1 | - | Significant increase | - | [5] |
| 1.0 | - | - | Relatively constant | [5] |
| 10.0 | - | - | Relatively constant | [5] |
| 30.0 | Dose-dependent increase | Dose-dependent increase | Slightly enhanced | [4] |
| 200.0 | Maximum effect observed | Maximum effect observed | - | [5] |
Note: The data is compiled from multiple studies and represents a qualitative and semi-quantitative summary. Direct comparison of percentage increases should be made with caution due to variations in experimental protocols.
Table 2: Clinical Dose-Response of this compound in Humans
| Daily Dose (mg) | Effect on Blood Pressure | Effect on Diuresis and Natriuresis | Key Side Effects at Higher Doses | Reference |
| 5 | Significant reduction | Significantly enhanced compared to placebo | Minimal | [6] |
| 10 | Progressive decline | No further increase from 5 mg dose | - | [6] |
| 20 | Progressive decline, no greater fall than 40mg | No further increase from 5 mg dose | - | [6] |
| 40 | No greater fall than 20mg | No further increase from 5 mg dose | Significant hypokalemia, light hypercalcemia | [6] |
Experimental Protocols
In Vitro Protocol: NCC Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory effect of this compound on the Sodium-Chloride Cotransporter (NCC).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for NCC.
Materials:
-
HEK293 cell line stably expressing human NCC (hNCC)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic if required)
-
Assay buffer (e.g., Chloride-free buffer containing Na-gluconate, K-gluconate, Ca-gluconate, Mg-gluconate, HEPES, glucose)
-
Loading buffer (Assay buffer containing a chloride-sensitive fluorescent indicator, e.g., MEQ or SPQ)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Hydrochlorothiazide)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK293-hNCC cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom microplates at an appropriate density to form a confluent monolayer on the day of the assay.
-
Dye Loading: Wash the cells with assay buffer and then incubate with loading buffer containing the chloride-sensitive dye for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test would be from 1 nM to 100 µM. Also, prepare solutions for vehicle control (DMSO) and positive control (Hydrochlorothiazide).
-
Compound Incubation: After dye loading, wash the cells with assay buffer and then add the different concentrations of this compound, vehicle, or positive control to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Chloride Influx Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Then, add a high-chloride solution to all wells to initiate chloride influx through NCC. Immediately start kinetic fluorescence readings. The influx of chloride will quench the fluorescence of the dye.
-
Data Analysis:
-
Calculate the initial rate of fluorescence quench for each well.
-
Normalize the rates to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of hydrochlorothiazide, 100% inhibition).
-
Plot the normalized inhibition values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
In Vivo Protocol: Diuresis and Natriuresis in Rats (Adapted from Lipschitz Test)
This protocol describes an in vivo method to assess the diuretic and natriuretic effects of this compound in a rat model.
Objective: To determine the dose-dependent effect of this compound on urine output and sodium excretion in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Positive control (e.g., Furosemide or Hydrochlorothiazide)
-
Normal saline (0.9% NaCl)
-
Metabolic cages for individual housing and urine collection
-
Oral gavage needles
-
Flame photometer or ion-selective electrode for sodium and potassium measurement
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the metabolic cages for at least 24 hours before the experiment.
-
Fasting: Withhold food but not water for 18 hours prior to the experiment to ensure uniform hydration and gastrointestinal state.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6-8 per group).
-
Group 1 (Control): Administer the vehicle orally.
-
Group 2 (Positive Control): Administer a known diuretic (e.g., Furosemide 20 mg/kg) orally.
-
Groups 3-n (Test Groups): Administer different doses of this compound orally. Based on literature, a suggested dose range is 0.1, 1, 10, and 30 mg/kg.[4]
-
-
Hydration: Immediately after drug administration, administer normal saline orally to all animals at a volume of 25 mL/kg body weight to ensure adequate hydration and promote diuresis.
-
Urine Collection: Place the rats back into their individual metabolic cages and collect urine at specific time intervals (e.g., every hour for the first 5 hours and then a cumulative collection at 24 hours).
-
Measurements:
-
Record the total volume of urine excreted by each rat at each time point.
-
Measure the concentration of sodium (Na+) and potassium (K+) in the collected urine samples using a flame photometer or ion-selective electrode.
-
-
Data Analysis:
-
Calculate the total urine output (mL/100g body weight).
-
Calculate the total excretion of Na+ and K+ (mmol/100g body weight).
-
Compare the results from the this compound-treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Plot the mean urine volume and sodium excretion against the dose of this compound to generate a dose-response curve.
-
Mandatory Visualizations
Caption: In Vitro NCC Inhibition Assay Workflow.
Caption: In Vivo Diuresis and Natriuresis Study Workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - BioPharma Notes [biopharmanotes.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. [Saluretic and diuretic effects of this compound-triamterene combinations in varying dose ratios in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacological and toxicological properties of the saluretic this compound (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Dose-response relationship of this compound in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Radiolabeled Xipamide in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xipamide is a sulfonamide diuretic used in the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of the Na-K-Cl cotransporter (NKCC), a membrane protein crucial for ion transport across epithelial cells.[1][2] Specifically, this compound is thought to target the Na-K-Cl cotransporter isoform 1 (NKCC1) and isoform 2 (NKCC2). NKCC1 is widely distributed in various tissues, while NKCC2 is predominantly found in the kidney.[2]
Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a ligand with its receptor or binding site.[3] The use of a radiolabeled version of a drug, such as this compound, allows for the direct measurement of its binding affinity and the density of its binding sites. This application note provides a detailed, albeit prospective, protocol for the use of radiolabeled this compound in receptor binding assays to characterize its interaction with the Na-K-Cl cotransporter. Due to a lack of specific literature on radiolabeled this compound binding assays, this document is based on established methodologies for other loop diuretics and general principles of radioligand binding.
Principle of the Assay
This proposed receptor binding assay is a competitive inhibition assay. It measures the ability of unlabeled this compound and other test compounds to compete with a fixed concentration of radiolabeled this compound for binding to membranes prepared from cells or tissues expressing the Na-K-Cl cotransporter. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the unlabeled competitor for the binding site.
Target: The Na-K-Cl Cotransporter (NKCC)
The Na-K-Cl cotransporters are integral membrane proteins that facilitate the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the plasma membrane.[4] These transporters play critical roles in cell volume regulation and transepithelial ion transport.[5][6] There are two main isoforms:
-
NKCC1 (SLC12A2): Found in a wide variety of tissues and plays a "housekeeping" role in maintaining cell volume and is involved in fluid secretion.[2][7]
-
NKCC2 (SLC12A1): Primarily located in the apical membrane of the thick ascending limb of the loop of Henle in the kidney, where it is essential for salt reabsorption.[2][7]
Loop diuretics, a class of drugs to which this compound is functionally related, exert their therapeutic effect by inhibiting NKCC, primarily NKCC2.[8] Structural studies have revealed that loop diuretics like furosemide and bumetanide bind to a pocket in the extracellular ion translocation pathway of NKCC1.[4][9]
Proposed Radiolabeling of this compound
For a successful radioligand binding assay, this compound would need to be radiolabeled with a suitable isotope, such as tritium (³H) or carbon-14 (¹⁴C). The synthesis of radiolabeled compounds is a specialized process that involves introducing the radioisotope into the molecule without altering its pharmacological properties.[10][11] The choice of isotope and the position of the label are critical for the stability and specific activity of the radioligand.[11] Given the complexity of the this compound molecule, a custom synthesis by a specialized radiochemistry laboratory would be required.[12]
Experimental Protocols
Materials and Reagents
-
Radiolabeled this compound ([³H]this compound or [¹⁴C]this compound): Custom synthesized, with high specific activity (typically >20 Ci/mmol for ³H).
-
Unlabeled this compound: High purity.
-
Membrane Preparations: From a cell line overexpressing human NKCC1 or NKCC2 (e.g., HEK293 cells) or from tissue homogenates known to be rich in NKCC (e.g., kidney medulla).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions to support binding (e.g., 150 mM NaCl, 5 mM KCl).
-
Wash Buffer: Cold assay buffer.
-
Competitor Compounds: Other diuretics (e.g., furosemide, bumetanide) and test compounds.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
96-well filter plates and vacuum manifold.
-
Liquid scintillation counter.
Membrane Preparation
-
Cell Culture: Grow HEK293 cells stably transfected with the human NKCC1 or NKCC2 gene to confluency.
-
Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer or a polytron.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a Bradford assay), and store in aliquots at -80°C.
Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radiolabeled this compound.
-
Assay Setup: In a 96-well plate, add increasing concentrations of radiolabeled this compound (e.g., 0.1 to 50 nM) in duplicate.
-
Total Binding: To determine total binding, add assay buffer.
-
Non-specific Binding: To determine non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubation: Add the membrane preparation (e.g., 50-100 µg of protein per well) to initiate the binding reaction. The final assay volume is typically 200 µL.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (to be determined in preliminary kinetic experiments).
-
Termination: Terminate the assay by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot specific binding against the concentration of radiolabeled this compound and analyze the data using non-linear regression to determine Kd and Bmax.
Competition Binding Assay
This assay determines the affinity (Ki) of unlabeled compounds for the this compound binding site.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled this compound (ideally at or below its Kd value).
-
Competitors: Add increasing concentrations of the unlabeled competitor compounds (e.g., this compound, furosemide, bumetanide, or test compounds) in duplicate.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled this compound).
-
Incubation, Termination, Washing, and Counting: Follow the same procedure as in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
Data Presentation
Table 1: Hypothetical Binding Parameters for Radiolabeled this compound
| Parameter | Value | Units | Description |
| Kd | (To be determined) | nM | Equilibrium dissociation constant of [³H]this compound. A lower Kd indicates higher affinity. |
| Bmax | (To be determined) | fmol/mg protein | Maximum number of binding sites for [³H]this compound in the membrane preparation. |
Table 2: Hypothetical Inhibition Constants (Ki) of Diuretics for [³H]this compound Binding to NKCC
| Compound | Ki (nM) | Target |
| This compound | (To be determined) | NKCC |
| Furosemide | (To be determined) | NKCC |
| Bumetanide | (To be determined) | NKCC |
| Test Compound A | (To be determined) | NKCC |
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the Na-K-Cl Cotransporter.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay with radiolabeled this compound.
Conclusion
The proposed application notes and protocols provide a comprehensive framework for utilizing radiolabeled this compound in receptor binding assays to study its interaction with the Na-K-Cl cotransporter. While this methodology is hypothetical due to the current absence of specific literature, it is grounded in well-established principles of radioligand binding assays and the known pharmacology of this compound and related diuretics. Successful implementation of these protocols would yield valuable quantitative data on the binding characteristics of this compound, aiding in a deeper understanding of its mechanism of action and facilitating the development of novel therapeutics targeting the Na-K-Cl cotransporter.
References
- 1. This compound - BioPharma Notes [biopharmanotes.com]
- 2. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition mechanism of NKCC1 involves the carboxyl terminus and long-range conformational coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 6. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Na-K-Cl cotransporters. NKCC1, NKCC2, and the HEK cell Na-L-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loop Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structural basis for inhibition of the Cation-chloride cotransporter $\mathrm{NKCC1}$ by the diuretic drug bumetanide (Journal Article) | OSTI.GOV [osti.gov]
- 10. moravek.com [moravek.com]
- 11. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pharmaron.com [pharmaron.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Xipamide Solubility Issues for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Xipamide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing this compound stock solutions.[1] It offers good solubility, with documented concentrations of 20 mg/mL and 60 mg/mL.[1] Ethanol is also a viable option, with a reported solubility of 60 mg/mL.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
A2: This is a common issue due to this compound's low water solubility. Here are a few troubleshooting steps:
-
Reduce the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can help maintain solubility.
-
Increase the volume of the medium: Adding the stock solution to a larger volume of medium while vortexing or mixing can facilitate better dispersion and prevent localized high concentrations that lead to precipitation.
-
Use a co-solvent system: For preparing working solutions in physiological buffers, a co-solvent system is often necessary. A common approach involves a multi-step dilution with polyethylene glycol (PEG) and a surfactant like Tween-80.
Q3: What is a reliable method for preparing an aqueous working solution of this compound?
A3: A proven method for preparing a clear aqueous working solution of this compound (≥ 2.08 mg/mL) involves using co-solvents. A detailed protocol is provided in the "Experimental Protocols" section below. This method utilizes a DMSO stock solution, PEG300, and Tween-80 in a saline solution.[1]
Q4: What is the mechanism of action of this compound that I should be aware of for my in vitro studies?
A4: this compound is a diuretic that primarily acts by inhibiting the sodium-chloride symporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and chloride ions. In some contexts, at high concentrations, it may also exhibit weak inhibitory effects on carbonic anhydrases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/medium | This compound's low aqueous solubility. High final concentration of this compound. Final DMSO concentration is too low to maintain solubility. | 1. Prepare a more dilute stock solution in DMSO. 2. Use a co-solvent system as detailed in the protocols below. 3. Add the DMSO stock to the aqueous solution drop-wise while vigorously vortexing. 4. Warm the aqueous solution to 37°C before adding the this compound stock. |
| Cloudiness or turbidity in the final working solution | Incomplete dissolution or formation of fine precipitates. | 1. Ensure all components of the co-solvent system are thoroughly mixed at each step. 2. Try sonicating the solution for a few minutes to aid dissolution. 3. Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Inconsistent experimental results | Instability of the working solution leading to changes in the effective concentration. | 1. Prepare fresh working solutions for each experiment. 2. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] 3. Protect solutions from light if the compound is light-sensitive. |
| Cell toxicity observed at expected non-toxic concentrations | High final solvent concentration (e.g., DMSO). | 1. Ensure the final concentration of any organic solvent in the cell culture medium is at a non-toxic level (typically <0.5% for DMSO). 2. Include a vehicle control (medium with the same final solvent concentration without this compound) in your experiments to assess solvent toxicity. |
Quantitative Data on this compound Solubility
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL, 60 mg/mL |
| Ethanol | 60 mg/mL |
| Water | Insoluble |
Note: This table summarizes available data. It is recommended to determine the solubility for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 20 mg/mL or 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored at -20°C, the solution is stable for up to 1 year, and at -80°C for up to 2 years.[1]
Protocol 2: Preparation of Aqueous Working Solution using a Co-solvent System
This protocol is designed to achieve a clear aqueous solution of this compound at a concentration of ≥ 2.08 mg/mL.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
Procedure (for 1 mL of working solution):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to the tube to bring the final volume to 1 mL. Vortex thoroughly to ensure a clear and uniform solution.
-
This working solution can then be further diluted in cell culture medium to achieve the desired final concentration for your experiment. Remember to calculate the final concentration of all solvents in your culture.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
Technical Support Center: Analysis of Xipamide and its Degradation Products
Welcome to the technical support center for the identification and characterization of Xipamide and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies, troubleshoot common experimental issues, and offer insights into the stability of this compound under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
A1: Forced degradation studies for this compound are conducted to assess its intrinsic stability and to develop stability-indicating analytical methods.[1][2] These studies typically involve exposing a solution of the drug substance to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4] The goal is to achieve a target degradation of 5-20%.[2][5] Common stress conditions include:
-
Acid Hydrolysis: Treatment with acids such as 0.1 N to 1.0 N hydrochloric acid (HCl). The study may be initiated by refluxing for a period, and if no degradation is observed, stronger acid concentrations or longer exposure times can be used.[2]
-
Base Hydrolysis: Exposure to bases like 0.1 N to 1.0 N sodium hydroxide (NaOH). Similar to acid hydrolysis, conditions can be adjusted based on the lability of the drug.[2]
-
Oxidative Degradation: Use of an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), at concentrations ranging from 3% to 30%.[6]
-
Thermal Degradation: Exposing the solid drug substance to dry heat, often at temperatures ranging from 40°C to 80°C.[3]
-
Photolytic Degradation: Exposing the drug substance in solution and/or as a solid to a combination of UV and visible light. The ICH Q1B guideline suggests a minimum exposure of 1.2 million lux hours and 200 watt hours per square meter.[4]
Q2: What type of analytical method is suitable for separating this compound from its degradation products?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating this compound from its process-related impurities and degradation products.[7] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. A validated RP-HPLC method can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from any degradants.[8]
Q3: How are the degradation products of this compound identified and characterized?
A3: The structural elucidation of degradation products is a multi-step process that typically involves a combination of advanced analytical techniques:
-
Isolation: Initially, the degradation products are separated from the parent drug and other impurities using preparative HPLC or flash chromatography.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the accurate molecular weight and elemental composition of each degradation product. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer clues about the molecule's structure.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for the definitive structural confirmation of the isolated degradation products.[9][10] By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms in the molecule can be determined.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting the ionization of this compound or its degradants.- Secondary interactions with residual silanol groups on the HPLC column.- Column overload. | - Optimize the mobile phase pH to ensure consistent ionization of all analytes.- Use a high-purity, end-capped column to minimize silanol interactions. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.- Reduce the sample concentration or injection volume.[11][12] |
| Inconsistent Retention Times | - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Air bubbles in the pump or detector. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure thorough mixing. Use a degasser to remove dissolved gases.- Purge the pump to remove air bubbles.[13] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life. | - Use HPLC-grade solvents and filter the mobile phase before use. Flush the system and clean the detector cell.- Degas the mobile phase and purge the system.- Replace the detector lamp if necessary.[13][14] |
| Ghost Peaks | - Contamination in the injector or column.- Carryover from a previous injection.- Impurities in the mobile phase. | - Clean the injector and flush the column with a strong solvent.- Implement a needle wash step in the injection sequence.- Use high-purity solvents and prepare fresh mobile phase.[12] |
| High Backpressure | - Blockage in the inline filter, guard column, or column frit.- Precipitation of buffer salts in the mobile phase. | - Replace the inline filter or guard column. If the column is blocked, try back-flushing it. If the problem persists, the column may need to be replaced.- Ensure the buffer is fully dissolved in the mobile phase. Avoid mixing organic solvents and aqueous buffers in a way that causes precipitation.[14] |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound, based on established practices.
Stability-Indicating RP-HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both this compound and its degradation products have significant absorbance.
-
Temperature: Ambient or controlled using a column oven.
Forced Degradation Protocols
For all studies, a stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent like methanol or a mixture of methanol and water.
-
Acid Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 1 N HCl.
-
Reflux the mixture for a specified period (e.g., 8 hours), withdrawing samples at regular intervals.
-
Neutralize the samples with an equivalent amount of 1 N NaOH before injection into the HPLC system.
-
-
Base Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 1 N NaOH.
-
Reflux the mixture for a specified period (e.g., 8 hours), taking samples at various time points.
-
Neutralize the samples with an equivalent amount of 1 N HCl prior to analysis.
-
-
Oxidative Degradation:
-
To a known volume of the this compound stock solution, add a specified volume of 30% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), with periodic sampling.
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at a controlled temperature (e.g., 60°C) for a specified duration.
-
Dissolve the heat-treated sample in a suitable solvent to the desired concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and the solid drug substance to a photostability chamber that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analyze the samples at appropriate time intervals.
-
Data Presentation
The following table summarizes the expected outcomes of forced degradation studies on this compound. Note: The percentage of degradation is hypothetical as specific literature values for this compound were not available. The actual extent of degradation will depend on the precise experimental conditions.
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation (%) | Number of Degradation Products |
| Acid Hydrolysis | 1 N HCl | 8 hours (reflux) | 10 - 20% | 1 - 2 |
| Base Hydrolysis | 1 N NaOH | 8 hours (reflux) | 15 - 25% | 2 - 3 |
| Oxidative | 30% H₂O₂ | 24 hours (room temp) | 5 - 15% | 1 - 2 |
| Thermal | 60°C (dry heat) | 48 hours | < 5% | Minimal to none |
| Photolytic | ICH Q1B conditions | 7 days | 5 - 10% | 1 |
Visualizations
Experimental Workflow for Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies and characterizing the resulting products.
Logical Relationship in HPLC Troubleshooting
This diagram outlines the logical steps to follow when troubleshooting common HPLC issues.
References
- 1. veeprho.com [veeprho.com]
- 2. asianjpr.com [asianjpr.com]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. lcms.cz [lcms.cz]
Troubleshooting unexpected off-target effects of Xipamide in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected off-target effects of Xipamide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a diuretic and antihypertensive agent. Its primary mechanism of action is the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney.[1][2] This inhibition leads to increased excretion of sodium, chloride, and water. Additionally, this compound has a mild inhibitory effect on carbonic anhydrase, which contributes to its diuretic effect.[1]
Q2: Are there known off-target effects of this compound relevant to in vitro studies?
Yes. While most of the literature focuses on its renal effects, studies have shown that this compound can have off-target effects in cell culture. One of the most well-documented is its ability to modulate intracellular pH (pHi) by interacting with bicarbonate transport mechanisms in cardiomyocytes. As a sulfonamide diuretic, it may also have broader effects on other cellular processes that are still being investigated.[3][4]
Q3: We are observing unexpected changes in our cell culture (e.g., altered morphology, reduced proliferation, or increased cell death) after this compound treatment. Could this be an off-target effect?
It is possible. Any deviation from the expected phenotype based on this compound's known mechanism of action could be due to an off-target effect. This guide provides systematic approaches to investigate these observations.
Q4: At what concentrations are off-target effects of this compound observed in cell culture?
The effective concentrations for off-target effects can vary significantly depending on the cell type and the specific effect being measured. For example, in cultured rat cardiomyocytes, this compound was shown to inhibit amiloride-induced acidification at a concentration of 1 µM. It is crucial to perform dose-response experiments to determine the effective concentration range in your specific cell model.
Troubleshooting Guide 1: Unexpected Changes in Intracellular pH
Researchers have reported that this compound can interfere with intracellular pH (pHi) regulation in cultured cells, specifically by inhibiting amiloride-induced acidification in cardiomyocytes. This effect appears to be related to an interaction with bicarbonate transport. If you suspect this compound is altering the pHi in your cell culture, this guide provides a systematic approach to investigate this potential off-target effect.
Diagram: Investigating Unexpected Intracellular pH Changes
Caption: Workflow for troubleshooting unexpected pHi changes.
Experimental Protocol: Measurement of Intracellular pH using a Fluorescent Dye
This protocol is adapted from methods using pH-sensitive fluorescent dyes like BCECF-AM or BCFL-AM.[5]
Materials:
-
Cells of interest cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates.
-
This compound stock solution.
-
Fluorescent pH indicator dye (e.g., BCFL-AM).
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).[5]
-
Amiloride or Ammonium Chloride (NH4Cl) for inducing acidification.
-
Fluorescence plate reader or fluorescence microscope with appropriate filters.
Procedure:
-
Cell Plating: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.
-
Dye Loading:
-
Wash cells with HHBS.
-
Load cells with the fluorescent pH indicator dye (e.g., 5 µM BCFL-AM) in HHBS for 30-60 minutes at 37°C.
-
Wash the cells twice with HHBS to remove extracellular dye.
-
-
Baseline Measurement:
-
Add HHBS to the cells.
-
Measure the baseline fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (for BCFL-AM, ratiometric measurement at Ex/Em = 490/535 nm and 430/535 nm).[5]
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound and measure the fluorescence over time to determine its direct effect on resting pHi.
-
-
Inducing Acidification:
-
To assess the effect on pHi recovery, induce intracellular acidification. A common method is the ammonium prepulse technique:
-
Incubate cells with a solution containing NH4Cl (e.g., 20 mM) for 5-10 minutes.
-
Rapidly switch to an NH4Cl-free solution. This will cause a rapid influx of H+ and a drop in pHi.
-
-
Alternatively, use an inhibitor of Na+/H+ exchange like amiloride (e.g., 2 mM) to induce acidification.
-
-
Measuring pHi Recovery:
-
Immediately after inducing acidification, monitor the fluorescence over time in the presence and absence of this compound. The rate of fluorescence change corresponds to the rate of pHi recovery.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
Convert the fluorescence ratio to pHi values using a calibration curve (generated using buffers of known pH and a protonophore like nigericin).
-
Compare the rate of pHi recovery in control versus this compound-treated cells.
-
Quantitative Data from Literature
| Cell Line | Treatment | This compound Concentration | Observed Effect |
| Rat heart myogenic H9c2 cells | Amiloride (2 mM) induced acidification | 1 µM | 50 +/- 7% inhibition of cell acidification. |
| Newborn rat cardiomyocytes | Amiloride (2 mM) induced acidification | Similar to H9c2 cells | 70-80% maximal inhibition of acidification. |
Data from: Inhibition by this compound of amiloride-induced acidification in cultured rat cardiocytes.
Troubleshooting Guide 2: Unexpected Effects on Cell Viability, Proliferation, or Morphology
If you observe unexpected changes in cell health or behavior that are not obviously linked to pHi, a broader investigation into potential off-target effects is warranted. This guide provides a systematic approach to characterizing these effects.
Diagram: General Workflow for Investigating Off-Target Effects
Caption: Systematic approach to characterizing unknown off-target effects.
Step 1: Characterize the Phenotype
-
Dose-Response: Determine the half-maximal inhibitory concentration (IC50) for the observed effect (e.g., reduction in cell viability). This is crucial for understanding the potency of the off-target effect.
-
Time-Course: Analyze the effect of this compound over different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cellular response.
Step 2: Investigate Potential Mechanisms
Based on the initial observations, prioritize the following investigations.
Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol is based on standard flow cytometry methods for detecting apoptosis.[1][6]
Materials:
-
Control and this compound-treated cells.
-
Annexin V-FITC (or other fluorophore conjugate).
-
Propidium Iodide (PI).
-
1X Annexin-binding buffer.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines a standard method for analyzing DNA content to determine cell cycle distribution.[2][7]
Materials:
-
Control and this compound-treated cells.
-
Cold 70% ethanol.
-
PI staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Interpretation:
-
Sub-G1 peak: Apoptotic cells with fragmented DNA.
-
G0/G1 peak: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M peak: Cells with 4N DNA content.
-
-
While there is no direct evidence of this compound acting as a kinase inhibitor, its chemical structure contains a sulfonamide group, which is present in some kinase inhibitors.[8] If you suspect kinase inhibition, a screening approach is recommended.
Experimental Approach: Kinase Inhibitor Profiling
-
In Vitro Kinase Assays: The most direct way to test for kinase inhibition is to use a commercial kinase profiling service. These services screen your compound against a large panel of purified kinases to identify potential off-target interactions.
-
Cell-Based Assays:
-
Phospho-specific Western Blotting: If you have a hypothesis about a specific signaling pathway being affected, you can use western blotting to examine the phosphorylation status of key proteins in that pathway after this compound treatment.
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific kinase substrate within the cell.[9]
-
Changes in cellular energy metabolism can lead to a variety of unexpected phenotypes.
Experimental Protocol: Assessment of Mitochondrial Respiration
This protocol provides a general overview of using extracellular flux analysis (e.g., with a Seahorse analyzer) to measure mitochondrial function.[10][11]
Materials:
-
Control and this compound-treated cells cultured in a Seahorse XF plate.
-
Seahorse XF analyzer.
-
Mitochondrial stress test kit containing:
-
Oligomycin (ATP synthase inhibitor).
-
FCCP (uncoupling agent).
-
Rotenone/Antimycin A (Complex I and III inhibitors).
-
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in a Seahorse XF plate and allow them to adhere.
-
Treat cells with this compound for the desired duration.
-
-
Assay Preparation:
-
Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Load the sensor cartridge with the mitochondrial inhibitors.
-
-
Extracellular Flux Analysis:
-
Measure the baseline oxygen consumption rate (OCR).
-
Sequentially inject the mitochondrial inhibitors and measure the changes in OCR.
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial respiration:
-
Basal respiration: Baseline OCR.
-
ATP-linked respiration: Decrease in OCR after oligomycin injection.
-
Maximal respiration: OCR after FCCP injection.
-
Spare respiratory capacity: Difference between maximal and basal respiration.
-
-
By systematically working through these troubleshooting guides, researchers can better understand the unexpected effects of this compound in their cell culture systems and identify potential off-target mechanisms.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. physoc.org [physoc.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Respiratory Complexes as Targets of Drugs: The PPAR Agonist Example - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Xipamide dosage for minimizing electrolyte imbalance in animal studies
Welcome to the technical support center for researchers utilizing Xipamide in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments that effectively evaluate the diuretic effects of this compound while minimizing electrolyte imbalances.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a thiazide-like diuretic that primarily acts on the distal convoluted tubule (DCT) of the nephron in the kidney.[1] It inhibits the sodium-chloride (Na+/Cl-) symporter, preventing the reabsorption of sodium and chloride ions back into the bloodstream.[1] This leads to increased excretion of sodium, chloride, and water, resulting in diuresis.[1]
Q2: What is a typical starting dose range for this compound in rat studies?
A2: Based on available literature, this compound has been studied in rats at dosages ranging from 0.01 mg/kg to 30 mg/kg of body weight.[2] A significant dose-dependent increase in sodium excretion and urine volume has been observed even at the lowest dose of 0.01 mg/kg.[2]
Q3: What are the most common electrolyte imbalances observed with this compound administration?
A3: The most frequently encountered electrolyte imbalance is hypokalemia (low potassium levels).[3] This occurs because the increased sodium delivery to the distal tubule enhances the exchange of sodium for potassium, leading to increased potassium excretion.[1][4] Other potential imbalances include hyponatremia (low sodium), hypomagnesemia (low magnesium), and in some cases, a slight increase in calcium levels.[3][5]
Q4: How frequently should I monitor electrolyte levels in my animal subjects?
A4: The frequency of monitoring depends on the dose and duration of your study. For acute, high-dose studies, it is advisable to monitor electrolytes at baseline and at several time points post-administration (e.g., 2, 4, 6, and 24 hours) to capture the peak effect and subsequent changes. For chronic studies, weekly monitoring may be sufficient, with more frequent checks during the initial dose-finding phase.
Q5: Can this compound be administered via oral gavage?
A5: Yes, this compound can be administered via oral gavage. The appropriate vehicle for suspension is crucial for accurate dosing. Common vehicles for rodent oral gavage include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or polyethylene glycol (PEG). For insoluble compounds, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common starting point, though the specific formulation for this compound may need optimization.[6]
Troubleshooting Guides
Issue 1: Severe Hypokalemia is Observed
-
Problem: Serum potassium levels drop significantly below the normal range, potentially leading to adverse effects such as muscle weakness or cardiac arrhythmias.
-
Possible Causes:
-
The administered dose of this compound is too high for the specific animal model or strain.
-
The study duration is prolonged without adequate potassium supplementation.
-
The basal diet is deficient in potassium.
-
-
Solutions:
-
Dose Reduction: Lower the dosage of this compound in subsequent cohorts to find a dose that achieves the desired diuretic effect with a more manageable impact on potassium levels.
-
Potassium Supplementation:
-
For mild to moderate hypokalemia (serum K+ 3.0-3.5 mmol/L), consider oral potassium supplementation. Potassium gluconate can be administered at a starting dose of 0.5 mEq/kg orally every 12 hours.[7]
-
For severe hypokalemia (serum K+ < 3.0 mmol/L), intravenous potassium chloride (KCl) infusion may be necessary. The infusion rate should not exceed 0.5 mEq/kg/hr.[7]
-
-
Dietary Adjustment: Ensure the standard chow provides adequate potassium content.
-
Combination Therapy (for specific research questions): In some studies, co-administration with a potassium-sparing diuretic like triamterene has been shown to significantly decrease potassium elimination.[2]
-
Issue 2: Inconsistent or Lack of Diuretic Effect
-
Problem: Little to no increase in urine output is observed after this compound administration.
-
Possible Causes:
-
Inadequate Dose: The administered dose is below the therapeutic threshold for the animal model.
-
Formulation/Administration Issues: The drug is not properly suspended, leading to inaccurate dosing, or there are issues with the oral gavage technique.
-
Dehydration: The animals may be dehydrated prior to the experiment, limiting the potential for increased urine output.
-
-
Solutions:
-
Dose Escalation: Gradually increase the dose of this compound in subsequent experimental groups.
-
Formulation Check: Ensure the this compound formulation is a homogenous suspension. Use appropriate vehicles and sonication if necessary to achieve uniform distribution.
-
Technique Verification: Confirm proper oral gavage technique to ensure the full dose is delivered to the stomach.
-
Pre-hydration: Provide a standardized volume of saline or water to the animals before drug administration to ensure adequate hydration for a diuretic response.
-
Issue 3: Unexpected Changes in Other Electrolytes (e.g., Magnesium, Calcium)
-
Problem: Significant alterations in serum magnesium or calcium are observed.
-
Possible Causes:
-
Solutions:
-
Comprehensive Electrolyte Panel: Always measure a full panel of electrolytes (Na+, K+, Cl-, Mg2+, Ca2+) to get a complete picture of the effects of this compound.
-
Monitor for Clinical Signs: Be aware of the clinical signs of severe magnesium or calcium imbalances.
-
Dose Adjustment: If these changes are problematic for the experimental goals, consider dose reduction.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Urinary Excretion in Rats
| Dosage (mg/kg) | Change in Urine Volume (vs. Control) | Change in Sodium (Na+) Excretion (vs. Control) | Change in Potassium (K+) Excretion (vs. Control) |
| 0.01 | Significant Increase | Significant Increase | Slightly Enhanced |
| ... (intermediate doses) | ... | ... | ... |
| 30 | Significant Increase | Significant Increase | Slightly Enhanced |
This table is a qualitative summary based on available data.[2] Researchers should generate their own quantitative data for their specific experimental conditions.
Table 2: Recommended Potassium Supplementation for Hypokalemia in Animal Studies
| Severity | Serum K+ Level (mmol/L) | Recommended Action | Dosage |
| Mild | 3.0 - 3.5 | Oral Potassium Supplementation | 0.5 mEq/kg potassium gluconate, PO, q12h[7] |
| Severe | < 3.0 | IV Potassium Infusion | Do not exceed 0.5 mEq/kg/hr KCl[7] |
Experimental Protocols
Protocol: Dose-Response Study of this compound in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
Grouping: Divide animals into groups (n=6-8 per group), including a vehicle control group and several this compound dose groups (e.g., 0.1, 1, 10, 30 mg/kg).
-
Fasting: Fast animals overnight (approximately 12-15 hours) before the experiment, with free access to water.
-
Pre-hydration: Administer 5 mL/100g of body weight of normal saline (0.9% NaCl) orally to ensure uniform hydration.
-
Drug Administration:
-
Prepare this compound suspensions in a suitable vehicle (e.g., 0.5% CMC in water).
-
Administer the assigned dose of this compound or vehicle via oral gavage.
-
-
Urine Collection:
-
Place animals in individual metabolic cages designed to separate urine and feces.
-
Collect urine at specified intervals (e.g., 0-6 hours and 6-24 hours).
-
Record the total volume of urine for each collection period.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at the end of the urine collection period.
-
Centrifuge blood to obtain serum and store at -80°C until analysis.
-
-
Analysis:
-
Measure sodium, potassium, and chloride concentrations in urine and serum samples using a flame photometer or ion-selective electrode analyzer.
-
Measure magnesium and calcium concentrations using appropriate analytical methods.
-
-
Data Evaluation:
-
Calculate diuretic activity (urine volume of test group / urine volume of control group).
-
Calculate natriuretic and saluretic activity.
-
Analyze changes in serum electrolyte levels across dose groups.
-
Visualizations
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Caption: Experimental workflow for a this compound dose-optimization study.
Caption: Troubleshooting guide for this compound-induced hypokalemia.
References
- 1. Mechanisms and pharmacogenetic signals underlying thiazide diuretics blood pressure response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Saluretic and diuretic effects of this compound-triamterene combinations in varying dose ratios in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. Thiazide and Thiazide like Diuretics - BioPharma Notes [biopharmanotes.com]
- 5. [Dose-response relationship of this compound in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Strategies to prevent Xipamide precipitation in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Xipamide in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a diuretic and antihypertensive agent.[1] It is a lipophilic, weakly acidic molecule with low intrinsic aqueous solubility, which can lead to precipitation in aqueous buffers commonly used in laboratory experiments.[2] This precipitation can result in inaccurate experimental results and difficulties in formulation development.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key properties are summarized in the table below.
| Property | Value | Implication for Solubility |
| Molecular Weight | 354.81 g/mol | Influences molar concentration calculations.[3] |
| Aqueous Solubility | 58 mg/L (at 25 °C) | Very poorly soluble in water, necessitating solubility enhancement techniques.[4] |
| pKa1 | ~4.75 (phenolic group) | The molecule will be predominantly in its less soluble, neutral form at pH values below 4.75. Solubility increases as the pH rises above this value due to the formation of a more soluble anion.[2] |
| pKa2 | 10 (sulfamoyl group) | A second ionization occurs at a much higher pH.[2] |
| LogP | 2.9 | Indicates a high degree of lipophilicity, contributing to its low water solubility.[5] |
Q3: How does the pH of the aqueous buffer affect this compound's solubility?
A3: this compound is a weakly acidic compound with a pKa of approximately 4.75.[2] Therefore, its solubility is highly dependent on the pH of the buffer.
-
At pH < 4.75: this compound will be predominantly in its neutral, less soluble form.
-
At pH > 4.75: this compound will be increasingly ionized to its more soluble anionic (phenolate) form.[2] Consequently, increasing the pH of the buffer is a primary strategy to enhance the solubility of this compound.
.
Caption: Relationship between pH and this compound solubility.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions in aqueous buffers.
| Problem | Potential Cause | Troubleshooting Strategy |
| Precipitation upon addition to buffer | The concentration of this compound exceeds its solubility at the buffer's pH. | 1. Increase the pH of the buffer: Adjust the pH to be at least 1.5 to 2 units above the pKa of 4.75 (e.g., pH 6.25 to 6.75) to ensure the majority of the this compound is in its more soluble ionized form. 2. Use a co-solvent: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO and add it dropwise to the buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. Utilize cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in aqueous solutions. |
| Cloudiness or precipitation over time | The solution is supersaturated and thermodynamically unstable. This can be due to temperature fluctuations or slow equilibration. | 1. Gentle warming and sonication: These can help dissolve the compound initially, but be aware that the solution may still be supersaturated and could precipitate upon cooling.[6] 2. Filter the solution: After an equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved particles and work with a saturated solution. 3. Increase the concentration of solubilizing agents: If using co-solvents or cyclodextrins, a higher concentration may be needed to maintain stability. |
| Precipitation when adding a this compound stock solution (in organic solvent) to cell culture media | The organic solvent disperses into the aqueous media, causing the local concentration of the co-solvent to drop and this compound to precipitate. | 1. Decrease the stock solution concentration: Prepare a more dilute stock solution in the organic solvent to minimize the amount added to the media.[7] 2. Slow, dropwise addition with mixing: Add the stock solution very slowly to the media while continuously stirring or vortexing to facilitate rapid dispersion and prevent localized high concentrations of this compound.[7] 3. Warm the media: Gently warming the cell culture media prior to the addition of the this compound stock can sometimes help maintain solubility.[7] |
| Inconsistent results between experiments | Variability in buffer preparation, pH, or temperature. | 1. Standardize buffer preparation: Use a consistent protocol for preparing buffers, including checking and adjusting the final pH after all components are added. 2. Control the temperature: Prepare and use the this compound solutions at a consistent temperature, as solubility is temperature-dependent. |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions.
Protocol 1: Solubilization using Co-solvents
This protocol is adapted from commercially available formulation guidelines and is suitable for preparing stock solutions for in vitro studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution to achieve the desired final concentration.
-
Add PEG300 to the tube. The final concentration of PEG300 should be 40% of the total volume.
-
Vortex the mixture until it is a clear solution.
-
Add Tween-80 to the mixture. The final concentration of Tween-80 should be 5% of the total volume.
-
Vortex the mixture thoroughly.
-
Add saline solution to reach the final desired volume. The final concentration of DMSO will be 10%.
-
Vortex the final solution until it is clear and homogenous.
Example for 1 mL of a 2.08 mg/mL this compound solution:
-
100 µL of 20.8 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Protocol 2: Solubilization using Cyclodextrins
This method utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the tube to achieve the final desired volume. The final DMSO concentration will be 10%.
-
Vortex the mixture thoroughly until the this compound is fully dissolved and the solution is clear.
Example for 1 mL of a 2.08 mg/mL this compound solution:
-
100 µL of 20.8 mg/mL this compound in DMSO
-
900 µL of 20% SBE-β-CD in saline
Caption: Workflow for solubilizing this compound.
References
- 1. This compound | 14293-44-8 | FX28740 | Biosynth [biosynth.com]
- 2. [Studies on this compound (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide). Part 1: Physico-chemical and chemical properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 14293-44-8 [chemicalbook.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Addressing variability in Xipamide's diuretic effect in experimental models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Xipamide's diuretic effect in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a sulfonamide diuretic that primarily acts on the kidneys to increase urine output.[1][2] Its main mechanism is the inhibition of the sodium-chloride symporter (NCC) located in the distal convoluted tubule of the nephron.[1][3] By blocking this symporter, this compound reduces the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream.[1][3][4] This increased concentration of ions in the tubule creates an osmotic gradient that draws more water into the urine, leading to diuresis.[1] Unlike thiazide diuretics, this compound reaches its target from the peritubular (blood) side of the nephron.[4]
Q2: How quickly does this compound work and how long do its effects last in experimental models?
A2: Following oral administration, this compound is absorbed relatively quickly. The onset of diuretic action is typically observed within 1 to 2 hours.[2][3] The peak effect generally occurs between the third and sixth hour, with a total duration of action lasting approximately 12 to 24 hours.[2][3][4] Its plasma half-life is around 7 hours in subjects with normal renal function.[2][5]
Q3: What are the main factors that can cause variability in this compound's diuretic effect?
A3: Variability in the diuretic response to this compound can be attributed to several factors:
-
Renal Function: The efficacy of this compound is dependent on renal function. While it is noted to be effective even in patients with a creatinine clearance below 30 ml/min, its elimination kinetics are proportionally related to the Glomerular Filtration Rate (GFR).[5][6]
-
Hydration and Salt Intake: The state of hydration and salt balance in the experimental animal can significantly impact the diuretic response. Dehydration or salt restriction can activate the renin-angiotensin-aldosterone system, which can influence the ultimate diuretic and natriuretic effect.[6]
-
Dose: While a dose-response relationship exists, studies in healthy human subjects have shown that maximum natriuresis and diuresis can be achieved at a relatively low dose (5 mg), with higher doses not significantly increasing the effect but potentially increasing side effects like hypokalemia.[7]
-
Drug Interactions: Concurrent administration of other drugs can alter this compound's effect. For instance, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) may reduce its diuretic and antihypertensive effects.[4]
-
Bioavailability: Inconsistent oral bioavailability, which can be affected by factors like gastrointestinal edema in certain disease models (e.g., congestive heart failure), can lead to variable drug exposure and response.[8]
-
Diuretic Resistance: With chronic administration, a phenomenon known as diuretic resistance can occur. This can be due to compensatory hypertrophy of the distal nephron segments and increased sodium reabsorption in parts of the tubule not targeted by the drug.[8]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected urine output in rodent models.
This guide provides a step-by-step approach to troubleshoot common issues encountered during in vivo diuretic assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Animal Preparation | 1. Verify Fasting Protocol: Ensure animals were fasted (e.g., for 18 hours) with free access to water before the experiment.[9] 2. Standardize Hydration: Administer a uniform salt and water load (e.g., oral saline at 25 ml/kg) to all animals before drug administration to ensure a consistent baseline hydration state.[10] | Fasting empties the bladder and gut, while pre-hydration ensures an adequate and uniform physiological state for diuresis to occur, minimizing variability between animals.[10] |
| Dosing and Administration Issues | 1. Check Drug Solution: Confirm the correct concentration and stability of your this compound solution. 2. Verify Administration Route & Volume: Ensure accurate and consistent administration (e.g., oral gavage, intraperitoneal injection). Inconsistent dosing leads directly to variable responses.[11] | Inaccurate dosing is a primary source of experimental variability. The route of administration affects the rate and extent of drug absorption. |
| Assay Conditions | 1. Acclimatize Animals: Allow animals to acclimatize to the metabolic cages before the experiment begins to reduce stress-induced physiological changes.[9] 2. Monitor Environmental Conditions: Maintain consistent laboratory temperature and humidity, as these can influence animal physiology and water intake. | Stress can affect urine output. Metabolic cages are essential for the accurate and separate collection of urine, free from fecal contamination.[9] |
| Underlying Physiological Factors | 1. Assess Renal Function: If working with a disease model, be aware that impaired renal function can alter this compound's pharmacokinetics and reduce its efficacy.[5] 2. Consider Diuretic Resistance: If the experiment involves repeated dosing, consider the possibility of diuretic resistance. This involves adaptive changes in the nephron that counteract the drug's effect.[8] | This compound's effect is dependent on reaching its target site in the kidney. Altered kidney function or chronic drug exposure can fundamentally change the response. |
Data Summary
Table 1: Dose-Response Relationship of this compound on Diuresis and Electrolyte Excretion (Human Data)
This table summarizes findings from a study in healthy human subjects to illustrate the dose-effect relationship. Similar principles may apply to preclinical models, but specific dose-responses will vary by species.
| Daily Dose | Change in Diuresis (Urine Output) | Change in Natriuresis (Na+ Excretion) | Key Side Effects Noted |
| Placebo | Baseline | Baseline | - |
| 5 mg | Significant increase compared to placebo | Significant increase compared to placebo | Minimal side effects |
| 10 mg | No significant further increase | No significant further increase | - |
| 20 mg | No significant further increase | No significant further increase | - |
| 40 mg | No significant further increase | No significant further increase | Significant hypokalemia (low potassium) |
| Source: Adapted from Knauf, H., & Mutschler, E. (1982).[7] |
Experimental Protocols
Protocol: Assessment of Acute Diuretic Activity in a Rat Model
This protocol provides a standardized method for evaluating the diuretic effect of this compound in rats.
1. Animals and Housing:
-
Use adult male or female Wistar or Sprague-Dawley rats (150-200g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Allow animals to acclimatize to the metabolic cages for at least 24 hours before the experiment.[9]
2. Preparation:
-
Fast the animals for 18 hours prior to the experiment, ensuring free access to water.[9]
-
On the day of the experiment, weigh each animal.
-
Administer a uniform hydration load of 0.9% normal saline (25 ml/kg) to each animal via oral gavage.[10]
3. Experimental Groups (Example):
-
Group 1 (Control): Administer the vehicle (e.g., normal saline or a suspension agent) orally.
-
Group 2 (Positive Control): Administer a standard diuretic like Furosemide (e.g., 10 mg/kg, i.p. or oral).[9]
-
Group 3 (Test Group): Administer this compound at the desired dose (e.g., 5 mg/kg, oral).
4. Drug Administration and Urine Collection:
-
Wait 60 minutes after the saline load before administering the vehicle, positive control, or test drug.[11]
-
Immediately after administration, place each rat in an individual metabolic cage designed to separate urine and feces.[9][10]
-
Collect urine in a graduated measuring cylinder for a period of 5 to 6 hours. Some protocols may extend collection to 24 hours for prolonged effect studies.[9]
5. Analysis:
-
Urine Volume: Record the total volume of urine collected for each animal at predetermined time points (e.g., every hour for 6 hours).
-
Electrolyte Concentration: Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Calculate Parameters:
-
Diuretic Action: (Urine output of test group / Urine output of control group)
-
Natriuretic Activity: Compare Na+ excretion between groups.
-
Saluretic Activity: Compare Na+ and Cl- excretion between groups.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound inhibiting the NCC transporter in the distal convoluted tubule.
Experimental Workflow
Caption: Standard experimental workflow for assessing diuretic activity in a rodent model.
Troubleshooting Logic
Caption: A decision tree to guide troubleshooting for variability in this compound experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacodynamics and pharmacokinetics of this compound in patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Mechanism of action of this compound and its classification as a "low ceiling diuretic". Pharmacodynamic-pharmacokinetic studies in healthy volunteers and in kidney and liver patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Dose-response relationship of this compound in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toward quantification of loop diuretic responsiveness for congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 11. scielo.br [scielo.br]
Technical Support Center: Method Validation for Stability-Indicating Assay of Xipamide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the method validation of a stability-indicating assay for Xipamide.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method (SIAM)? A stability-indicating assay method is a validated analytical procedure designed to accurately measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] Its primary purpose is to monitor the stability of a drug substance or product over time by detecting any changes in its chemical, physical, or microbiological features.[1][2]
Q2: Why is a stability-indicating method crucial for this compound? A validated SIAM for this compound is essential to ensure the quality, safety, and efficacy of the final pharmaceutical product.[3] It provides critical data on how the drug's quality changes over time under various environmental factors, which helps in determining appropriate storage conditions, shelf-life, and understanding its degradation pathways.[4] This is a requirement by regulatory bodies like the FDA and is outlined in ICH guidelines.[4][5]
Q3: What are forced degradation studies? Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability studies, such as high heat, humidity, and extreme pH, light, and oxidative conditions.[4] The goal is not to determine shelf-life but to intentionally generate degradation products to challenge the analytical method's specificity and establish its stability-indicating properties.[6][7][8] A target degradation of 5-20% is generally considered optimal for these studies.[8]
Q4: What are the key validation parameters for this assay? According to ICH guidelines, the key validation parameters for an analytical method include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10] These parameters collectively demonstrate that the method is suitable for its intended purpose.[5]
Experimental Protocols
Recommended RP-HPLC Chromatographic Method
This protocol is based on a validated stability-indicating RP-HPLC method for this compound determination.[11]
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | RP Stainless-Steel C18 (150 mm × 4.6 mm, 5 µm)[11] |
| Mobile Phase | 0.023 M Orthophosphoric Acid (pH 2.6) : Acetonitrile (60:40 v/v)[11] |
| Elution Mode | Isocratic[11] |
| Flow Rate | 1.5 mL/min[11] |
| Detection | Diode Array UV at 220 nm[11] |
| Injection Volume | 10 µL[11] |
| Temperature | Room Temperature[11] |
| Elution Time (this compound) | ~4.56 minutes[11] |
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are essential to demonstrate the method's specificity.[5] The following conditions have been shown to effectively degrade this compound for method validation.[11]
-
Acid-Induced Degradation:
-
Prepare a stock solution of this compound in methanol.
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 2 N HCl to complete the volume and reflux for a specified period to achieve degradation.[11]
-
Neutralize the solution with 2 N NaOH.
-
Inject the resulting solution into the HPLC system.
-
-
Base-Induced Degradation:
-
Transfer 1 mL of the methanolic stock solution to a 10 mL volumetric flask.
-
Add 0.1 N NaOH to complete the volume.[11]
-
Allow the solution to stand at room temperature until degradation is achieved.
-
Neutralize with 0.1 N HCl before injection.
-
-
Oxidative Degradation:
-
Photolytic Degradation:
Method Validation Protocols
-
Linearity: Prepare a series of this compound standard solutions across a concentration range (e.g., 1–100 µg/mL).[11] Plot the peak area response against the concentration and determine the correlation coefficient (R²), which should ideally be ≥0.999.[11][12]
-
Accuracy (Recovery): Accuracy is assessed via recovery studies by spiking a blank matrix with known concentrations of this compound at different levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery for each level. The acceptance criterion is typically within 98-102%.[10]
-
Precision:
-
Repeatability (Intra-day Precision): Analyze a minimum of three different concentrations, three times on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on three different days.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The %RSD should be within 2%.[11]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[9] An S/N ratio of 3:1 is common for LOD and 10:1 for LOQ.[9]
-
Robustness: Intentionally introduce small variations to the method parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) and observe the effect on the results, such as retention time and peak area.[10] The method is considered robust if these small changes do not significantly impact the analytical outcome.
Summary of Validation Data
Table 2: Typical Method Validation Parameters for this compound Assay
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1–100 µg/mL[11] | - |
| Correlation Coefficient (R²) | 0.9999[11] | ≥ 0.999 |
| Accuracy (% Recovery) | 99.92 ± 1.02%[11] | 98.0% - 102.0% |
| Precision (% RSD) | < 1.4% (Intra-day & Inter-day)[11] | ≤ 2.0% |
| LOD | 0.088 µg/mL[11] | S/N Ratio ≥ 3:1 |
| LOQ | 0.267 µg/mL[11] | S/N Ratio ≥ 10:1 |
Table 3: Summary of Forced Degradation Study Results
| Stress Condition | Observation |
|---|---|
| Acid Hydrolysis (2 N HCl) | Significant degradation with additional peaks observed.[11] |
| Base Hydrolysis (0.1 N NaOH) | Significant degradation with additional peaks observed.[11] |
| Oxidative (30% H₂O₂) | Weak degradation observed.[11] |
| Photolytic (Sunlight, 4h) | A small degradation peak appeared, indicating light sensitivity.[11] |
| Thermal | The drug is generally stable under thermal stress.[13] |
Visualized Workflows and Guides
Caption: Workflow for Stability-Indicating Method Validation.
Troubleshooting Guide
Q: My chromatogram shows a drifting or noisy baseline. What should I do? A: Baseline issues are common and can stem from several sources:
-
Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump or detector. Check for buffer precipitation, especially if mixing aqueous and high-concentration organic solvents.
-
Detector: Allow the detector lamp to warm up sufficiently. A contaminated detector cell can also cause noise; flush the system with an appropriate solvent.
-
System Leaks: Check all connections for leaks, as this can cause pressure fluctuations and baseline instability.
Q: The retention time for my this compound peak is shifting between injections. What is the cause? A: Retention time variability can compromise data integrity.
-
Mobile Phase Composition: If preparing the mobile phase online, ensure the mixing valve is functioning correctly. Inconsistent manual preparation can also be a cause.[14]
-
Flow Rate: Check for pump malfunctions or leaks that could lead to an inconsistent flow rate.
-
Temperature: Column temperature fluctuations can significantly affect retention times. Use a column thermostat to maintain a constant temperature.[14]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.
Q: I am observing high backpressure in the HPLC system. How can I fix this? A: High backpressure can damage the pump and column.
-
Blockages: The most common cause is a blockage in the system. This could be a clogged inlet frit on the column or a blocked guard column.[15][16] Try reversing the column and flushing it with a strong solvent (disconnect from the detector first). If this fails, replace the frit or the column.
-
Mobile Phase: Buffer precipitation can clog tubing and column frits. Ensure your buffer is soluble in the mobile phase mixture.
-
Sample: Particulate matter in the sample can clog the injector or column. Filter all samples before injection.
Q: My this compound peak is showing tailing or fronting. What does this indicate? A: Poor peak shape affects resolution and integration accuracy.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., with residual silanols). Try adjusting the mobile phase pH. It can also indicate a contaminated or degraded column or a void at the column inlet.[15]
-
Peak Fronting: This typically suggests column overload. Reduce the sample concentration or injection volume.[15] It can also be caused by using a sample solvent that is much stronger than the mobile phase.[15]
Caption: Troubleshooting Guide for Common HPLC Issues.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ajpaonline.com [ajpaonline.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. wjarr.com [wjarr.com]
- 10. iosrphr.org [iosrphr.org]
- 11. researchgate.net [researchgate.net]
- 12. Quality by design approach for development and validation of a RP-HPLC method for simultaneous estimation of this compound and valsartan in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ijsdr.org [ijsdr.org]
- 16. ijprajournal.com [ijprajournal.com]
Mitigating the impact of pH on Xipamide stability in solution
Technical Support Center: Xipamide Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on mitigating the impact of pH on the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of this compound in a solution?
A1: The pH of the solution is a critical factor that significantly influences the stability of this compound. The drug undergoes degradation under both acidic and alkaline conditions, with the rate and extent of degradation being pH-dependent.
Q2: What are the typical degradation pathways for this compound under pH stress?
A2: this compound can undergo hydrolysis under acidic and alkaline conditions. While detailed degradation pathways are complex and may involve multiple steps, hydrolysis of the amide bond is a potential route. Proposals for the degradation pathways for this compound have been postulated in some studies.
Q3: How can I monitor the stability of my this compound solution?
A3: Stability-indicating analytical methods are essential for monitoring the degradation of this compound and separating the intact drug from its degradation products. Commonly used techniques include High-Performance Liquid Chromatography (HPLC) and spectrofluorimetry.
Q4: What general steps should I take if I observe instability in my this compound solution?
A4: If you encounter stability issues, it is crucial to systematically investigate the cause. This involves confirming the initial concentration, evaluating the pH of the solution, and assessing environmental factors such as temperature and light exposure. Implementing a systematic troubleshooting workflow can help identify and resolve the issue.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to this compound stability in solution.
Issue: Unexpected degradation of this compound in solution.
Troubleshooting Steps:
-
Verify Solution pH:
-
Accurately measure the pH of your this compound solution using a calibrated pH meter.
-
Compare the measured pH with the intended pH of your formulation or experimental buffer. Deviations can significantly impact stability.
-
-
Evaluate Storage Conditions:
-
Temperature: Ensure the solution is stored at the recommended temperature. Elevated temperatures can accelerate degradation.
-
Light Exposure: Protect the solution from light, as this compound can be susceptible to photodegradation. Amber vials or storage in the dark are recommended.
-
-
Assess Formulation Components:
-
Buffer System: Ensure the buffer used has adequate capacity to maintain the desired pH throughout the experiment.
-
Excipients: Be aware that excipients in the formulation could potentially interact with this compound or influence the micro-pH of the solution.
-
-
Analytical Method Verification:
-
Confirm that your analytical method is stability-indicating, meaning it can accurately separate and quantify this compound in the presence of its degradation products.
-
Run a freshly prepared standard solution to ensure the accuracy of your analytical measurements.
-
-
Forced Degradation Study:
-
If the cause of instability is unclear, consider performing a forced degradation study under controlled stress conditions (e.g., varying pH, temperature, light) to identify the primary degradation drivers.
-
Quantitative Data on this compound Stability
The following table summarizes the degradation of this compound under forced acidic and alkaline conditions as reported in the literature.
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation of this compound | Reference |
| 2 N HCl | 80 | 2 | Significant degradation with an additional peak at 0.690 min in the chromatogram. | |
| 0.1 N NaOH | 80 | 2 | Significant degradation with additional peaks observed in the chromatogram. |
Note: The term "significant degradation" is used as reported in the source, which did not provide a specific percentage but indicated substantial breakdown through chromatographic analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic and Alkaline Hydrolysis
This protocol is based on methodologies described for stability-indicating assays of this compound.
Objective: To evaluate the stability of this compound under acidic and alkaline stress conditions.
Materials:
-
This compound standard
-
Methanol
-
2 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
Volumetric flasks
-
Pipettes
-
Heating apparatus (e.g., water bath)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a suitable concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
In a volumetric flask, add a known volume of the this compound stock solution.
-
Add a sufficient volume of 2 N HCl to achieve the desired final concentration of this compound and acid.
-
Heat the solution at 80°C for 2 hours.
-
After cooling to room temperature, neutralize the solution with an appropriate volume of NaOH.
-
Dilute to the final volume with the mobile phase.
-
-
Alkaline Hydrolysis:
-
In a volumetric flask, add a known volume of the this compound stock solution.
-
Add a sufficient volume of 0.1 N NaOH.
-
Heat the solution at 80°C for 2 hours.
-
After cooling to room temperature, neutralize the solution with an appropriate volume of HCl.
-
Dilute to the final volume with the mobile phase.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
A typical mobile phase could be a mixture of 0.023 M orthophosphoric acid (pH 2.6) and acetonitrile (60:40 v/v) at a flow rate of 1.5 mL/min, with UV detection at 220 nm.
-
Compare the chromatograms of the stressed samples with that of an unstressed this compound standard solution to identify and quantify the degradation products.
-
Visualizations
Caption: Logical relationship between solution pH and this compound stability.
Caption: Troubleshooting workflow for this compound stability issues.
Technical Support Center: Enhancing the Oral Bioavailability of Xipamide in Preclinical Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the development of preclinical formulations to improve the oral bioavailability of Xipamide.
Frequently Asked Questions (FAQs)
1. What are the primary obstacles to achieving adequate oral bioavailability with this compound?
This compound is characterized by low aqueous solubility, which is a significant factor limiting its dissolution in the gastrointestinal tract and, consequently, its absorption and overall oral bioavailability.[1][2] As a Biopharmaceutics Classification System (BCS) Class II compound, enhancing its solubility and dissolution rate is the primary focus for improving its therapeutic efficacy when administered orally.[2]
2. Which formulation strategies are most effective for enhancing this compound's oral bioavailability?
For a poorly soluble compound like this compound, several advanced formulation approaches can be considered:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound into a higher-energy amorphous state by dispersing it within a polymer matrix can lead to significant improvements in its aqueous solubility and dissolution rate.[3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations consist of an isotropic mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form fine oil-in-water emulsions, which can effectively solubilize this compound and facilitate its absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area available for dissolution, which can lead to a faster dissolution rate and improved absorption.[4]
3. What are the key considerations when selecting excipients for a this compound formulation?
The choice of excipients is a critical determinant of formulation success. For ASDs, polymers such as polyvinylpyrrolidone (PVP) and its copolymers, or cellulosic derivatives like hydroxypropyl methylcellulose (HPMC), are often used to stabilize the amorphous form of the drug.[3] For SEDDS, selection should be based on the solubility of this compound in various oils, surfactants, and co-solvents, as well as the ability of the chosen components to form a stable and efficient emulsion.
Troubleshooting Guides
Issue 1: Inadequate Drug Loading in Amorphous Solid Dispersions (ASD)
-
Problem: Difficulty achieving the desired drug loading of this compound in an ASD without signs of recrystallization during preparation or storage.
-
Possible Causes & Solutions:
-
Poor Drug-Polymer Miscibility: The thermodynamic incompatibility between this compound and the selected polymer can limit the amount of drug that can be molecularly dispersed.
-
Troubleshooting: Screen a variety of polymers with different chemical properties. Employ thermal analysis techniques like Differential Scanning Calorimetry (DSC) to assess the miscibility and predict the stability of the drug-polymer system.
-
-
Insufficient Stabilization: The chosen polymer may not be effectively inhibiting the nucleation and growth of this compound crystals.
-
Troubleshooting: Consider increasing the proportion of the polymer relative to the drug. In some cases, using a combination of polymers can offer synergistic stabilizing effects.
-
-
Issue 2: Drug Precipitation from SEDDS Upon Dilution in Aqueous Media
-
Problem: The SEDDS formulation is clear and stable as a concentrate, but upon dilution with simulated gastric or intestinal fluids, the drug precipitates out of the solution.
-
Possible Causes & Solutions:
-
Supersaturation and Nucleation: The emulsification process can create a supersaturated state for this compound within the small oil droplets, which is thermodynamically unstable and can lead to precipitation.
-
Troubleshooting: The inclusion of a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), within the SEDDS formulation can help maintain the supersaturated state and prevent drug precipitation.
-
-
Inefficient Emulsification: The system may not be forming sufficiently small and stable emulsion droplets to effectively solubilize the drug dose.
-
Troubleshooting: Optimize the ratios of the surfactant and co-surfactant to enhance the emulsification performance and reduce the globule size, thereby increasing the solubilization capacity for this compound.
-
-
Issue 3: High Variability in in vivo Pharmacokinetic Data
-
Problem: Significant animal-to-animal variation is observed in the plasma concentration-time profiles of this compound following oral administration of the developed formulation.
-
Possible Causes & Solutions:
-
Formulation Instability in the GI Tract: The formulation may be susceptible to degradation or altered performance in the acidic environment of the stomach or in the presence of digestive enzymes.
-
Troubleshooting: Conduct thorough in vitro stability and dissolution testing of the formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to ensure its robustness before proceeding with animal studies.
-
-
Inconsistent Dosing Technique: Variability in the administration procedure can lead to inconsistent delivery of the drug to the absorption site.
-
Troubleshooting: Standardize the oral gavage procedure, ensuring accurate and consistent dosing volume and technique for all animals in the study.[5]
-
-
Data Presentation
Table 1: Key Physicochemical Properties of this compound
| Parameter | Value |
| pKa (acidic) | 4.58, 10.47[2] |
| Molecular Weight | 385 g/mol [2] |
| LogP (octanol-water partition coefficient) | 2.5 (estimated) |
| Aqueous Solubility | Low[1] |
Table 2: Illustrative Pharmacokinetic Parameters of Different this compound Preclinical Formulations (Hypothetical Data)
| Formulation Type | Drug Loading (%) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | - | 180 ± 45 | 4.0 ± 1.2 | 1500 ± 350 | 100 |
| Amorphous Solid Dispersion (ASD) | 20 | 550 ± 90 | 2.0 ± 0.5 | 4500 ± 600 | 300 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 15 | 700 ± 120 | 1.5 ± 0.4 | 6000 ± 850 | 400 |
| Nanoparticle Formulation | 10 | 850 ± 150 | 1.0 ± 0.3 | 7500 ± 980 | 500 |
Disclaimer: The data presented in this table is for illustrative purposes only to demonstrate potential improvements and may not represent actual experimental outcomes.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) via Solvent Evaporation
-
Solution Preparation: Co-dissolve this compound and a suitable polymer (e.g., PVP K-30) in a common volatile solvent like methanol at a specified drug-to-polymer ratio (e.g., 1:4 w/w).
-
Solvent Removal: Utilize a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 45°C).
-
Final Drying: Transfer the resulting solid film to a vacuum oven and dry for a minimum of 24 hours to eliminate any residual solvent.
-
Post-Processing: Mill the dried ASD and sieve to obtain a fine powder with a uniform particle size distribution.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques such as X-ray Powder Diffraction (XRPD) and DSC. Assay the drug content using a validated HPLC method.
Protocol 2: In Vitro Dissolution and Release Testing
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Dissolution Apparatus: Employ a USP Apparatus II (paddle method) with a paddle speed of 75 RPM, maintaining the media temperature at 37 ± 0.5°C.
-
Test Procedure:
-
Introduce 900 mL of the dissolution medium into each vessel.
-
Add a precisely weighed amount of the this compound formulation.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis: Filter the collected samples and determine the concentration of dissolved this compound using a validated HPLC-UV method.[6][7]
Protocol 3: Preclinical Pharmacokinetic Evaluation in a Rat Model
-
Animal Model: Utilize male Sprague-Dawley rats (200-250g). House the animals under standard conditions and fast them overnight prior to dosing, with ad libitum access to water.
-
Formulation Administration: Administer the this compound formulations (suspended in a suitable vehicle like 0.5% w/v methylcellulose) and the control formulation via oral gavage at a predetermined dose.[5][8]
-
Blood Sampling: Collect serial blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Centrifuge the blood samples to harvest the plasma, which should be stored frozen until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[8]
-
Data Analysis: Calculate the relevant pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Mandatory Visualizations
Caption: A streamlined workflow for the development and evaluation of this compound formulations.
Caption: The logical relationship between this compound's properties and formulation goals.
References
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. researchgate.net [researchgate.net]
- 4. vivo oral absorption: Topics by Science.gov [science.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. simultaneous hplc determination: Topics by Science.gov [science.gov]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Technical Support Center: Deconvoluting Xipamide's Effects from Vehicle Effects in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is to address specific issues encountered when trying to isolate the pharmacological effects of the diuretic Xipamide from the biological effects of its delivery vehicle in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to deconvolute this compound's effects from its vehicle?
A1: Many pharmacologically active agents, including this compound, have poor water solubility and require organic solvents like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) for in vivo administration.[1][2] These vehicles, often assumed to be inert, can exert their own biological effects, which may confound the experimental results.[3][4] For instance, DMSO is known to have anti-inflammatory, analgesic, and diuretic properties, while PEG 400 can alter gut microbiota and affect drug absorption.[3][4][5] Failing to account for these vehicle-specific effects can lead to misinterpretation of this compound's true efficacy, potency, and toxicity profile.
Q2: What are the known biological effects of common vehicles used for this compound?
A2: The choice of vehicle can significantly impact experimental outcomes. DMSO and Polyethylene Glycol 400 (PEG 400) are common choices, but they are not biologically inert. Their potential confounding effects are summarized in the table below.
Q3: What is the most crucial control group in my study design to isolate this compound's effects?
A3: The single most important group is the vehicle control group .[6][7][8] This group receives the vehicle alone, administered at the same volume, concentration, and route as the experimental group receiving this compound dissolved in the vehicle.[6] This allows you to directly measure the physiological response to the vehicle and differentiate it from the response caused by the drug-vehicle combination.[7]
Q4: How do I statistically separate the vehicle effect from the drug effect?
A4: The primary method is a direct comparison between the treatment group (this compound + Vehicle) and the vehicle control group (Vehicle only). A statistically significant difference (e.g., using a t-test or ANOVA) between these two groups can be attributed to the pharmacological action of this compound. The effect size is calculated by subtracting the mean effect of the vehicle group from the mean effect of the treatment group.
Troubleshooting Guide
Problem 1: The vehicle control group is showing significant diuretic or other physiological effects.
-
Possible Cause : The vehicle itself has inherent biological activity. DMSO, for example, is known to act as a diuretic and vasodilator.[3] The route of administration can also influence the vehicle's effects; oral DMSO can have anti-inflammatory effects, while local administration may potentiate inflammation.[1]
-
Solution :
-
Quantify the Effect : Fully characterize the effects of the vehicle in your specific model. This data is valuable for interpreting the results from the drug treatment group.
-
Reduce Concentration : Investigate if a lower, non-active concentration of the vehicle can be used while maintaining this compound solubility.
-
Change Vehicle : If the vehicle's effects are too strong and interfere with the primary endpoints, consider switching to an alternative vehicle. Test a panel of vehicles (e.g., saline with Tween 80, carboxymethyl cellulose) to find one with minimal effects in your model.
-
Problem 2: The this compound-treated group shows a reduced or altered effect compared to literature values.
-
Possible Cause : The vehicle is interacting with this compound, altering its pharmacokinetics. PEG 400, for instance, can affect drug absorption and metabolism by influencing drug-metabolizing enzymes and transporters.[4][5] It can also reversibly open intestinal tight junctions, which could change absorption profiles.[5]
-
Solution :
-
Pharmacokinetic (PK) Study : Conduct a PK study to measure the plasma concentration of this compound over time in animals treated with this compound in your chosen vehicle. Compare this to published PK data for this compound.
-
Evaluate Different Vehicles : If the PK profile is significantly altered, testing a different vehicle system may be necessary to achieve the desired drug exposure.
-
Problem 3: Unexplained toxicity, such as weight loss or liver damage, is observed.
-
Possible Cause : The vehicle itself is causing toxicity at the administered dose. High doses of PEG 400 administered intraperitoneally have been shown to cause hepatic subcapsular necrosis and peritonitis in mice.[2] Long-term application of PEG 400 has also been associated with wasting and weight loss in animals.[4] DMSO can also induce apoptosis in the developing central nervous system.[9]
-
Solution :
-
Dose-Response for Vehicle : Perform a dose-response study for the vehicle alone to determine its No Observed Adverse Effect Level (NOAEL).
-
Histopathology : Conduct a full histological examination of key organs (liver, kidneys, gut) for both the vehicle control and treatment groups to identify any vehicle-induced pathology.[2]
-
Refine Administration : Consider a different route of administration or a significant reduction in the vehicle dose if toxicity is observed.
-
Data Presentation
Table 1: Summary of Potential Confounding Effects of Common Vehicles in In Vivo Studies
| Vehicle | Potential Biological/Pharmacological Effects | Key Considerations for this compound Studies | Citations |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Diuretic, anti-inflammatory, analgesic, and vasodilator properties.[3] Can induce changes in cellular processes and the epigenetic landscape.[3] May cause apoptosis in the developing CNS.[9] Effects can be route-dependent.[1] | Its intrinsic diuretic effect can mask or exaggerate the effects of this compound. A dedicated vehicle control is essential to quantify this baseline effect. | [1][3][9] |
| Polyethylene Glycol 400 (PEG 400) | Can alter gut microbiota, leading to diarrhea, weight loss, and inflammation.[4] May affect drug absorption and metabolism by interacting with enzymes and transporters.[5][10] Can increase intestinal permeability.[5][11] High intraperitoneal doses can be hepatotoxic.[2] | Can alter the absorption and systemic exposure of orally administered this compound. May cause GI-related side effects that could be misattributed to the drug. |[2][4][5][10][11] |
Experimental Protocols
Protocol 1: In Vivo Assay to Deconvolute Diuretic Effects of this compound from Vehicle
This protocol is designed to assess diuretic activity while controlling for vehicle effects.
-
Animal Model : Male Wistar rats (200-250g) are commonly used.[12][13]
-
Acclimatization : House animals in standard conditions for at least one week. Before the experiment, withdraw food for 15-18 hours but allow free access to water to ensure uniform hydration.[13][14]
-
Experimental Groups (n=6-8 animals per group):
-
Group 1 (Negative Control) : Receives normal saline orally.
-
Group 2 (Vehicle Control) : Receives the vehicle (e.g., 10% DMSO in saline) orally.
-
Group 3 (Positive Control) : Receives a standard diuretic like Furosemide (20 mg/kg) orally.
-
Group 4 (Test Group) : Receives this compound dissolved in the vehicle orally.
-
-
Administration : Administer a saline load (e.g., 25 ml/kg) to all animals orally to promote diuresis. Thirty minutes later, administer the respective treatments (saline, vehicle, Furosemide, or this compound) orally.[15]
-
Urine Collection : Immediately after treatment administration, place individual animals in metabolic cages equipped for urine collection.[13]
-
Measurement : Record the cumulative urine volume at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after dosing.[14]
-
Electrolyte Analysis : At the end of the collection period, measure the concentration of electrolytes (Na+, K+, Cl-) in the collected urine samples using a flame photometer or ion-selective electrodes.[13][16]
-
Data Analysis :
-
Compare the urine volume and electrolyte excretion of the Vehicle Control (Group 2) to the Negative Control (Group 1) to determine the effect of the vehicle.
-
Compare the Test Group (Group 4) to the Vehicle Control (Group 2) to determine the specific effect of this compound.
-
Compare the Test Group (Group 4) to the Positive Control (Group 3) to gauge its relative efficacy.
-
Table 2: Example Data Presentation for a Diuretic Study
| Group | Treatment | Urine Volume (mL/6h) | Total Na+ Excretion (mmol/6h) | Total K+ Excretion (mmol/6h) |
|---|---|---|---|---|
| 1 | Negative Control (Saline) | 4.5 ± 0.5 | 0.65 ± 0.08 | 0.30 ± 0.04 |
| 2 | Vehicle Control (e.g., 10% DMSO) | 5.8 ± 0.6* | 0.80 ± 0.09* | 0.35 ± 0.05 |
| 3 | Positive Control (Furosemide) | 12.5 ± 1.1*# | 2.10 ± 0.20*# | 0.85 ± 0.09*# |
| 4 | Test (this compound + Vehicle) | 10.2 ± 0.9*# | 1.85 ± 0.15*# | 0.65 ± 0.07*# |
Data are presented as Mean ± SEM. *p<0.05 vs. Negative Control. #p<0.05 vs. Vehicle Control.
Visualizations
Caption: Mechanism of action of this compound on the Na-Cl cotransporter (NCC).
Caption: Experimental workflow for deconvoluting drug vs. vehicle effects.
Caption: Logical flow for troubleshooting unexpected in vivo results.
References
- 1. researchgate.net [researchgate.net]
- 2. Intraperitoneal administration of high doses of polyethylene glycol (PEG) causes hepatic subcapsular necrosis and low-grade peritonitis with a rise in hepatic biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 4. Detrimental Impacts of Pharmaceutical Excipient PEG400 on Gut Microbiota and Metabolome in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 8. Vehicle control: Significance and symbolism [wisdomlib.org]
- 9. Dimethyl Sulfoxide (DMSO) Produces Widespread Apoptosis in the Developing Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Oral Administration of Polyethylene Glycol 400 on Gut Microbiota Composition and Diet-Induced Obesity in Mice [mdpi.com]
- 12. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. Evaluation of diuretic activity | DOC [slideshare.net]
- 16. Pharmacodynamics and pharmacokinetics of this compound in patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Xipamide versus hydrochlorothiazide: a comparative mechanistic study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the diuretic and antihypertensive agents Xipamide and Hydrochlorothiazide. The information presented is collated from a range of clinical and pharmacological studies to support research and development in this area.
Introduction
This compound and Hydrochlorothiazade are both diuretics used in the treatment of hypertension and edema. While both drugs primarily target the distal convoluted tubule of the nephron, they exhibit differences in their chemical structure, pharmacological profiles, and clinical efficacy. Hydrochlorothiazide is a thiazide diuretic, whereas this compound is classified as a thiazide-like diuretic, a distinction that underlies some of their differing characteristics.
Mechanism of Action
Both this compound and Hydrochlorothiazide exert their diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl- cotransporter (NCC) in the apical membrane of the distal convoluted tubule cells in the kidney. This inhibition leads to increased urinary excretion of sodium and chloride ions, and consequently water, resulting in a reduction in extracellular fluid volume and a subsequent decrease in blood pressure.
While the primary target is the same, some evidence suggests that this compound may also have a minor inhibitory effect on carbonic anhydrase. Furthermore, unlike thiazides, this compound reaches its target from the peritubular (blood) side of the nephron.
Signaling Pathway for NCC Inhibition
The following diagram illustrates the general signaling pathway affected by both this compound and Hydrochlorothiazide at the distal convoluted tubule.
Validating the Selectivity of Xipamide for the NCC over other Ion Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xipamide's selectivity for the Na+-Cl- cotransporter (NCC) over other key cation-chloride cotransporters (CCCs). The information presented is supported by available experimental data and methodologies to facilitate further research and drug development.
Introduction
This compound is a sulfonamide-based diuretic medication primarily used in the treatment of hypertension and edema.[1][2] Its therapeutic effect is achieved through the inhibition of the Na+-Cl- cotransporter (NCC), also known as SLC12A3, which is predominantly expressed in the distal convoluted tubule of the kidney.[1][3] Inhibition of NCC leads to decreased sodium reabsorption and a subsequent increase in water excretion, thereby lowering blood pressure.[3] For a diuretic to be effective and minimize off-target effects, high selectivity for its intended target is crucial. This guide examines the experimental evidence for this compound's selectivity for NCC compared to other structurally related ion transporters, namely the Na+-K+-2Cl- cotransporters (NKCC1 and NKCC2) and the K+-Cl- cotransporter (KCC2).
Quantitative Comparison of this compound's Inhibitory Potency
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound against various cation-chloride cotransporters. A higher IC50 value indicates lower potency.
| Ion Transporter | Gene (Human) | Primary Location | This compound IC50 | Reference |
| NCC | SLC12A3 | Distal Convoluted Tubule (Kidney) | Primary Target | [3][4] |
| NKCC1 | SLC12A2 | Ubiquitous (e.g., secretory epithelia, neurons) | > 1750 µM | [5] |
| NKCC2 | SLC12A1 | Thick Ascending Limb (Kidney) | Data not available | |
| KCC2 | SLC12A5 | Neurons | Data not available |
Key Observation: Experimental data demonstrates that this compound is a potent inhibitor of its primary target, the NCC. In contrast, it has a remarkably low potency for NKCC1, being ineffective even at high micromolar concentrations.[5] This substantial difference in potency underscores the high selectivity of this compound for NCC over NKCC1. While direct IC50 values for NKCC2 and KCC2 are not readily available in the literature, the established mechanism of action for thiazide-like diuretics strongly points towards a preferential inhibition of NCC.
Experimental Protocols
To determine the selectivity of this compound, a common and robust method is the in vitro ion flux assay using a heterologous expression system. The following protocol describes a chloride influx assay to measure the inhibitory effect of this compound on NCC activity.
Chloride Influx Assay for NCC Inhibition
1. Cell Line and Culture:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably co-expressing human NCC (hNCC) and a chloride-sensitive fluorescent protein (e.g., YFP-F46L/H148Q/I152L).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to ensure the stable expression of the transporters. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Experimental Procedure:
-
Cell Plating: Seed the HEK293-hNCC cells into a 96-well black, clear-bottom microplate at a density of 5 x 104 cells per well and allow them to adhere overnight.
-
Chloride Depletion: To maximize NCC activity, wash the cells with a chloride-free buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 10 mM HEPES, pH 7.4) and incubate in this buffer for 15-30 minutes at room temperature.
-
Compound Incubation: Aspirate the chloride-free buffer and add a pre-incubation buffer containing varying concentrations of this compound (or vehicle control). Incubate for 10-15 minutes at room temperature.
-
Initiation of Chloride Influx: To initiate the assay, add a chloride-containing buffer with the same concentrations of this compound. The influx of chloride will quench the fluorescence of the YFP.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity of each well using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 528 nm) at regular intervals (e.g., every 15 seconds) for a total of 5-10 minutes.
3. Data Analysis:
-
The rate of fluorescence quenching is proportional to the rate of chloride influx and thus to NCC activity.
-
Calculate the initial rate of quenching for each concentration of this compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
4. Selectivity Determination:
-
To determine the selectivity of this compound, the same assay is performed in parallel on HEK293 cells stably expressing NKCC1, NKCC2, or KCC2.
-
A comparison of the IC50 values obtained for each transporter will provide a quantitative measure of this compound's selectivity.
Visualizations
Signaling Pathway of NCC Regulation
The activity of the Na+-Cl- cotransporter (NCC) is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and Ste20-related proline-alanine-rich kinase (SPAK). Phosphorylation of NCC by this pathway increases its activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H15ClN2O4S | CID 26618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the kaliuretic effects of Xipamide and other diuretics
A Comparative Guide to the Kaliuretic Effects of Xipamide and Other Diuretics
Introduction
This compound is a sulfonamide-based diuretic used in the management of hypertension and edema.[1] Its unique pharmacological profile, exhibiting characteristics of both thiazide-like and loop diuretics, necessitates a thorough understanding of its effects on electrolyte balance, particularly its potential to induce potassium loss (kaliuresis).[1][2] This guide provides a comparative analysis of the kaliuretic effects of this compound against other commonly prescribed diuretics, supported by experimental data and protocols for researchers, scientists, and drug development professionals. Understanding these differences is critical for optimizing therapeutic strategies while minimizing the risk of adverse events like hypokalemia.
Mechanism of Action and Kaliuresis
This compound primarily exerts its diuretic effect by inhibiting the Na+/Cl- symporter in the early distal convoluted tubule (DCT) of the nephron.[1][3] This action blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.
The resulting increase in the concentration of sodium ions in the distal tubule and collecting ducts creates a favorable electrochemical gradient for potassium secretion. The elevated sodium delivery stimulates the exchange of sodium for potassium via the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK) in the principal cells of the collecting duct. This process culminates in increased urinary potassium excretion, which is the underlying mechanism of this compound's kaliuretic effect.[3][4]
Figure 1. Mechanism of this compound-induced kaliuresis.
Comparative Data on Kaliuretic Effects
The extent of potassium loss induced by this compound varies in comparison to other diuretics. Clinical data indicates that its kaliuretic potential is significant and warrants careful monitoring.[1]
This compound vs. Thiazide and Thiazide-like Diuretics
Thiazide diuretics are a common benchmark for comparison due to the shared mechanism of Na+/Cl- symporter inhibition. However, studies show notable differences in their impact on potassium levels.
Table 1: Comparison of Kaliuretic Effects: this compound vs. Thiazide/Thiazide-like Diuretics
| Diuretic | Dose | Study Population | Key Findings on Potassium (K+) | Citation |
|---|---|---|---|---|
| This compound | 5-20 mg/day | 29 patients with essential hypertension | No cases of hypokalemia-induced cramping were reported. | [5] |
| Hydrochlorothiazide | 50-100 mg/day | 29 patients with essential hypertension | Hypokalemia-induced cramping occurred, which was reversed by K+ supplements. | [5] |
| Chlorthalidone | Not Specified | N/A | Known to cause more significant potassium loss than hydrochlorothiazide. | [6][7] |
| Indapamide | 2.5 mg | N/A | Affects potassium levels at a rate similar to 25 mg of hydrochlorothiazide. |[6] |
Note: Direct comparative urinary potassium excretion data for this compound vs. Indapamide from the available search results is limited.
This compound vs. Loop Diuretics
Loop diuretics, such as furosemide, act on the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle. While this compound's diuretic efficacy at doses up to 40 mg is considered similar to furosemide, their effects on potassium can differ.[1]
Table 2: Comparison of Kaliuretic Effects: this compound vs. Furosemide
| Diuretic | Dose | Study Population | Key Findings on Potassium (K+) & Other Electrolytes | Citation |
|---|---|---|---|---|
| This compound | 40 mg/day | 15 patients with renal impairment | Caused a significant increase in sodium excretion, more pronounced than furosemide. Effects on urinary potassium were not detailed as significantly different. | [8] |
| Furosemide | 40 mg/day | 15 patients with renal impairment | Effective in reducing edema, but had a less pronounced effect on sodium excretion compared to this compound. | [8] |
| This compound | Not Specified | N/A | A meta-analysis showed that patients treated with this compound had significantly higher uric acid levels compared to those on furosemide. | [9] |
| Furosemide | 40-80 mg daily | 28 patients with heart failure | Long-term use led to a fall in plasma potassium when supplements were stopped. |[10] |
Experimental Protocols
Protocol for Assessing Diuretic and Kaliuretic Activity in a Rodent Model
This protocol outlines a standard method for evaluating the diuretic and kaliuretic effects of a test compound, such as this compound, in rats. The use of metabolic cages is crucial for the accurate collection of urine, free from fecal contamination.[11][12][13]
1. Animals and Acclimatization:
-
Species: Albino Wistar rats (150-200g) of either sex.[12]
-
Housing: House animals in standard laboratory conditions.
-
Acclimatization: Allow animals to acclimatize to the metabolic cages for a few days before the experiment to minimize stress-induced variations.[11]
-
Fasting: Fast animals for 18 hours prior to the experiment, with free access to water, to ensure uniform hydration and gastric emptying.[11]
2. Experimental Groups:
-
Group I (Control): Receives the vehicle (e.g., 0.9% Normal Saline).[12]
-
Group II (Test Compound): Receives this compound suspended in the vehicle at a specific dose.
-
Group III (Standard): Receives a standard diuretic (e.g., Furosemide 10 mg/kg or Hydrochlorothiazide 1 mg/kg) for comparison.[12]
3. Procedure:
-
Hydration: Administer a hydrating saline load (e.g., 15-25 ml/kg) orally to all animals to ensure a measurable urine output.[12][13]
-
Drug Administration: Immediately after hydration, administer the respective test compound, standard, or vehicle via oral gavage or intraperitoneal injection.[11][12]
-
Urine Collection: Place each rat in an individual metabolic cage. Collect urine over a specified period, typically 5 to 24 hours.[12]
4. Data Analysis:
-
Urine Volume: Measure the total volume of urine collected for each animal.
-
Electrolyte Analysis: Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or electrolyte analyzer.[14]
-
Calculations:
-
Calculate the total urinary excretion of each electrolyte (Concentration × Urine Volume).
-
Compare the mean urine output and electrolyte excretion of the test group with the control and standard groups using appropriate statistical tests (e.g., ANOVA).
-
Figure 2. Workflow for evaluating diuretic activity.
Conclusion
This compound is a potent diuretic with a significant kaliuretic effect that necessitates routine monitoring of serum potassium levels in clinical practice.[1] Its mechanism of action in the distal convoluted tubule is similar to thiazide diuretics, yet its efficacy in patients with renal impairment is comparable to loop diuretics.[1] Comparative studies indicate that while its natriuretic effect is robust, the associated potassium loss is a critical consideration. A study comparing it to hydrochlorothiazide suggested a lower incidence of hypokalemia-related side effects with this compound.[5] However, as with all potent diuretics, the risk of electrolyte imbalance remains. The experimental protocols provided herein offer a standardized framework for further preclinical investigation into the precise kaliuretic profile of this compound and novel diuretic compounds.
References
- 1. This compound - BioPharma Notes [biopharmanotes.com]
- 2. [Mechanism of action of this compound and its classification as a "low ceiling diuretic". Pharmacodynamic-pharmacokinetic studies in healthy volunteers and in kidney and liver patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Hypotensive effects of this compound in essential hypertension. Crossover comparison with hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HCTZ vs. Other Diuretics: Which Works Best for Hypertension? [pontevitarx.com]
- 7. droracle.ai [droracle.ai]
- 8. Effect of this compound in oedema of renal disease with varying degrees of renal insufficiency: a comparative trial with frusemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A study of two diuretic/potassium combinations in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 13. scribd.com [scribd.com]
- 14. Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO) [openurologyandnephrologyjournal.com]
Benchmarking the In Vitro Potency of Xipamide Against Novel Diuretic Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the thiazide-like diuretic Xipamide against a range of novel diuretic candidates. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document serves as a valuable resource for researchers and drug development professionals in the field of renal pharmacology.
In Vitro Potency Comparison
| Diuretic Class | Compound Example(s) | Target | In Vitro Potency (IC50/K_i) |
| Thiazide-like Diuretics | Indapamide, Chlorthalidone | Sodium-Chloride Cotransporter (NCC) | Indapamide: ~27-fold less sensitive with N149A mutation; Chlorthalidone: ~95-fold less sensitive with N149A mutation[1] |
| ROMK Inhibitors | VU591, Compound 5 | Renal Outer Medullary Potassium Channel (ROMK) | VU591: ~240 nM; Compound 5: ~52 nM[2] |
| SGLT2 Inhibitors | Dapagliflozin, Canagliflozin, Empagliflozin | Sodium-Glucose Cotransporter 2 (SGLT2) | Phlorizin (natural inhibitor): K_i = 10-39 nM[3] |
| Urea Transporter Inhibitors | UTBinh-14, 8ay | Urea Transporter (UT-A1, UT-B) | UTBinh-14: ~10 nM (human UT-B), ~25 nM (mouse UT-B)[4]; 8ay: ~150 nM (UT-A1) |
| Vasopressin Receptor Antagonists | Tolvaptan, Lixivaptan, Mozavaptan | Vasopressin V2 Receptor | Tolvaptan: IC50 of 3 nM; Lixivaptan: IC50 of 1.2 nM (human V2); Mozavaptan: IC50 of 14 nM |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to determine the potency of these diuretic compounds are outlined below.
NCC Inhibition Assay (Thiazide-like Diuretics)
This assay evaluates the ability of compounds to inhibit the function of the sodium-chloride cotransporter (NCC), the target of thiazide and thiazide-like diuretics.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NCC.
-
Methodology: Ion Flux Assay using a Chloride-Sensitive Fluorescent Protein.
-
Cell Culture: HEK293 cells expressing NCC are cultured in appropriate media.
-
Assay Principle: The assay measures the influx of chloride ions into the cells, which is mediated by NCC. A genetically encoded fluorescent protein sensitive to chloride is co-expressed in the cells. The influx of chloride quenches the fluorescence of this protein.
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
The cells are washed and incubated with a buffer containing the test compound (e.g., Indapamide, Chlorthalidone) at various concentrations.
-
A chloride-containing solution is added to initiate NCC-mediated chloride influx.
-
The change in fluorescence is monitored over time using a plate reader.
-
-
Data Analysis: The rate of fluorescence quench is proportional to the rate of chloride influx. The inhibitory effect of the compound is calculated by comparing the rate of influx in the presence and absence of the compound. The IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.
-
ROMK Inhibition Assay (ROMK Inhibitors)
This assay determines the inhibitory activity of compounds against the Renal Outer Medullary Potassium (ROMK) channel.
-
Cell Line: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human ROMK channel.
-
Methodology: ⁸⁶Rb⁺ Efflux Assay[2].
-
Cell Culture: Cells expressing the ROMK channel are grown to confluency in multi-well plates.
-
Loading: The cells are incubated with a loading buffer containing radioactive ⁸⁶Rb⁺ (a potassium surrogate) for several hours to allow for its accumulation inside the cells.
-
Washing: The cells are washed multiple times with a buffer to remove extracellular ⁸⁶Rb⁺.
-
Efflux Stimulation: An efflux buffer containing the test compound at various concentrations is added to the cells. The opening of ROMK channels allows for the efflux of ⁸⁶Rb⁺ from the cells into the supernatant.
-
Sample Collection: At specified time points, the supernatant (containing the effluxed ⁸⁶Rb⁺) is collected.
-
Cell Lysis: The remaining intracellular ⁸⁶Rb⁺ is released by lysing the cells with a detergent solution.
-
Quantification: The amount of ⁸⁶Rb⁺ in both the supernatant and the cell lysate is measured using a scintillation counter.
-
Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated for each concentration of the test compound. The IC50 value is determined from the concentration-response curve.
-
SGLT2 Inhibition Assay (SGLT2 Inhibitors)
This assay measures the inhibition of the Sodium-Glucose Cotransporter 2 (SGLT2).
-
Cell Line: Human Kidney 2 (HK-2) cells, which endogenously express SGLT2.
-
Methodology: Fluorescent Glucose Analog Uptake Assay[5][6].
-
Cell Culture: HK-2 cells are cultured in multi-well plates.
-
Assay Principle: The assay utilizes a fluorescently labeled glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), which is taken up by cells via glucose transporters, including SGLT2.
-
Procedure:
-
Cells are incubated with the test compound (e.g., Dapagliflozin) at various concentrations.
-
2-NBDG is added to the cells, and they are incubated to allow for its uptake.
-
The cells are washed to remove extracellular 2-NBDG.
-
-
Quantification: The intracellular fluorescence is measured using a fluorescence microscope or a plate reader.
-
Data Analysis: The inhibition of 2-NBDG uptake by the test compound is calculated relative to the uptake in control cells. The IC50 value is determined from the dose-response curve.
-
Vasopressin V2 Receptor Binding Assay (Vasopressin Receptor Antagonists)
This assay determines the binding affinity of antagonists to the vasopressin V2 receptor.
-
Source of Receptor: Cell membranes from cells engineered to express the human vasopressin V2 receptor.
-
Methodology: Radioligand Binding Assay[7].
-
Assay Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]Arginine Vasopressin) for binding to the V2 receptor.
-
Procedure:
-
A fixed concentration of the radiolabeled ligand is incubated with the cell membranes containing the V2 receptor in the presence of varying concentrations of the unlabeled test compound (antagonist).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled vasopressin) from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The equilibrium dissociation constant (K_i) can then be calculated using the Cheng-Prusoff equation.
-
Urea Transporter Inhibition Assay (Urea Transporter Inhibitors)
This assay measures the inhibition of urea transport across cell membranes.
-
System: Human red blood cells (which endogenously express UT-B) or cell lines expressing specific urea transporter isoforms (e.g., UT-A1).
-
Methodology: Stopped-Flow Light Scattering Assay[4].
-
Assay Principle: This technique measures the change in cell volume in response to a rapid change in extracellular osmolarity caused by urea. When cells are rapidly exposed to a hypertonic urea solution, water initially leaves the cells, causing them to shrink. Subsequently, as urea enters the cells down its concentration gradient via urea transporters, water follows, and the cells swell back towards their original volume. The rate of this swelling is proportional to the rate of urea transport.
-
Procedure:
-
A suspension of red blood cells or transporter-expressing cells is rapidly mixed with a hypertonic urea solution in a stopped-flow instrument.
-
The change in cell volume is monitored by measuring the change in light scattering at a 90-degree angle. Cell shrinkage increases light scattering, while swelling decreases it.
-
The assay is performed in the presence and absence of various concentrations of the test inhibitor.
-
-
Data Analysis: The rate of cell swelling is determined from the light scattering signal. The inhibitory effect of the compound is calculated, and the IC50 value is determined from the concentration-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a generalized workflow for in vitro potency testing.
Caption: Mechanism of action of this compound on the NCC cotransporter.
Caption: Generalized workflow for in vitro potency determination.
References
- 1. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology [frontiersin.org]
A Head-to-Head Battle of Diuretics: Unraveling the Pharmacokinetic Profiles of Xipamide and Chlorthalidone
In the landscape of antihypertensive and diuretic therapies, both xipamide and chlorthalidone have carved out significant roles. While both are effective in managing hypertension and edema, their distinct pharmacokinetic profiles dictate their clinical applicability and dosing regimens. This comprehensive guide offers a detailed comparative analysis of the pharmacokinetic properties of this compound and chlorthalidone, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Pharmacokinetic Parameters
A side-by-side comparison of the core pharmacokinetic parameters of this compound and chlorthalidone reveals notable differences that influence their duration of action and clinical use.
| Pharmacokinetic Parameter | This compound | Chlorthalidone |
| Bioavailability | 73%[1] - 95%[2] | Approximately 65%[3][4] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[1][2] | 2-6 hours[3][5] |
| Plasma Protein Binding | 99%[1] | Approximately 75%[3][4] |
| Elimination Half-Life (t½) | 5-8 hours[1] | 40-60 hours[3][4] |
| Onset of Diuretic Action | 3-4.5 hours[1] | Approximately 2.6 hours[6] |
| Duration of Action | Up to 24 hours[1] | 48-72 hours[4][6] |
| Excretion | Primarily via urine (90%; 50% as unchanged drug, 30% as glucuronide metabolite) and feces.[1][2] | Primarily excreted unchanged in the urine (50-60%), with the remainder eliminated through biliary excretion.[3] |
Deep Dive: Experimental Protocols
The determination of these pharmacokinetic parameters relies on robust clinical study designs and sensitive bioanalytical methods.
Study Design for Pharmacokinetic Evaluation
A typical pharmacokinetic study for oral diuretics like this compound and chlorthalidone involves a single-dose, open-label, randomized, crossover design in healthy adult volunteers.[7]
-
Participants: Healthy male and female volunteers, typically within a specific age and BMI range, are recruited. Exclusion criteria often include a history of significant medical conditions, allergies to the study drugs, and recent use of other medications.[8][9]
-
Dosing and Washout: After an overnight fast, subjects receive a single oral dose of either this compound or chlorthalidone.[7] A crossover design means that after a washout period (typically at least 21 days to ensure complete elimination of the first drug), the same subjects receive the other drug.[7] This design allows for intra-subject comparison, reducing variability.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose, and then at 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, and 72 hours post-dose to capture the full pharmacokinetic profile.[7] Plasma is separated from these samples and stored frozen until analysis.
Bioanalytical Methodology for Drug Quantification
Accurate measurement of drug concentrations in plasma is critical for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed.
-
Sample Preparation: To isolate the drug from plasma proteins and other endogenous substances, a sample preparation step is necessary. Common techniques include protein precipitation with solvents like methanol or liquid-liquid extraction.[1][3]
-
Chromatographic Separation: The prepared sample is then injected into an HPLC or UPLC system. The drug and an internal standard are separated from other components on a chromatographic column (e.g., a C8 or C18 column).[1] The mobile phase, a mixture of solvents like methanol and a buffer, is carefully optimized to achieve good separation.[1]
-
Detection and Quantification:
-
HPLC with UV Detection: For HPLC methods, a UV detector is often used, with the wavelength set to the maximum absorbance of the drug (e.g., 235 nm for this compound).[1]
-
LC-MS/MS: This technique offers higher sensitivity and selectivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the drug and its internal standard in multiple reaction monitoring (MRM) mode, allowing for precise quantification even at very low concentrations.[3][6]
-
-
Method Validation: The bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its accuracy, precision, selectivity, sensitivity, and stability.[10][11]
Visualizing the Pharmacokinetic Journey
The following diagram illustrates the key stages of drug disposition for both this compound and chlorthalidone, highlighting their comparative pathways from administration to elimination.
Caption: Comparative Drug Disposition of this compound and Chlorthalidone.
The following logical diagram illustrates the workflow for a typical clinical pharmacokinetic study.
Caption: Workflow of a Clinical Pharmacokinetic Study.
Conclusion
The pharmacokinetic profiles of this compound and chlorthalidone present a classic trade-off between a rapid onset and shorter duration of action versus a slower onset and prolonged effect. This compound, with its quicker absorption and shorter half-life, may be advantageous in situations requiring more immediate but less sustained diuresis. In contrast, chlorthalidone's significantly longer half-life provides a sustained therapeutic effect, which can be beneficial for consistent, once-daily management of hypertension.[3][4] The choice between these two agents should be guided by the specific clinical scenario, patient characteristics, and therapeutic goals, with a thorough understanding of their distinct pharmacokinetic properties being paramount for optimal drug development and clinical application.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 4. droracle.ai [droracle.ai]
- 5. wjpps.com [wjpps.com]
- 6. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Pharmacokinetic Interactions and Safety Study of Telmisartan and Chlorthalidone [ctv.veeva.com]
- 10. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 11. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A systematic review comparing the efficacy of Xipamide with other diuretics in edema
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review of the efficacy of Xipamide compared to other diuretics in the management of edema. The information is compiled from available clinical studies to offer an objective comparison for research and drug development purposes.
Comparative Efficacy of Diuretics in Edema
The following table summarizes the quantitative outcomes from clinical trials comparing this compound with other diuretics in various types of edema.
| Diuretic Comparison | Patient Population | Key Efficacy Parameters | Results | Citation |
| This compound vs. Furosemide | 15 patients with renal impairment and edema | Reduction in edema, sodium excretion | This compound was more effective in reducing edema and had a significantly greater effect on sodium excretion compared to furosemide. | [1] |
| This compound vs. Spironolactone + Furosemide | 22 patients with liver cirrhosis and ascites | Diuretic response (body weight loss > 1.6 kg in 4 days) | 7/11 patients on this compound (20 mg/day) had an adequate diuretic response, compared to 3/11 patients on spironolactone (200 mg/day) + furosemide (40 mg on alternate days). | [2][3] |
| This compound vs. Cyclopenthiazide + Potassium / Amiloride + Hydrochlorothiazide | 19 patients with cardiac edema | Reduction in edema, change in body weight | In 13 patients with pre-trial edema, 6 had their edema resolved and 7 had a marked reduction with this compound (40 mg/day). The average decrease in body weight for 9 patients was 1.4 kg over a 4-week period. | [4] |
| This compound vs. Furosemide | 9 edematous patients | Sodium and water excretion | This compound (40 mg and 80 mg) was found to be equipotent to furosemide at the same doses with respect to its effect on sodium and water excretion. | [5] |
Experimental Protocols
1. This compound vs. Furosemide in Renal Edema [1]
-
Study Design: An open-label, randomized, crossover clinical trial.
-
Participants: 15 patients with documented renal impairment (proteinuria, elevated serum creatinine, or impaired creatinine clearance) and clinical evidence of edema.
-
Methodology: Patients were randomly allocated to receive either 40 mg of this compound daily or 40 mg of furosemide daily for a period of 7 days. Following a 3-day washout period, patients were switched to the alternate diuretic for another 7 days.
-
Efficacy Assessment: Clinical and biochemical parameters were assessed, with a focus on the reduction of edema and changes in sodium excretion.
2. This compound vs. Spironolactone and Furosemide in Ascites due to Liver Cirrhosis [2][3]
-
Study Design: A prospective, randomized, short-term study.
-
Participants: 22 patients with hepatic cirrhosis and ascites.
-
Methodology: Patients were randomized into two groups. Group I received 20 mg/day of this compound. Group II received a combination of 200 mg/day of spironolactone and 40 mg of furosemide on alternate days. The treatment duration for the initial assessment was 4 days.
-
Efficacy Assessment: The primary measure of efficacy was an adequate diuretic response, defined as a loss of body weight greater than 1.6 kg within the first 4 days of treatment.
3. This compound in Cardiac Edema [4]
-
Study Design: A comparative study.
-
Participants: 19 patients with edema of cardiac origin.
-
Methodology: Patients previously treated with either cyclopenthiazide 0.25 mg plus potassium 600 mg or amiloride hydrochloride 5 mg plus hydrochlorothiazide 50 mg were switched to 40 mg of this compound daily for a 4-week period.
-
Efficacy Assessment: Efficacy was evaluated based on the resolution or marked reduction of edema and changes in body weight over the 4-week treatment period.
Mechanism of Action and Signaling Pathway
This compound is a thiazide-like diuretic that exerts its effect primarily on the distal convoluted tubule (DCT) of the nephron. Its mechanism of action involves the inhibition of the Na+/Cl- symporter, leading to increased excretion of sodium, chloride, and water.
References
- 1. Effect of this compound in oedema of renal disease with varying degrees of renal insufficiency: a comparative trial with frusemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Liver cirrhosis with ascites: pathogenesis of resistance to diuretics and long-term efficacy and safety of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A patient compliance comparative study of three diuretics in the treatment of oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
Investigating the differential effects of Xipamide and indapamide on electrolyte balance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential effects of two widely prescribed thiazide-like diuretics, Xipamide and Indapamide, on electrolyte balance. The information presented herein is intended to support research and development efforts by providing a comprehensive overview of their mechanisms of action, effects on key electrolytes, and the methodologies employed in their evaluation.
Executive Summary
This compound and Indapamide are both effective antihypertensive agents that exert their diuretic effects through the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron. While their primary mechanism of action is similar, subtle differences in their pharmacological profiles can lead to varying effects on electrolyte concentrations, particularly potassium, sodium, and magnesium. This guide synthesizes available data to highlight these distinctions, offering a valuable resource for informed decision-making in drug development and clinical research.
Data Presentation: Effects on Serum Electrolytes
The following table summarizes the reported effects of this compound and Indapamide on serum electrolyte levels, compiled from various clinical studies. It is important to note that direct head-to-head comparative studies with comprehensive electrolyte panels are limited. Much of the data is derived from studies comparing these agents to other diuretics, such as hydrochlorothiazide.
| Electrolyte | This compound | Indapamide | Key Observations |
| Potassium (K+) | Significant potential for hypokalemia [1] | Can cause hypokalemia [2][3] | This compound has been reported to cause a marked reduction in plasma potassium.[1] Indapamide is also known to induce hypokalemia, with some studies suggesting a dose-dependent effect.[4][5] |
| Sodium (Na+) | Can cause hyponatremia | Associated with a significant risk of hyponatremia, particularly in the elderly [3][6][7] | While both drugs can lower serum sodium, severe hyponatremia has been more frequently reported with Indapamide, especially in elderly female patients.[6] |
| Magnesium (Mg2+) | May increase magnesium excretion | Some evidence suggests a magnesium-sparing effect [8] | One study indicated that Indapamide did not significantly affect serum and red cell magnesium concentrations, suggesting a potential magnesium-sparing effect.[8] Data for this compound's effect on magnesium is less clear but it is suggested to increase its excretion.[9] |
| Calcium (Ca2+) | Decreases calcium excretion[9] | Decreases urinary calcium excretion[10] | Both drugs exhibit a hypocalciuric effect, which is characteristic of thiazide-like diuretics.[9][10] |
Experimental Protocols
The methodologies for assessing the impact of diuretics on electrolyte balance typically involve randomized, controlled clinical trials. Below is a generalized protocol synthesized from various studies evaluating diuretic effects.
A General Protocol for a Comparative Diuretic Study:
-
Study Design: A randomized, double-blind, crossover or parallel-group study design is commonly employed.
-
Participant Selection:
-
Inclusion criteria: Patients with a diagnosis of essential hypertension, with specific blood pressure ranges (e.g., diastolic BP 95-115 mmHg).
-
Exclusion criteria: Secondary hypertension, significant renal or hepatic disease, history of hypersensitivity to sulfonamides, and recent use of other diuretics or medications known to affect electrolyte balance.
-
-
Washout Period: A washout period of 2 to 4 weeks where patients receive a placebo to establish baseline measurements.
-
Intervention: Patients are randomized to receive either this compound (e.g., 20 mg/day) or Indapamide (e.g., 2.5 mg/day) for a specified treatment period (e.g., 8-12 weeks).
-
Data Collection:
-
Blood Pressure: Measured at regular intervals (e.g., weekly or bi-weekly) in a standardized manner (e.g., seated, after a 5-minute rest).
-
Electrolyte Monitoring: Serum and/or urine electrolytes (sodium, potassium, chloride, magnesium, calcium) are measured at baseline and at specified time points throughout the study (e.g., weeks 4, 8, and 12). 24-hour urine collections can provide a more accurate measure of electrolyte excretion.
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) are monitored to assess renal function.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the changes in electrolyte levels from baseline between the treatment groups.
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action for both this compound and Indapamide involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.
Caption: Inhibition of the Na+/Cl- cotransporter by this compound and Indapamide.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the effects of this compound and Indapamide on electrolyte balance.
Caption: A generalized workflow for a clinical trial comparing diuretics.
Conclusion
Both this compound and Indapamide are effective diuretics, but their subtle differences in electrolyte handling warrant careful consideration in clinical practice and future drug development. This compound may pose a greater risk for hypokalemia, while Indapamide is more frequently associated with severe hyponatremia. The potential magnesium-sparing effect of Indapamide is a noteworthy characteristic that may offer an advantage in certain patient populations. Further direct, large-scale comparative studies are needed to fully elucidate the differential effects of these two drugs on the complete electrolyte profile and to establish definitive clinical guidelines based on these differences.
References
- 1. This compound and cyclopenthiazide in essential hypertension--comparative effects on blood pressure and plasma potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypertension in elderly patients. A comparative study between indapamide and hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indapamide-induced severe hyponatremia and hypokalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Clinical positioning of indapamide sustained release 1.5mg in management protocols for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Effect of indapamide on serum and red cell cations, with and without magnesium supplementation, in subjects with mild hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - BioPharma Notes [biopharmanotes.com]
- 10. Effect of indapamide on urinary calcium excretion in patients with and without urinary stone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Xipamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of Xipamide, a sulfonamide diuretic, is paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step logistical information for the safe disposal of this compound and associated materials.
Core Principles of this compound Waste Management
The fundamental principle for the disposal of this compound, as mandated by safety data sheets (SDS), is to treat it as a chemical waste product. It must be disposed of through an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local laws and regulations.[1][2][3][4] Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or feed.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment to avoid skin and eye contact, as well as inhalation of dust or aerosols.[1][2]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US)) | To prevent eye irritation or injury from dust particles.[1] |
| Hand Protection | Protective gloves | To prevent skin contact and irritation.[2] |
| Respiratory Protection | Dust respirator or full-face respirator if exposure limits are exceeded | To prevent respiratory irritation from dust or aerosols.[1][2] |
| Body Protection | Protective clothing and boots as required | To prevent contamination of personal clothing and skin.[3] |
Step-by-Step Disposal Procedures
The following workflow outlines the procedural steps for the safe disposal of this compound from a laboratory setting.
Handling and Collection of this compound Waste
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[1][2]
-
Containment: Adhered or collected material should be promptly swept up, taking care not to disperse dust, and placed into an airtight, clearly labeled container for disposal.[3]
-
Labeling: Ensure the waste container is accurately labeled with the identity of the material and appropriate hazard warnings.[5]
Disposal of Contaminated Materials
-
Packaging: Containers that held this compound can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[1] Combustible packaging may be disposed of via controlled incineration with flue gas scrubbing.[1]
-
Clothing: Any clothing that becomes contaminated with this compound should be removed and washed before reuse.[1][2]
Final Disposal Methods
The primary recommended methods for the final disposal of this compound waste are:
-
Licensed Chemical Destruction Plant: The material can be removed to a facility specifically designed for chemical destruction.[1]
-
Controlled Incineration: this compound can be disposed of by controlled incineration equipped with a flue gas scrubbing system to neutralize harmful emissions.[1][3] It may be possible to dissolve or mix the material with a combustible solvent to facilitate incineration.[3]
It is imperative to consult with and employ a licensed chemical waste management company to handle the transportation and final disposal, ensuring all regulatory requirements are met.[3]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Avoid Dust Formation: Prevent the generation of dust from the spilled material.[2]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Avoid discharge into drains, water courses, or onto the ground.[2][6]
-
Containment and Cleanup: Collect the spilled material and arrange for its disposal in accordance with the procedures outlined above.[2]
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure working environment and minimizing environmental impact.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 14293-44-8 | FX28740 | Biosynth [biosynth.com]
- 5. Approach to managing patients with sulfa allergy: Use of antibiotic and nonantibiotic sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A log-dose-response study of this compound and its effect on metabolic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Xipamide
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for handling Xipamide, a sulfonamide diuretic. Adherence to these protocols is critical for ensuring the safety of all researchers, scientists, and drug development professionals in the laboratory environment. Following these procedural steps will minimize exposure risks and ensure compliant disposal of waste.
Quantitative Safety Data Summary
For a clear comparison of this compound's key safety and physical properties, the following table summarizes available data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅ClN₂O₄S | [1] |
| Molecular Weight | 354.81 g/mol | [1] |
| CAS Number | 14293-44-8 | [1] |
| GHS Hazard Classifications | [2] | |
| Acute Toxicity, Oral: Category 4 (Harmful if swallowed) | [2] | |
| Skin Corrosion/Irritation: Category 2 (Causes skin irritation) | [1][2] | |
| Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation) | [1][2] | |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation: Category 3 (May cause respiratory irritation) | [1][2] |
Essential Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3][4]
-
Hand Protection: Chemical-impermeable gloves are required to prevent skin contact.[3] It is recommended to wear two pairs of chemotherapy gloves when compounding, administering, and disposing of hazardous drugs.[5]
-
Skin and Body Protection: A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is necessary.[1][5] Impervious clothing should be worn.[1]
-
Respiratory Protection: If exposure limits are exceeded or if dust or aerosols are generated, use a NIOSH-certified N95 or N100 fit-tested respirator.[4][6] For unpacking hazardous drugs where breakage or spillage may have occurred, a full-face, powered air-purifying respirator (PAPR) with appropriate cartridges should be worn until the absence of contamination is confirmed.[7]
Experimental Workflow: Safe Handling and Disposal of this compound
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Procedural flow for safe this compound handling.
Detailed Protocols
I. Pre-Handling Procedures
-
Risk Assessment: Before handling, all personnel must review the Safety Data Sheet (SDS) for this compound.[1][3][4][8]
-
Engineering Controls: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation to minimize dust and aerosol formation.[3][9] Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as specified above before entering the designated handling area.
II. Handling Protocols
-
General Handling: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in areas where this compound is handled.[5][8]
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[3]
-
Wear appropriate PPE, including respiratory protection, during cleanup.[3]
-
Contain the spill to prevent it from entering drains.[3]
-
Carefully sweep up the spilled solid material, avoiding dust generation, and collect it in a suitable, sealed container for disposal.[3][8]
-
Clean the spill area thoroughly.[10]
-
III. First Aid Measures
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[3]
-
In case of eye contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, get medical help.[4]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting.[3] Call a physician or Poison Control Center immediately.[3]
IV. Disposal Plan
-
Waste Characterization: All unused this compound and materials contaminated with this compound are to be considered hazardous waste.
-
Containerization: Place waste in an appropriately labeled, sealed container for disposal.[3][10]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not allow the chemical to enter drains.[3] Alternatively, for unused or expired medicines, a drug take-back program is the best option if available.[11][12] If no take-back program is available, the medicine should be removed from its original container, mixed with an undesirable substance like used coffee grounds or kitty litter, and placed in a sealed bag in the household trash.[12][13] However, for a laboratory setting, disposal as chemical waste is the appropriate procedure.
-
PPE Disposal: All disposable PPE used during the handling of this compound must be removed and discarded into a designated hazardous waste container before leaving the work area.[7]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C15H15ClN2O4S | CID 26618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. osha.gov [osha.gov]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoledo.edu [utoledo.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 12. dea.gov [dea.gov]
- 13. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
